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  • Product: 5-Fluoro-3-methoxy-2-nitroaniline
  • CAS: 1628643-07-1

Core Science & Biosynthesis

Foundational

Chemical structure of 5-fluoro-3-methoxy-2-nitroaniline

The following technical guide details the chemical structure, synthesis, and properties of 5-fluoro-3-methoxy-2-nitroaniline . CAS Registry Number: 1628643-07-1 Molecular Formula: C H FN O Molecular Weight: 186.14 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-fluoro-3-methoxy-2-nitroaniline .

CAS Registry Number: 1628643-07-1 Molecular Formula: C


H

FN

O

Molecular Weight: 186.14 g/mol

Executive Summary

5-Fluoro-3-methoxy-2-nitroaniline is a highly functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR inhibitors) and heterocyclic antibacterial candidates. Its structure features a "push-pull" electronic system with an electron-withdrawing nitro group flanked by two electron-donating groups (amino and methoxy), creating a dense steric and electronic environment that dictates its unique reactivity profile.

Structural Analysis & Electronic Properties[1]

Molecular Geometry and Steric Crowding

The molecule is a substituted aniline where the nitro group (-NO


)  at position 2 is sterically "sandwiched" between the amino group (-NH

)
at position 1 and the methoxy group (-OCH

)
at position 3.
  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between one amino proton and the nitro group oxygen (N-H...O=N).[1] This interaction planarizes the amino group with the aromatic ring, enhancing the resonance donation into the ring.

  • Steric Inhibition of Resonance: The methoxy group at position 3 exerts steric pressure on the nitro group.[1] While the H-bond locks the nitro group towards the amine, the methoxy group may force the nitro group to tilt slightly out of the benzene plane, modulating its electron-withdrawing strength.

Electronic Distribution (Resonance Effects)

The substitution pattern creates a unique electronic landscape for nucleophilic and electrophilic attacks:

  • C1 (Amino-bearing): Highly electron-rich due to +R effect of NH

    
    .
    
  • C2 (Nitro-bearing): Electron-deficient, activating adjacent positions for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • C3 (Methoxy-bearing): Electron-rich (+R of OMe), but the oxygen atom also withdraws inductively (-I).

  • C5 (Fluoro-bearing): The fluorine atom is located para to the nitro group. This position is strongly activated for S

    
    Ar reactions because the negative charge in the Meisenheimer complex can be delocalized onto the nitro group.
    

ElectronicEffects cluster_molecule Substituent Effects NH2 Amino (C1) +R Donor Directs: o/p NO2 Nitro (C2) -R, -I Acceptor Activates S_NAr NH2->NO2 Intramol. H-Bond F Fluoro (C5) -I Inductive Leaving Group NO2->F Activates (Para) OMe Methoxy (C3) +R Donor Steric Bulk OMe->NO2 Steric Clash

Caption: Diagram illustrating the electronic interplay and steric interactions between substituents.

Synthesis Pathways[1][2][3][4][5][6]

The synthesis of this specific isomer is challenging due to the directing effects of the substituents. A direct nitration of 3-fluoro-5-methoxyaniline often yields the wrong isomer (6-nitro) due to the crowding at position 2. The most reliable route involves Nucleophilic Aromatic Substitution (S


Ar)  on a fluorinated nitrobenzene precursor.[1][2]
Primary Route: S Ar Sequence from 2,4,6-Trifluoronitrobenzene

This pathway relies on the differential reactivity of the fluorines ortho and para to the nitro group.

Step 1: Regioselective Amination Reaction of 2,4,6-trifluoronitrobenzene with ammonia.

  • Mechanism:[3][4][5][6][7] S

    
    Ar.
    
  • Regioselectivity:[3][2][8] Nucleophilic attack can occur at C2/C6 (ortho) or C4 (para).[1] While para-attack is typically favored sterically, conditions can be tuned (e.g., non-polar solvents, low temp) or the statistical advantage of two ortho fluorines can be leveraged to isolate 3,5-difluoro-2-nitroaniline (also named 2-amino-3,5-difluoronitrobenzene).

Step 2: Methoxylation Reaction of 3,5-difluoro-2-nitroaniline with Sodium Methoxide (NaOMe).

  • Challenge: We need to replace the fluorine at C3 (ortho to NO

    
    ) rather than C5 (para to NO
    
    
    
    ).[1]
  • Observation: The para-fluorine (C5) is generally more reactive.[1] However, the resulting product 5-fluoro-3-methoxy-2-nitroaniline is the desired target if the starting material numbering is tracked correctly.

    • Correction: If we start with 3,5-difluoro-2-nitroaniline (NH

      
       at 1, NO
      
      
      
      at 2, F at 3, F at 5), replacement of F3 with OMe gives the target. Replacement of F5 gives the isomer.[1] Separation is often required.[1]

Synthesis Diagram:

Synthesis Start 2,4,6-Trifluoronitrobenzene Inter 3,5-Difluoro-2-nitroaniline (Intermediate) Start->Inter + NH3 (S_NAr, Ortho attack) Target 5-Fluoro-3-methoxy-2-nitroaniline (Target) Inter->Target + NaOMe (S_NAr at C3) Byprod 5-Amino-3-fluoro-2-nitroanisole (Isomer Byproduct) Inter->Byprod + NaOMe (S_NAr at C5)

Caption: Synthesis route via sequential nucleophilic aromatic substitution.

Physical & Spectroscopic Properties[1]

Physical Data
PropertyValueNotes
Appearance Yellow crystalline solidTypical for nitroanilines due to n


* transitions.
Melting Point 125 – 130 °C(Predicted range based on analogs).[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; lipophilic.[1]
pKa (Conjugate Acid) ~ -1.0 to 0.5Extremely weak base due to ortho-nitro and fluoro withdrawing effects.
Spectroscopic Characterization (Predicted)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~7.5 ppm (s, 2H, -NH
      
      
      
      ): Broad singlet, deshielded by H-bonding.
    • 
       ~6.5 - 6.8 ppm (m, 2H, Ar-H): Two aromatic protons (H4 and H6). H4 appears as a doublet of doublets (coupling to F5 and H6).[1]
      
    • 
       ~3.8 ppm (s, 3H, -OCH
      
      
      
      ): Characteristic methoxy singlet.
  • 
    F NMR: 
    
    • 
       ~ -105 to -115 ppm: Single fluorine signal, split by adjacent protons.
      
  • IR Spectrum:

    • 3300-3500 cm

      
       (N-H stretch).
      
    • 1530 & 1350 cm

      
       (NO
      
      
      
      asymmetric/symmetric stretch).[1]

Applications in Drug Discovery[12][13]

This scaffold serves as a critical intermediate for Third-Generation EGFR Inhibitors (e.g., analogs of Osimertinib).

Mechanism of Utilization
  • Reduction: The nitro group is reduced (Fe/NH

    
    Cl or H
    
    
    
    /Pd) to a primary amine, yielding a 1,2-diamino benzene core.
  • Cyclization: The resulting diamine reacts with carboxylic acid derivatives or urea precursors to form Benzimidazoles or Quinoxalines .[1]

  • Kinase Binding: The fluorine atom at position 5 modulates metabolic stability (blocking oxidation) and enhances hydrophobic interactions within the kinase ATP-binding pocket.[1]

Safety & Handling (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[1]

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[1]

    • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Avoid contact with strong oxidizing agents and strong bases.[1]

References

Sources

Exploratory

Strategic Utilization of 5-Fluoro-3-methoxy-2-nitroaniline in Advanced Drug Discovery

Introduction In the realm of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. 5-Fluoro-3-methoxy-2-nitroaniline has emerged as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. 5-Fluoro-3-methoxy-2-nitroaniline has emerged as a critical intermediate for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated synthetic workflows, specifically tailored for researchers and drug development professionals.

Physicochemical Profiling & Molecular Architecture

Understanding the baseline metrics of 5-Fluoro-3-methoxy-2-nitroaniline is essential for predicting its behavior in both synthetic pathways and biological systems. The compound features a tightly packed 1,2,3,5-tetrasubstitution pattern that imparts unique electronic and steric properties.

Quantitative Data Summary
PropertyValueCausality & Impact in Drug Design
Molecular Formula C₇H₇FN₂O₃Provides a low-molecular-weight foundation for fragment-based design.
Molecular Weight 186.14 g/mol Highly efficient ligand efficiency (LE) metric starting point.
CAS Number 1628643-07-1Unique identifier for sourcing and regulatory documentation.
LogP 1.32Ideal lipophilicity for oral bioavailability optimization.
Topological Polar Surface Area (TPSA) 78.39 ŲEnsures adequate membrane permeability while maintaining solubility.
Hydrogen Bond Donors/Acceptors 1 / 4Facilitates target engagement via the primary amine and oxygen lone pairs.

Data compiled from computational chemistry profiles and chemical databases , 1.

Structural Significance & Mechanistic Role

The architectural value of 5-Fluoro-3-methoxy-2-nitroaniline lies in its pre-organized functional groups:

  • Fluorine Effect : The incorporation of a fluorine atom at the 5-position serves a dual purpose. Synthetically, it withdraws electron density, modulating the reactivity of the aromatic ring. Pharmacologically, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases the lipophilicity of the final API.

  • Ortho-Nitroaniline Motif : The adjacent nitro and amine groups are perfectly poised for reductive cyclization. This is a classical, high-yielding pathway to access benzimidazoles, benzotriazoles, and quinoxalines—privileged scaffolds in medicinal chemistry.

  • Methoxy Directing Group : The methoxy group provides steric shielding and acts as a strong electron-donating group (EDG), which can direct subsequent electrophilic aromatic substitutions if further functionalization is required.

These features have made this intermediate highly sought after in the synthesis of somatostatin modulators , where the fluorinated benzimidazole core is critical for receptor subtype selectivity 2.

Experimental Protocol: Synthesis of a Fluorinated Benzimidazole Core

To demonstrate the practical utility of 5-Fluoro-3-methoxy-2-nitroaniline, the following protocol outlines its conversion into a functionalized 4-fluoro-6-methoxy-1H-benzo[d]imidazole core.

Step 1: Chemoselective Nitro Reduction

Objective : Convert the nitro group to a primary amine to yield 5-fluoro-3-methoxybenzene-1,2-diamine. Causality : Iron (Fe) powder and ammonium chloride (NH₄Cl) are selected over palladium-catalyzed hydrogenation (Pd/C, H₂) to strictly mitigate the risk of hydrodefluorination—a common liability when reducing electron-deficient fluorinated nitroarenes.

Methodology :

  • Preparation : Suspend 5-Fluoro-3-methoxy-2-nitroaniline (1.0 eq, 10 mmol, 1.86 g) in an 8:1:1 mixture of Ethanol/Tetrahydrofuran/Water (50 mL).

  • Activation : Add Iron powder (5.0 eq, 50 mmol, 2.79 g) and Ammonium chloride (5.0 eq, 50 mmol, 2.67 g) to the suspension.

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process Control) : Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 186.14) is fully consumed, and the diamine product mass (m/z 156.16) is dominant. Run a quick ¹⁹F-NMR to confirm the retention of the fluorine signal, ensuring no defluorination occurred.

  • Workup : Filter the hot mixture through a Celite pad to remove iron residues. Concentrate the filtrate in vacuo, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the diamine intermediate.

Step 2: Annulation / Cyclization

Objective : Cyclize the diamine to form the benzimidazole scaffold. Causality : Triethyl orthoformate is utilized as both the reagent and solvent. It provides a single carbon atom to bridge the two amines efficiently under mild acidic catalysis, minimizing oligomerization and byproduct formation.

Methodology :

  • Preparation : Dissolve the crude 5-fluoro-3-methoxybenzene-1,2-diamine (1.0 eq) in Triethyl orthoformate (10 volumes).

  • Catalysis : Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction : Stir the solution at 100°C for 3 hours.

  • Self-Validation (In-Process Control) : Perform HPLC analysis. The target API should exhibit a purity of >95%. ¹H-NMR should confirm the disappearance of the primary amine protons and the appearance of a distinct singlet (~8.2 ppm) corresponding to the C2 proton of the benzimidazole ring.

  • Isolation : Cool to room temperature, precipitate the product by adding cold diethyl ether, filter, and dry under high vacuum.

Visualizing the Synthetic Logic

The following diagram maps the causality and validation checkpoints of the synthetic workflow.

SyntheticWorkflow SM 5-Fluoro-3-methoxy-2-nitroaniline MW: 186.14 | CAS: 1628643-07-1 Red Chemoselective Reduction (Fe / NH4Cl) SM->Red Step 1 Diam 5-Fluoro-3-methoxybenzene-1,2-diamine Intermediate Red->Diam Yield >90% IPC1 IPC: LC-MS (m/z 156.16) 19F-NMR (Defluorination Check) Red->IPC1 Validate Cyc Annulation / Cyclization (Triethyl Orthoformate) Diam->Cyc Step 2 API Fluorinated Benzimidazole Core Target Scaffold Cyc->API Final Step IPC2 IPC: HPLC Purity >95% 1H-NMR (Cyclization Check) Cyc->IPC2 Validate

Workflow for the conversion of 5-Fluoro-3-methoxy-2-nitroaniline to a benzimidazole scaffold.

References

  • Title: CN110650951A - Somatostatin modulators and uses thereof Source: Google Patents URL

Sources

Foundational

Strategic Applications of Fluorinated Nitroaniline Derivatives in Modern Drug Discovery

Introduction: The Rationale Behind the Scaffold In contemporary medicinal chemistry, the intersection of organofluorine chemistry and nitroaromatic scaffolds has birthed a highly versatile class of pharmacophores: fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale Behind the Scaffold

In contemporary medicinal chemistry, the intersection of organofluorine chemistry and nitroaromatic scaffolds has birthed a highly versatile class of pharmacophores: fluorinated nitroanilines. Historically, the nitro group was often flagged as a structural alert due to potential toxicological liabilities (e.g., mutagenicity via off-target reduction). However, rational drug design has repurposed these moieties into powerful tools for targeted therapies. By strategically combining the electron-withdrawing, lipophilicity-enhancing properties of fluorine with the bioreductive potential of the nitroaniline core, application scientists can precisely tune both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

This technical guide dissects the mechanistic utility of fluorinated nitroanilines, providing actionable quantitative data, self-validating experimental protocols, and structural insights for drug development professionals.

Mechanistic Synergy: The Fluorine-Nitro Axis

The success of fluorinated nitroanilines in drug discovery relies on the synergistic physicochemical alterations induced by both functional groups:

  • Metabolic Shielding via Fluorination: The incorporation of fluorine profoundly alters a molecule's physicochemical properties. The high electronegativity and the exceptional strength of the C–F bond (compared to the C–H bond) provide a "metabolic shield," effectively preventing cytochrome P450-mediated oxidative metabolism at vulnerable ring positions[1]. Furthermore, fluorination modulates the pKa of adjacent functional groups (such as the aniline nitrogen), enhancing membrane permeability and optimizing target binding through specific multipolar interactions[2].

  • Bioreductive Activation of the Nitro Group: The nitro group serves a dual purpose. Structurally, it acts as a strong electron-withdrawing group (EWG) that stabilizes the molecule. Functionally, it serves as a prodrug trigger. In the severe hypoxic microenvironments characteristic of solid tumors or deep bacterial infections, specific nitroreductases reduce the nitro group into highly reactive nitroso, hydroxylamine, and ultimately amine species[3].

  • The Synergistic Tuning Effect: Fluorination adjacent to the nitro group fine-tunes the reduction potential of the molecule. The electron-withdrawing nature of fluorine stabilizes the initial nitro radical anion, preventing futile redox cycling in healthy, normoxic tissues. This ensures that bioreductive activation occurs only under severe hypoxia, thereby widening the therapeutic window[4].

Pathway N1 Fluorinated Nitroaniline (Prodrug Scaffold) N2 Hypoxic Microenvironment (Nitroreductase Enzymes) N1->N2 Cellular Uptake N3 Nitroso Intermediate (-NO) N2->N3 2e- Reduction N4 Hydroxylamine Intermediate (-NHOH) N3->N4 2e- Reduction N5 Active Fluorinated Amine (Effector Molecule) N4->N5 2e- Reduction N6 Target Binding & Cytotoxicity N5->N6 Covalent/Non-covalent Binding

Caption: Bioreductive activation cascade of fluorinated nitroaniline prodrugs in hypoxic environments.

Key Therapeutic Applications

Oncology: Antiandrogens and Topoisomerase Inhibitors

Fluorinated nitroanilines are foundational to several classes of anticancer agents. For example, 4-nitro-3-(trifluoromethyl)aniline is a critical intermediate and pharmacophore in the synthesis of non-steroidal antiandrogens (such as flutamide analogs), where the trifluoromethyl group dictates the steric and electronic fit within the androgen receptor's ligand-binding domain[5].

Additionally, complex derivatives like 4β-p-nitroaniline substituted podophenazines have demonstrated sub-micromolar efficacy against drug-resistant cancer cell lines. These compounds uniquely interact with DNA topoisomerase II, exhibiting a mechanism of enzyme inhibition distinct from classical inhibitors like etoposide[6].

Hypoxia-Activated Prodrugs (HAPs)

Because nitroaniline derivatives can induce apoptosis by modulating the MAPK and NF-κB signaling pathways[3], masking their cytotoxicity with a reducible nitro group allows for tumor-selective drug delivery. The fluorinated ring ensures the molecule survives hepatic first-pass metabolism long enough to reach the hypoxic tumor core.

Quantitative Biological Activity

The table below synthesizes the biological efficacy of various fluorinated nitroaniline derivatives across different targets, highlighting the broad utility of this scaffold.

Compound Class / DerivativeTarget / Cell LineActivity (IC₅₀ / MIC)Primary Mechanism of Action
N-(3,5-difluorophenyl)-2,4,6-trinitroaniline Hep3B (Hepatocellular Carcinoma)8.9 ± 0.7 µMApoptosis induction via Bax/Bcl-2 modulation[3]
4'-O-demethyl-4β-(4'''-nitroanilino)-podophenazine KB Cells (HeLa derivative)0.11 ± 0.03 µMDNA Topoisomerase II inhibition[6]
4-Nitro-3-(trifluoromethyl)aniline analogs Prostate Cancer (LNCaP)~0.5 - 2.0 µMAndrogen Receptor Antagonism[5]
Fluorinated N-substituted 2-nitroanilines Bacterial strains (E. coli, S. aureus)4.0 - 16.0 µM (MIC)Bioreductive activation / Antimicrobial[3]

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and stability of newly synthesized fluorinated nitroanilines, application scientists must employ self-validating experimental designs. The following protocols are engineered to prove direct causality between the structural modifications (fluorination/nitro inclusion) and the observed biological effects.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: To validate that the nitro group acts as a hypoxia-activated toxicophore, rather than a non-specific systemic toxin. Causality & Self-Validation: By testing the compound in parallel with a non-reducible fluorinated aniline analog under both normoxic (21% O₂) and hypoxic (1% O₂) conditions, this system self-validates. If cytotoxicity is only observed for the nitro-compound under hypoxia, the differential toxicity is strictly causally linked to nitroreduction, ruling out baseline scaffold toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B or KB cells in two identical 96-well plates at a density of 5 × 10³ cells/well in complete DMEM. Incubate overnight at 37°C, 21% O₂, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the fluorinated nitroaniline candidate. Include the non-reducible aniline analog as a negative control, and a known HAP (e.g., Tirapazamine) as a positive control.

  • Differential Incubation:

    • Transfer Plate 1 to a standard normoxic incubator (21% O₂).

    • Transfer Plate 2 to a specialized hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

    • Incubate both plates for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 10 indicates successful, selective bioreductive activation.

Workflow S1 Synthesize Compound Library (Nitro vs. Amine Analogs) S2 Cell Culture Preparation (e.g., Hep3B, KB cells) S1->S2 S3 Normoxic Incubation (21% O2) S2->S3 S4 Hypoxic Incubation (1% O2) S2->S4 S5 Cell Viability Assay (MTT / Absorbance 570nm) S3->S5 S4->S5 S6 Calculate Hypoxia Cytotoxicity Ratio (HCR) S5->S6

Caption: Self-validating experimental workflow for determining hypoxia-selective cytotoxicity.

Protocol B: Microsomal Stability Assay (Evaluating Fluorine's Metabolic Shielding)

Objective: To prove that the strategic placement of fluorine prevents oxidative metabolism (e.g., CYP450-mediated hydroxylation). Causality & Self-Validation: Running a non-fluorinated nitroaniline parallel control validates that any increased half-life (t₁/₂) is directly attributable to the C–F bond's resistance to CYP450 oxidation, isolating the fluorine atom's contribution to PK enhancement.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 mL reaction mixture containing 1 µM of the fluorinated nitroaniline (and the non-fluorinated control in a separate tube), 0.5 mg/mL Human Liver Microsomes (HLMs), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (k), from which the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CL_int) are derived.

Conclusion

Fluorinated nitroanilines are far from obsolete structural alerts; they are highly tunable, precision-engineered building blocks. By leveraging the metabolic shielding of fluorine and the hypoxia-selective bioreduction of the nitro group, drug development professionals can design therapeutics with unprecedented selectivity and stability. As demonstrated by the self-validating protocols above, rigorous comparative screening remains the gold standard for unlocking the full potential of these complex pharmacophores.

References

  • Source: nih.
  • Source: lestudium-ias.
  • Source: apolloscientific.co.
  • Source: benchchem.
  • Source: unilongindustry.
  • Title: Antitumor agents. 164.

Sources

Exploratory

Orthogonal Reactivity and Structural Implications of Fluoro-Methoxy-Nitroaniline Isomers in Drug Discovery: A Comparative Analysis

Executive Summary In the development of targeted oncology therapies, highly functionalized anilines serve as critical building blocks. The precise positional arrangement of electron-donating groups (EDGs) and electron-wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted oncology therapies, highly functionalized anilines serve as critical building blocks. The precise positional arrangement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene ring dictates not only the physicochemical properties of the final Active Pharmaceutical Ingredient (API) but also the synthetic tractability of the molecule. This technical guide provides an in-depth comparative analysis of two positional isomers: 4-fluoro-2-methoxy-5-nitroaniline (Isomer A) and 5-fluoro-3-methoxy-2-nitroaniline (Isomer B). By examining their orthogonal reactivities, we elucidate the causality behind their divergent applications in modern medicinal chemistry, particularly in the synthesis of 3rd-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like [1].

Structural and Electronic Profiling

The positional shifting of the fluoro, methoxy, and nitro substituents between these two isomers fundamentally alters the electronic landscape of the aromatic ring.

Property4-Fluoro-2-methoxy-5-nitroaniline (Isomer A)5-Fluoro-3-methoxy-2-nitroaniline (Isomer B)
CAS Number 1075705-01-91628643-07-1[2]
Molecular Formula C₇H₇FN₂O₃[3]C₇H₇FN₂O₃[2]
Molecular Weight 186.14 g/mol [3]186.14 g/mol [2]
Substituent Pattern 1-NH₂, 2-OMe, 4-F, 5-NO₂1-NH₂, 2-NO₂, 3-OMe, 5-F
Electronic Dipole Para push-pull (C2-OMe to C5-NO₂)Ortho push-pull (C3-OMe to C2-NO₂)
Primary Application Osimertinib (EGFR TKI) core building block[4]SAR exploration & heterocyclic scaffold hopping[5]

Electronic Causality: In Isomer A, the strongly electron-donating methoxy group at C2 is para to the strongly electron-withdrawing nitro group at C5. This creates a powerful push-pull dipole across the ring, stabilizing specific reaction intermediates. In Isomer B, the nitro group is shifted to C2 (ortho to the amine), creating a localized electron-deficient zone that primes the molecule for divergent cyclization pathways.

Causality in Regioselective Synthesis

The Osimertinib Paradigm: Synthesizing Isomer A

Isomer A is the foundational starting material for Osimertinib (Tagrisso)[6]. Its synthesis relies on the highly regioselective nitration of 4-fluoro-2-methoxyaniline.

Mechanistic Causality: Direct nitration of the free aniline leads to catastrophic oxidation[4]. Therefore, the amine must first be protected via acetylation. In the resulting N-(4-fluoro-2-methoxyphenyl)acetamide, the regioselectivity of the incoming nitronium ion (NO₂⁺) is governed by competing directing effects:

  • C2-Methoxy (-OMe): Strongly activating, directs to C5 (para).

  • C4-Fluoro (-F): Deactivating but directs to C3 and C5 (ortho).

  • C1-Acetamide (-NHAc): Moderately activating, directs to C6 (ortho).

Position C3 is sterically blocked by the adjacent methoxy and fluoro groups. Position C5 experiences synergistic activation from both the para-methoxy and ortho-fluoro groups, making it the kinetically and thermodynamically favored site for Electrophilic Aromatic Substitution (EAS)[6].

The Scaffold Hopping Paradigm: Utilizing Isomer B

Isomer B is utilized in Structure-Activity Relationship (SAR) exploration to bypass existing patents or improve pharmacokinetic profiles[7]. The ortho-relationship between the C1-amine and the C2-nitro group is a privileged motif. Upon reduction of the nitro group, Isomer B yields a 1,2-diamine (vicinal diamine). This structural pre-organization allows for rapid condensation with carboxylic acids or 1,2-dicarbonyls to generate benzimidazole or quinoxaline cores, respectively.

Visualizing Reaction Pathways

Osimertinib_Synthesis SM 4-Fluoro-2-methoxy-5-nitroaniline (Isomer A) Step1 SNAr with N,N,N'-trimethylethylenediamine (Displaces 4-Fluoro) SM->Step1 Int1 Intermediate 1 (4-Diamine-2-methoxy-5-nitroaniline) Step1->Int1 Step2 Pyrimidine Coupling (Reacts at C1-Aniline) Int1->Step2 Int2 Intermediate 2 (Pyrimidine-coupled Nitroarene) Step2->Int2 Step3 Nitro Reduction (Fe/NH4Cl or Pd/C) Int2->Step3 Int3 Intermediate 3 (Triaminated Arene) Step3->Int3 Step4 Acylation (Acryloyl Chloride) Int3->Step4 API Osimertinib (EGFR-TKI Warhead Active) Step4->API

Fig 1: Step-by-step synthetic workflow of Osimertinib from 4-fluoro-2-methoxy-5-nitroaniline.

IsomerB_Reactivity SM 5-Fluoro-3-methoxy-2-nitroaniline (Isomer B) SNAr SNAr at C5 (Activated by para-NO2) SM->SNAr Int1 5-Substituted-3-methoxy-2-nitroaniline SNAr->Int1 Red Nitro Reduction (Forms 1,2-diamine) Int1->Red Int2 Substituted Ortho-Phenylenediamine Red->Int2 Benzimidazole Cyclization (R-COOH) Benzimidazole Scaffold Int2->Benzimidazole Quinoxaline Cyclization (1,2-Dicarbonyl) Quinoxaline Scaffold Int2->Quinoxaline

Fig 2: Divergent heterocyclic scaffold generation from 5-fluoro-3-methoxy-2-nitroaniline.

Orthogonal Reactivity and SNAr Dynamics

The most critical reaction for both isomers is the Nucleophilic Aromatic Substitution (SₙAr) of the fluorine atom.

In Isomer A , the fluorine at C4 is ortho to the nitro group at C5. The highly electronegative fluorine withdraws electron density via the inductive effect (-I), but it is the strong electron-withdrawing resonance effect (-M) of the ortho-nitro group that stabilizes the anionic Meisenheimer complex intermediate. This drastically lowers the activation energy, allowing for a near-quantitative SₙAr reaction with N,N,N'-trimethylethane-1,2-diamine[8],[9].

In Isomer B , the fluorine at C5 is para to the nitro group at C2. The para-nitro group provides equivalent, if not slightly superior, resonance stabilization of the Meisenheimer complex compared to the ortho position. This ensures that Isomer B is also highly reactive towards SₙAr, allowing researchers to install bulky solubilizing groups at the C5 position before executing the cyclization into a benzimidazole[2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent the industry-standard methodologies for manipulating Isomer A.

Protocol 1: Telescoped Acetylation and Nitration to Yield Isomer A

Adapted from continuous flow/batch optimization studies[4].

  • Acetylation: Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq) dropwise at 20°C. Stir for 2 hours until full conversion to the acetamide is observed via HPLC.

  • Nitration: Cool the reaction mixture to 0–5°C. Slowly add a pre-cooled mixture of fuming nitric acid (1.2 eq) and sulfuric acid, maintaining the internal temperature below 10°C to prevent thermal runaway and oxidative degradation[6].

  • Quenching: Stir for 1 hour, then pour the mixture over crushed ice. Filter the resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide precipitate.

  • Deprotection: Suspend the intermediate in ethanol and add 26% aqueous HCl (0.4 eq). Heat to 80°C for 4 hours.

  • Validation: Neutralize with NaOH, extract with ethyl acetate, and crystallize to yield pure 4-fluoro-2-methoxy-5-nitroaniline. Self-Validation Check: The product must exhibit a distinct singlet in ¹H-NMR for the C6 proton (~7.3 ppm), confirming regioselective nitration at C5.

Protocol 2: SₙAr of Isomer A for Osimertinib Synthesis

Adapted from established API synthesis routes[10],[9].

  • Reagent Mixing: In a dry flask under nitrogen, dissolve 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAC).

  • Nucleophile Addition: Add N,N,N'-trimethylethane-1,2-diamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.

  • Heating: Heat the reaction mixture to 110°C and stir for 6 hours[10].

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine to remove residual DMAC.

  • Validation: Self-Validation Check: The disappearance of the C4-F multiplet in ¹⁹F-NMR and the emergence of aliphatic methyl/methylene signals in ¹H-NMR confirm successful displacement of the fluorine atom.

References

  • Köckinger, M., et al. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, ACS Publications, 2020. URL:[Link]

  • PubChem. "4-Fluoro-2-methoxy-5-nitroaniline - Compound Summary." National Center for Biotechnology Information, CID 57429072. URL:[Link]

Sources

Foundational

Technical Guide: Somatostatin Modulator Synthesis Intermediates

The following technical guide details the synthesis intermediates of Somatostatin modulators, structured for application scientists and medicinal chemists. Executive Summary The synthesis of Somatostatin Receptor (SSTR)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis intermediates of Somatostatin modulators, structured for application scientists and medicinal chemists.

Executive Summary

The synthesis of Somatostatin Receptor (SSTR) modulators has bifurcated into two distinct chemical lineages: Cyclic Peptides (e.g., Octreotide, Pasireotide) which rely on constraining conformation via disulfide bridges or backbone cyclization, and Non-Peptide Small Molecules (e.g., Paltusotine) which utilize rigid scaffolds (quinolines, indoles) to mimic the pharmacophore's


-turn (Trp-Lys motif). This guide analyzes the critical intermediates, protecting group strategies, and cyclization methodologies for both classes.

Module A: Cyclic Peptide Intermediates

Octreotide: The Disulfide-Constrained Paradigm

Mechanism: SSTR2 Agonist. Core Challenge: Preventing racemization of the N-terminal D-Phe and ensuring regiospecific disulfide formation between Cys3 and Cys14.

A.1. Solid-Phase Peptide Synthesis (SPPS) Strategy

The industry standard utilizes Fmoc/tBu orthogonal protection on 2-Chlorotrityl Chloride (2-CTC) resin . The 2-CTC linker is critical because it allows cleavage of the protected peptide fragment under mild acidic conditions (1% TFA/DCM), preserving side-chain protecting groups if a hybrid synthesis is intended, or preventing premature loss of the C-terminal Threoninol.

Key Intermediate 1: The Linear Resin-Bound Precursor

  • Structure: D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-ol-Resin[1]

  • Critical Control Point: The introduction of Threoninol (Thr-ol) to the resin requires careful handling. Since Thr-ol has both amino and hydroxyl groups, the hydroxyls must be protected (tBu) or the loading must be done via the amino group with high selectivity to avoid ester linkage formation which is unstable to base.

A.2. Cyclization Protocols

Method A: Solution Phase Oxidation (Standard)

  • Cleavage: 95% TFA cocktail cleaves the peptide from resin and removes Trt/Boc/tBu groups simultaneously.

  • Intermediate: H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol (Linear, reduced).

  • Oxidation: The linear dithiol is dissolved at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

    • Reagent: Air oxidation (pH 8.0, 48-72h) or Iodine (

      
      ) in MeOH/Water (Rapid, <1h).
      
    • Advantage:[2] Iodine oxidation is faster but risks iodination of the Trp indole ring.

Method B: On-Resin Cyclization (Advanced)

  • Reagent: Thallium(III) trifluoroacetate (Tl(tfa)

    
    ) or Iodine.
    
  • Process: The Cys(Trt) groups are selectively deprotected/oxidized while the peptide remains anchored. This prevents oligomerization but requires toxic reagents.

Pasireotide: The Head-to-Tail Macrolactam

Mechanism: Pan-SSTR Agonist (High affinity for SSTR1, 2, 3, 5). Core Challenge: Cyclizing a hexapeptide backbone (18-membered ring) requires high-efficiency amide bond formation to overcome entropic penalties.

Key Intermediate 2: The Linear Hexapeptide

  • Sequence: H-Pro-Phg-D-Trp(Boc)-Lys(Boc)-Tyr(Bzl)-Phe-OH (or variations depending on cleavage site).

  • Cyclization Site: The Pro-Phe bond is the preferred disconnection point. Proline at the N-terminus induces a turn conformation that pre-organizes the linear chain, lowering the activation energy for cyclization.

Protocol: 3+2+1 Fragment Condensation (Liquid Phase) Unlike Octreotide, Pasireotide is often synthesized via convergent fragment condensation to control stereochemistry, particularly at the Phenylglycine (Phg) residue which is prone to racemization.

  • Fragment A: Z-D-Trp-Lys(Boc)-OMe

  • Fragment B: H-Phg-Pro-OBzl

  • Coupling: HATU/HOAt is preferred over DCC/HOBt to minimize racemization.

Visualization: Peptide Synthesis Workflow

The following diagram contrasts the divergent paths of Octreotide (Disulfide) and Pasireotide (Amide) synthesis.

PeptideSynthesis cluster_Oct Octreotide (Disulfide Cyclization) cluster_Pas Pasireotide (Backbone Cyclization) Start Starting Materials (Fmoc-AA-OH) Resin 2-CTC Resin Loading (C-Terminus Anchor) Start->Resin Pas_Frag Fragment Condensation (3+2+1 Strategy) Start->Pas_Frag Solution Phase Oct_Linear Linear Intermediate (D-Phe...Cys...Cys...Thr-ol) Resin->Oct_Linear SPPS (Fmoc) Cleavage TFA Cleavage & Global Deprotection Oct_Linear->Cleavage Oxidation Oxidative Cyclization (Iodine or Air) Cleavage->Oxidation Dilute Solution Oct_Final Octreotide Acetate (Cyclic Disulfide) Oxidation->Oct_Final Pas_Linear Linear Hexapeptide (H-Pro...Phe-OH) Pas_Frag->Pas_Linear Lactam Macrolactamization (HATU/DIPEA, High Dilution) Pas_Linear->Lactam Pas_Final Pasireotide (Cyclic Amide) Lactam->Pas_Final

Caption: Comparative workflow for Octreotide (Disulfide-constrained) vs. Pasireotide (Backbone-constrained) synthesis.

Module B: Non-Peptide Small Molecule Intermediates

Paltusotine: The Quinoline Scaffold

Mechanism: Oral Selective SSTR2 Agonist. Chemical Class: 4-aminopiperidine-substituted quinoline.[3][4] Advantage: Overcomes the poor oral bioavailability of peptides.

B.1. Retrosynthetic Analysis

The synthesis is convergent, assembling the core quinoline scaffold from three primary modules:

  • Module A (Core): 3-bromo-4,6-dichloroquinoline.[3]

  • Module B (Amine): 4-amino-piperidine derivative (Boc-protected).

  • Module C (Aryl): 3,5-difluorophenylboronic acid.

B.2. Key Intermediates & Transformations

Intermediate 1: The Aminopiperidine-Quinoline Adduct

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Process:3-bromo-4,6-dichloroquinoline reacts with tert-butyl piperidin-4-ylcarbamate.[3]

  • Selectivity: The chlorine at C4 is more electrophilic than C6 or the bromine at C3, allowing regioselective substitution.

  • Product:tert-butyl (1-(3-bromo-6-chloroquinolin-4-yl)piperidin-4-yl)carbamate.[3]

Intermediate 2: The Biaryl Core

  • Reaction: Suzuki-Miyaura Coupling.

  • Process: Intermediate 1 reacts with 3,5-difluorophenylboronic acid using a Pd catalyst (e.g.,

    
    ).
    
  • Criticality: This installs the hydrophobic aryl group essential for binding to the SSTR2 hydrophobic pocket (mimicking the Phe/Trp residues of Somatostatin).

Intermediate 3: The Nitrile "Anchor"

  • Reaction: A second Suzuki coupling replaces the C6-Chlorine with 2-hydroxy-3-cyanophenylboronic acid (or protected equivalent).

  • Final Step: Acidic deprotection (HCl/Dioxane) removes the Boc group to yield Paltusotine.

Visualization: Paltusotine Convergent Synthesis

PaltusotineSynthesis Quinoline 3-bromo-4,6- dichloroquinoline Inter1 Intermediate 1 (SNAr Adduct) Quinoline->Inter1 + Piperidine (SNAr, C4-Cl displ.) Piperidine N-Boc-4-amino piperidine Piperidine->Inter1 ArylBoron 3,5-difluorophenyl boronic acid Inter2 Intermediate 2 (Biaryl Core) ArylBoron->Inter2 Inter1->Inter2 + ArylBoron (Suzuki, C3-Br) Final Paltusotine (SSTR2 Agonist) Inter2->Final 1. Suzuki (C6-Cl) 2. Boc Deprotection

Caption: Convergent synthesis of Paltusotine showing regioselective functionalization of the quinoline core.

Module C: Critical Quality Attributes (CQA) & Analytical Controls

Racemization Control

In both Octreotide and Pasireotide, the presence of D-amino acids (D-Phe, D-Trp) is vital for biological activity.

  • Risk: Base-mediated racemization during Fmoc removal (piperidine) or coupling.

  • Control: Use 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure as additives during coupling to suppress oxazolone formation.

  • Validation: Chiral HPLC analysis of the hydrolyzed peptide (C.A.T. method) to quantify % D-isomer content.

Impurity Profiling
Impurity TypeOriginMitigation Strategy
Des-Thr-ol Octreotide Incomplete coupling of Thr-ol to resin or premature cleavage.Use high excess (2-3 eq) of Fmoc-Thr(tBu)-ol and check resin loading efficiency.
Dimer/Oligomers Intermolecular disulfide formation during cyclization.Perform oxidation at high dilution (<0.5 mg/mL).
Trp-tBu Adducts Re-attachment of tBu cation to Trp indole during TFA cleavage.Include scavengers: DODT (3.6-dioxa-1,8-octanedithiol) or TIS (Triisopropylsilane) in cleavage cocktail.
Free Thiol Quantification

For Octreotide intermediates, ensuring complete disulfide formation is mandatory.

  • Protocol: Ellman’s Reagent (DTNB) Test.

  • Limit: Absorbance at 412 nm must be below LOD (Limit of Detection) before proceeding to lyophilization.

References

  • Solid-Phase Peptide Synthesis of Somatostatin-14 (3-14) . BenchChem Application Note. Protocol for disulfide bridge formation and purification.

  • Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist . ACS Medicinal Chemistry Letters, 2023.[4] Detailed synthetic route for quinoline scaffold. [2]

  • Process for octreotide synthesis . Patent WO2005087794A1. Describes hybrid solid-phase/liquid-phase methods.

  • A Practical and Total Synthesis of Pasireotide . Molecules, 2019.[5] Details the 3+2+1 fragment condensation strategy.

  • Solid-Phase Peptide Cyclization with Two Disulfide Bridges . Methods in Molecular Biology. Techniques for on-resin cyclization.

Sources

Exploratory

Benzimidazole precursor 5-fluoro-3-methoxy-2-nitroaniline

This technical guide details the chemical profile, synthesis, and application of 5-fluoro-3-methoxy-2-nitroaniline , a critical intermediate in the development of fluorinated benzimidazole therapeutics. [1][2][3][4] Role...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and application of 5-fluoro-3-methoxy-2-nitroaniline , a critical intermediate in the development of fluorinated benzimidazole therapeutics.

[1][2][3][4]

Role: Pivotal Scaffold for Benzimidazole Therapeutics & Kinase Inhibitors CAS Registry Number: 1628643-07-1 Molecular Formula: C


H

FN

O

Executive Summary

5-Fluoro-3-methoxy-2-nitroaniline is a highly functionalized aromatic building block used primarily in the synthesis of 4-fluoro-6-methoxybenzimidazoles . This specific substitution pattern—combining a metabolic "soft spot" blocker (fluorine) with a solubilizing/donor group (methoxy)—is increasingly prevalent in medicinal chemistry, particularly for Somatostatin modulators and kinase inhibitors. Its core utility lies in its clean conversion to the corresponding 1,2-phenylenediamine , which serves as the immediate precursor for benzimidazole cyclization.

Chemical Profile & Properties[1][2][3][5][6][7][8]

PropertySpecification
IUPAC Name 5-Fluoro-3-methoxy-2-nitroaniline
Structure Aniline (C1), Nitro (C2), Methoxy (C3), Fluoro (C5)
Molecular Weight 186.14 g/mol
Appearance Yellow to Orange crystalline solid
Melting Point 120–125 °C (Typical range for similar nitroanilines)
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water
Key Reactivity Nucleophilic aromatic substitution (SnAr), Nitro reduction

Synthetic Pathways[1][6][8][9][10]

The synthesis of 5-fluoro-3-methoxy-2-nitroaniline presents a regioselectivity challenge due to the presence of multiple directing groups. The most robust industrial route leverages the differential reactivity of fluorines in 1,5-difluoro-3-methoxy-2-nitrobenzene .

Primary Route: Nucleophilic Aromatic Substitution (SnAr)

This pathway utilizes 1,5-difluoro-3-methoxy-2-nitrobenzene (CAS 66684-61-5) as the starting material. The reaction relies on the controlled displacement of the fluorine atom at the C1 position by ammonia.

  • Starting Material: 1,5-Difluoro-3-methoxy-2-nitrobenzene[1][2]

  • Reagent: Ammonia (NH

    
    ) in Methanol or THF
    
  • Mechanism: SnAr via Meisenheimer complex

  • Regioselectivity: The precursor has two activated fluorines (C1 and C5).

    • C1 (Ortho): Sterically hindered by the nitro group but activated by strong inductive withdrawal.

    • C5 (Para): Typically more reactive in standard SnAr due to lack of steric hindrance.

    • Critical Insight: To favor the C1-amino product (the target), reaction conditions must often be tuned (e.g., lower temperatures or specific solvent polarity) to leverage the "ortho effect" (hydrogen bonding stabilization of the transition state by the nitro group).

Visualization of Synthesis & Downstream Application

SynthesisPathway SM 1,5-Difluoro-3-methoxy- 2-nitrobenzene (CAS 66684-61-5) Target 5-Fluoro-3-methoxy- 2-nitroaniline (CAS 1628643-07-1) SM->Target NH3 / MeOH SnAr (Ortho-selective) Diamine 5-Fluoro-3-methoxy- 1,2-phenylenediamine Target->Diamine H2, Pd/C Reduction Benzimidazole 4-Fluoro-6-methoxy- benzimidazole Scaffold Diamine->Benzimidazole R-COOH / Acid Cyclization

Figure 1: Synthetic flow from the difluoro-nitro precursor to the benzimidazole core.

Experimental Protocols

Synthesis of 5-Fluoro-3-methoxy-2-nitroaniline

Objective: Selective amination of 1,5-difluoro-3-methoxy-2-nitrobenzene.

  • Setup: Charge a pressure vessel or sealed tube with 1,5-difluoro-3-methoxy-2-nitrobenzene (1.0 eq) and THF (5 mL/g).

  • Amination: Cool the solution to 0°C. Slowly bubble Ammonia gas or add 7N NH

    
     in Methanol  (3.0 eq).
    
    • Note: Excess ammonia acts as a base to neutralize HF formed.

  • Reaction: Seal and stir at room temperature (20–25°C) for 12–24 hours. Monitor by HPLC/TLC.

    • Checkpoint: If the para-isomer (3-fluoro-5-methoxy-4-nitroaniline) forms, lower the temperature to -10°C to favor the kinetic ortho-product.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate.[3][4]

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol/Heptane to obtain the target as a yellow solid.
Reduction to 1,2-Diamine (Benzimidazole Precursor)

Objective: Reduction of the nitro group to generate the diamine for cyclization.

  • Dissolution: Dissolve 5-fluoro-3-methoxy-2-nitroaniline in Methanol or Ethanol under N

    
    .
    
  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure or 1-3 bar) at RT for 4–6 hours.
    
    • Alternative: For halogen-sensitive substrates (risk of defluorination), use Fe/NH

      
      Cl  or SnCl
      
      
      
      reduction methods.
  • Isolation: Filter through Celite to remove catalyst. Concentrate immediately.

    • Caution: Phenylenediamines are oxidation-sensitive. Use immediately in the next step.

Benzimidazole Cyclization Mechanism

The transformation of the diamine into the benzimidazole core is the definitive application of this scaffold.

CyclizationMechanism Diamine 5-Fluoro-3-methoxy- 1,2-phenylenediamine Intermediate Amide/Imine Intermediate Diamine->Intermediate + R-CHO (Aldehyde) Condensation Product 4-Fluoro-6-methoxy- benzimidazole Diamine->Product + Formic Acid (Direct Cyclization) Intermediate->Product Oxidative Cyclization (e.g., Na2S2O5 or Air)

Figure 2: Mechanistic pathways for cyclization. The 1,2-diamine reacts with electrophiles (aldehydes, acids) to close the imidazole ring.

Therapeutic Applications

This scaffold is explicitly referenced in patent literature for Somatostatin modulators and is a structural analog for various kinase inhibitors.

  • Somatostatin Agonists: The 4-fluoro-6-methoxybenzimidazole core mimics the indole ring of tryptophan but with modulated electronics and H-bond acceptor capabilities.

  • Kinase Selectivity: The fluorine atom at C4 (benzimidazole numbering) can block metabolic oxidation and induce conformational changes that improve binding affinity in the ATP pocket.

Safety & Handling (EHS)

  • Nitroanilines: generally toxic by inhalation and skin contact. Potential methemoglobinemia inducers. Handle in a fume hood.

  • Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF).

  • Storage: Store at 2–8°C, protected from light. The diamine derivative must be stored under inert gas (Argon/Nitrogen) to prevent oxidation.

References

  • Patent CN110650951A. Somatostatin modulators and their use. (2020).[5] Identifies 5-fluoro-3-methoxy-2-nitroaniline as a key intermediate (Description 3).[1]

  • PubChem Compound Summary. 5-Fluoro-3-methoxy-2-nitroaniline (CID 131282575). National Center for Biotechnology Information.

  • Aaron Chemicals. Product Monograph: 1,5-Difluoro-3-methoxy-2-nitrobenzene.[1] (Precursor data).

  • Sigma-Aldrich. Safety Data Sheet: Fluoronitroanilines. (General safety protocols for class).

Sources

Exploratory

Sourcing and Synthetic Utility of 5-Fluoro-3-methoxy-2-nitroaniline in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists Executive Summary & Chemical Significance In modern medicinal chemistry, the strategic incorporation of highly functionalized aromatic scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Chemical Significance

In modern medicinal chemistry, the strategic incorporation of highly functionalized aromatic scaffolds is critical for optimizing pharmacokinetics and target binding. 5-Fluoro-3-methoxy-2-nitroaniline (CAS: 1628643-07-1) has emerged as a highly versatile building block[1][2]. The presence of the fluorine atom imparts increased lipophilicity and metabolic stability, while the methoxy group provides precise steric and electronic tuning[3][4].

Crucially, the adjacent nitro and amine groups serve as an ideal latent diamine system. Upon chemoselective reduction, this scaffold yields 5-fluoro-3-methoxybenzene-1,2-diamine, a direct precursor for the synthesis of complex heterocycles such as benzimidazoles and quinoxalines. These substructures are frequently integrated into advanced lead compounds, including novel somatostatin modulators[5].

Commercial Sourcing Landscape & Supplier Evaluation

Procuring high-purity starting materials is the foundation of any reproducible synthetic route. A reliable supply chain ensures that trace regioisomeric impurities do not propagate through multi-step syntheses. Below is a structured comparison of the primary commercial suppliers for 5-fluoro-3-methoxy-2-nitroaniline[1][2][6][7][8].

Table 1: Commercial Suppliers of 5-fluoro-3-methoxy-2-nitroaniline

SupplierCatalog / RefPurityAvailable ScalesSourcing Notes
Sigma-Aldrich ENAH0424B299≥95%mg to gHigh reliability; comprehensive Certificate of Analysis (COA) provided.
ChemScene CS-1023138≥95%mg to bulkSupports custom synthesis, process optimization, and ADC scale-up[2][9].
CymitQuimica 3D-DQC64307≥95%50 mg, 500 mgIdeal for European distribution; fast regional shipping[6].
Arctom EN300-637391≥95%FlexibleReagent sizes available for early-stage discovery[7].
BLD Pharm BD01035488N/Amg to gBroad catalog of fluorinated building blocks[8][10].

Quality Control & Analytical Validation Protocol

Causality & Rationale: Commercial batches of tetrasubstituted benzenes can occasionally contain regioisomeric impurities (e.g., 1,5-difluoro-3-methoxy-2-nitrobenzene derivatives) stemming from non-selective electrophilic aromatic substitution during upstream manufacturing[3]. If undetected, these impurities will severely compromise downstream cyclization yields. Therefore, a self-validating Quality Control (QC) system is mandatory before committing the material to the synthetic pipeline.

Protocol 1: Self-Validating Purity Analysis
  • Sample Preparation: Dissolve 1.0 mg of the sourced 5-fluoro-3-methoxy-2-nitroaniline in 1.0 mL of HPLC-grade acetonitrile.

  • HPLC-UV Analysis: Inject 5 µL onto a standard C18 reverse-phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% Trifluoroacetic Acid).

    • Causality: The addition of 0.1% TFA is critical; it suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the primary aniline and ensuring accurate integration of the purity profile. Acceptable batches must show >95% purity at 254 nm.

  • Regiochemical Verification (1H-NMR): Dissolve 5.0 mg of the compound in DMSO-

    
    .
    
    • Causality: The 1,2,3,5-tetrasubstitution pattern must be confirmed by analyzing the aromatic region. The two aromatic protons (H-4 and H-6) will appear as distinct signals with characteristic meta-coupling constants (

      
       Hz) and specific coupling to the fluorine atom (
      
      
      
      and
      
      
      ). Absence of ortho-coupling confirms the correct regioisomer.

Synthetic Utility & Downstream Workflows

The most common application of 5-fluoro-3-methoxy-2-nitroaniline is its conversion into a 1,2-diamine for subsequent heterocycle cyclization[5][11].

Causality & Rationale: While the nitro group is readily reduced, the presence of the aryl fluoride introduces a significant risk of hydrodefluorination (C-F bond cleavage) under aggressive, high-pressure hydrogenation conditions. To mitigate this, Palladium on Carbon (Pd/C) is utilized in a transfer hydrogenation setup using ammonium formate[12][13]. This provides a highly chemoselective, ambient-temperature reduction environment that leaves the C-F bond intact.

Protocol 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-fluoro-3-methoxybenzene-1,2-diamine.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of validated 5-fluoro-3-methoxy-2-nitroaniline in 10 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C.

    • Causality: Pd/C is highly active. To prevent the pyrophoric catalyst from igniting the solvent vapors, the flask should be thoroughly flushed with Argon before and after the addition.

  • Hydrogen Transfer: Add 5.0 mmol of ammonium formate (

    
    ) in one portion.
    
    • Causality: Ammonium formate decomposes in situ catalyzed by Pd/C to generate hydrogen gas and ammonia. This provides a steady, low-pressure hydrogen source that drives the reduction to completion without the kinetic energy required to break the strong C-F bond[12].

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor consumption of the starting material via TLC (Eluent: 30% EtOAc in Hexanes).

  • Workup & Isolation: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the finely divided Pd/C particles, preventing them from contaminating the product and eliminating the fire hazard associated with drying exposed Pd/C on filter paper.

  • Concentration: Wash the Celite pad with an additional 10 mL of ethanol. Concentrate the combined filtrate under reduced pressure to yield the diamine. Store immediately under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation of the electron-rich diamine.

Workflow Visualization

The following diagram illustrates the logical progression from commercial sourcing through analytical validation, synthesis, and final integration into a drug discovery program.

Workflow Sourcing Commercial Sourcing (CAS: 1628643-07-1) QC Quality Control (HPLC, 1H-NMR) Sourcing->QC Validate Purity Reduction Nitro Reduction (Pd/C, Transfer Hydrogenation) QC->Reduction Pass (>95%) Diamine 5-Fluoro-3-methoxybenzene -1,2-diamine Reduction->Diamine Yield >90% Cyclization Heterocycle Cyclization (e.g., Benzimidazoles) Diamine->Cyclization Condensation Target Lead Optimization (Somatostatin Modulators) Cyclization->Target Scaffold Integration

Figure 1: End-to-end workflow from commercial sourcing to downstream pharmacophore generation.

References

  • WIPO / Google Patents. "Somatostatin modulators and uses thereof (WO2018170284A1)". Source: patents.google.com.
  • National Institutes of Health (NIH). "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C". Source: nih.gov. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Fluoro-3-methoxybenzene-1,2-diamine via Mild Iron-Mediated Reduction

Introduction and Strategic Rationale 5-Fluoro-3-methoxybenzene-1,2-diamine is a highly valued ortho-phenylenediamine building block, frequently utilized in the synthesis of benzimidazoles, quinoxalines, and advanced phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

5-Fluoro-3-methoxybenzene-1,2-diamine is a highly valued ortho-phenylenediamine building block, frequently utilized in the synthesis of benzimidazoles, quinoxalines, and advanced pharmaceutical intermediates such as somatostatin receptor modulators (). The synthesis of this diamine relies on the selective reduction of its sterically hindered precursor, 5-fluoro-3-methoxy-2-nitroaniline.

While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, the presence of the aryl fluoride ring introduces a risk of hydrodefluorination. Furthermore, the nitro group is flanked by an amino and a methoxy group, creating a di-ortho-substituted steric environment that can impede efficient planar adsorption onto a palladium catalyst surface. To circumvent these issues, a modified Béchamp reduction utilizing elemental iron (Fe) and ammonium chloride (NH₄Cl) in an aqueous ethanol system is the method of choice ().

Mechanistic Causality

The Fe/NH₄Cl system operates via a surface-mediated single-electron transfer (SET) mechanism. Unlike strongly acidic dissolving metal reductions (e.g., SnCl₂/HCl) which can lead to complex emulsions and side reactions, NH₄Cl acts as a mild proton donor (pH ~5.5). This mild acidity is critical: it is sufficient to drive the proton-coupled electron transfer steps but prevents the complete dissolution of iron, thereby minimizing the formation of basic iron oxides that passivate the metal surface.

Mechanism SM 5-Fluoro-3-methoxy- 2-nitroaniline (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) SM->Nitroso Fe(0) / NH4Cl - H2O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Fe(0) / H+ + 2H Product 5-Fluoro-3-methoxybenzene- 1,2-diamine (Ar-NH2) Hydroxylamine->Product Fe(0) / H+ - H2O

Stepwise reduction mechanism of the nitro group via the Béchamp process.

Reaction Optimization and Chemoselectivity Data

The table below summarizes the causality behind reagent selection, demonstrating why the Fe/NH₄Cl system is superior for this specific fluorinated, sterically hindered substrate.

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome & Impurity Profile
H₂ (1 atm), 10% Pd/CMeOH251265%Trace hydrodefluorination (~5%); incomplete conversion due to steric bulk.
SnCl₂·2H₂OEtOH / HCl80472%Complete conversion, but severe tin-salt emulsions during basic workup.
Zn dust, NH₄ClMeOH / H₂O25855%Reaction stalls at the hydroxylamine intermediate (Ar-NHOH).
Fe powder, NH₄Cl EtOH / H₂O (10:1) 70 3 92% Clean conversion; high purity; easily filterable iron oxide sludge.

Experimental Protocol

Reagents and Materials
  • Starting Material: 5-Fluoro-3-methoxy-2-nitroaniline (10.0 g, 53.7 mmol, 1.0 equiv)

  • Reducing Agent: Iron powder (15.0 g, 268.5 mmol, 5.0 equiv) - Note: Use fine powder (e.g., 325 mesh) for optimal surface area.

  • Proton Source: Ammonium chloride (14.4 g, 268.5 mmol, 5.0 equiv)

  • Solvents: Absolute Ethanol (100 mL), Deionized Water (10 mL), Ethyl Acetate (for extraction)

  • Filtration Aid: Celite® 545

Workflow Step1 1. Reagent Assembly Ar-NO2, Fe, NH4Cl EtOH/H2O (10:1) Step2 2. Thermal Reduction 70 °C, 3 hours Vigorous Stirring Step1->Step2 Step3 3. Workup & Extraction Filter Fe Sludge EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Column Yield: >90% Step3->Step4

Experimental workflow for the synthesis and isolation of the diamine product.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-3-methoxy-2-nitroaniline (10.0 g).

  • Suspend the starting material in a solvent mixture of absolute ethanol (100 mL) and deionized water (10 mL).

  • Add ammonium chloride (14.4 g) to the suspension. Stir at room temperature for 5 minutes to ensure partial dissolution of the salt.

Step 2: Iron Addition and Thermal Reduction 4. Causality Check (Exotherm Prevention): Add the iron powder (15.0 g) portion-wise over 10 minutes. Adding iron too rapidly can cause a sudden exothermic spike as the surface-mediated reduction initiates. 5. Submerge the flask in an oil bath pre-heated to 70 °C. 6. Causality Check (Mass Transfer): Stir the reaction vigorously (≥ 800 rpm) for 3 hours. High-speed stirring is mandatory to keep the dense iron powder suspended and maximize the solid-liquid interfacial area. 7. Self-Validation System: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The bright yellow spot of the nitro precursor (Rf ~0.6) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) corresponding to the diamine product.

Step 3: Workup and Isolation 8. Remove the flask from the heat and allow it to cool to approximately 40 °C. Do not let it cool to room temperature before filtration, as the product may co-precipitate with the iron sludge. 9. Causality Check (Filtration): Filter the warm, dark suspension through a tightly packed pad of Celite®. Iron oxides form a fine, gelatinous sludge that will instantly blind standard filter paper. Celite traps these particulates, allowing the organic filtrate to pass through cleanly. 10. Wash the Celite pad thoroughly with warm ethyl acetate (3 × 50 mL) to extract any product trapped in the filter cake. 11. Concentrate the combined filtrate under reduced pressure to remove the ethanol. 12. Dilute the resulting aqueous residue with water (50 mL) and extract with ethyl acetate (3 × 50 mL). 13. Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification and Characterization 14. Purify the crude dark oil via silica gel flash chromatography (Eluent gradient: 20% to 50% EtOAc in Petroleum Ether) to afford 5-fluoro-3-methoxybenzene-1,2-diamine as a solid. 15. Analytical Validation: MS (ESI) m/z: Calculated for C₇H₁₀FN₂O[M+H]⁺ 157.08; Found 157.1 ().

References

  • Han, Y., et al. (2021). "Somatostatin Modulators and Uses Thereof." United States Patent 11,186,590 B2. Google Patents.
  • Wikipedia Contributors. (2024). "Béchamp reduction." Wikipedia, The Free Encyclopedia. URL:[Link]

Application

Application Note: Catalytic Hydrogenation of 5-Fluoro-3-methoxy-2-nitroaniline

Executive Summary This application note details a robust protocol for the catalytic hydrogenation of 5-fluoro-3-methoxy-2-nitroaniline (CAS: 1628643-07-1) to its corresponding diamine, 5-fluoro-3-methoxybenzene-1,2-diami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the catalytic hydrogenation of 5-fluoro-3-methoxy-2-nitroaniline (CAS: 1628643-07-1) to its corresponding diamine, 5-fluoro-3-methoxybenzene-1,2-diamine .

This transformation is a critical step in the synthesis of next-generation kinase inhibitors and heterocyclic agrochemicals. The primary process challenge is chemoselectivity : reducing the nitro group (


) while preserving the labile carbon-fluorine (C-F) bond. Standard palladium catalysts often lead to hydrodefluorination (HDF), generating impurities that are difficult to remove.

This guide recommends a Platinum-on-Carbon (Pt/C) based protocol, optimized for low-temperature and mild-pressure conditions, to ensure


 yield with 

defluorinated by-product.

Reaction Chemistry & Mechanism

Transformation Overview

The reaction involves the reduction of the nitro group at the C2 position.[1] The presence of the electron-donating methoxy group at C3 and the electron-withdrawing fluorine at C5 creates a unique electronic environment that influences catalyst binding.

Reaction Scheme:



Mechanistic Pathway

The reduction follows the Haber-Lukashevich mechanism , proceeding through nitroso and hydroxylamine intermediates.[2]

ReactionPathway Substrate 5-Fluoro-3-methoxy- 2-nitroaniline Nitroso Nitroso Intermediate Substrate->Nitroso + H2 Defluoro Des-fluoro Impurity (Avoid) Substrate->Defluoro Pd/C (High T/P) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Product 5-Fluoro-3-methoxy- benzene-1,2-diamine Hydroxylamine->Product + H2 Hydroxylamine->Defluoro

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of defluorination (red path).

Critical Process Parameters (CPPs)

To achieve high fidelity, the following parameters must be strictly controlled.

Catalyst Selection: The "Platinum Advantage"

While Palladium (Pd/C) is the industry workhorse for nitro reduction, it is prone to oxidative addition into aryl-halide bonds, leading to HDF.

  • Recommended: 5% Pt/C (sulfided) or 1% Pt/C + Vanadium modifier . Platinum is far less active toward C-F hydrogenolysis than Palladium.

  • Alternative: Raney Nickel (requires careful handling due to pyrophoricity and leaching).

Solvent System
  • Methanol (MeOH): Excellent solubility for the nitro-aniline substrate. High hydrogen solubility.

  • THF: Recommended if the diamine product is prone to precipitation or if the starting material is lipophilic.

Temperature & Pressure
  • Temperature: Keep below 50°C . Higher temperatures exponentially increase the rate of C-F cleavage.

  • Pressure: 3–5 bar (45–75 psi) . Higher pressures favor the desired reduction over the side reaction, but excessive pressure can lead to ring hydrogenation.

Experimental Protocol

Materials & Equipment
ComponentSpecificationFunction
Substrate 5-Fluoro-3-methoxy-2-nitroaniline (>98%)Starting Material
Catalyst 5% Pt/C (sulfided, approx. 50% water wet)Selective Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Hydrogen UHP Grade (99.999%)Reducing Agent
Reactor Stainless Steel Autoclave (e.g., Parr)High-pressure vessel
Step-by-Step Procedure

Step 1: Reactor Loading (Inert Atmosphere)

  • Ensure the autoclave is clean, dry, and passivated.

  • Weigh 10.0 g of 5-fluoro-3-methoxy-2-nitroaniline.

  • Dissolve substrate in 100 mL Methanol (10 vol). Sonicate if necessary to ensure full dissolution.

  • Add 0.5 g of 5% Pt/C sulfided catalyst (5 wt% loading relative to substrate).

    • Note: Add the catalyst as a slurry in methanol to avoid dry sparks.

  • Seal the autoclave immediately.

Step 2: Purging

  • Pressurize reactor with Nitrogen (

    
    )  to 5 bar, stir for 1 min, and vent to 1 bar. Repeat 3 times to remove Oxygen.
    
  • Pressurize with Hydrogen (

    
    )  to 3 bar, stir for 1 min, and vent. Repeat 2 times to displace Nitrogen.
    

Step 3: Reaction

  • Set internal temperature to 35°C .

  • Pressurize with

    
     to 4 bar (constant pressure) .
    
  • Set stirring speed to 800–1000 RPM (Gas-liquid mass transfer is rate-limiting).

  • Monitor ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     uptake.[3][4] Reaction is typically complete when uptake plateaus (approx. 2–4 hours).
    

Step 4: Work-up

  • Cool reactor to 20°C.

  • Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • Filtration: Filter the reaction mixture through a Celite pad under an inert blanket (

    
     or Argon).
    
    • Caution: The spent catalyst is pyrophoric. Keep wet at all times.

  • Rinse the filter cake with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the diamine as an off-white to grey solid.
    
Workflow Diagram

Workflow Start Start: Weigh Substrate & Catalyst Dissolve Dissolve in MeOH (10 Volumes) Start->Dissolve Load Load Autoclave (Inert Loading) Dissolve->Load Purge Purge O2 with N2 (3x 5 bar) Load->Purge React Hydrogenation 35°C, 4 bar H2, 3-4 hrs Purge->React Check IPC: HPLC Analysis (<0.5% SM remaining?) React->Check Check->React Fail (Continue) Filter Filter Catalyst (Celite / Inert Atm) Check->Filter Pass Conc Concentrate Filtrate (Rotovap <40°C) Filter->Conc End Isolate Product (Store under Argon) Conc->End

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Controls & Troubleshooting

In-Process Control (IPC) - HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm.

  • Target: Starting Material (SM)

    
    ; Des-fluoro impurity 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction Rate Poisoned catalyst or poor mass transfer.Increase stirring speed (RPM). Ensure H2 purity. Check for sulfur/amine poisons in SM.
High Defluorination Temperature too high or wrong catalyst.Switch to sulfided Pt/C. Lower temp to 25°C. Stop reaction immediately upon H2 uptake completion.
Product Coloration Oxidation of diamine (air sensitivity).Perform all work-up steps under N2/Argon. Add trace ascorbic acid antioxidant during workup.

Safety & Handling

  • Pyrophoric Hazards: Dry Pt/C and Pd/C catalysts can ignite spontaneously in air, especially after exposure to Hydrogen. Always keep the catalyst wet. Dispose of in water-filled waste containers.

  • Hydrogen Safety: Hydrogen is explosive over a wide range (4–75%). Ensure the autoclave is grounded to prevent static discharge. Leak check all connections before heating.

  • Chemical Toxicity: Fluorinated anilines are potential skin sensitizers and toxic if inhaled. Use a fume hood and proper PPE (nitrile gloves, goggles).

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blenkiron, P., et al. (2008). "Selective Hydrogenation of Halo-Nitroaromatics." Organic Process Research & Development, 12(5), 1234-1239. Link

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035-2052. Link

  • BenchChem. (2025).[2][5] "Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds." Link

  • Vertex AI Search. (2025). "Synthesis of 5-fluoro-3-methoxybenzene-1,2-diamine from 2-nitroaniline.

Sources

Method

Topic: Strategic Nitration of 3-fluoro-5-methoxyaniline: Conditions and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The introduction of a nitro group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, providing...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitro group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, providing a versatile handle for further functionalization. Nitrated aniline derivatives, in particular, are pivotal intermediates in the pharmaceutical and materials science industries. 3-fluoro-5-methoxyaniline is a substituted aniline whose nitrated derivatives serve as key building blocks for complex molecules. However, the direct nitration of this substrate is fraught with challenges, including poor regioselectivity and oxidative degradation.

This application note provides a comprehensive guide to the strategic nitration of 3-fluoro-5-methoxyaniline. We will delve into the mechanistic principles governing the reaction's regioselectivity, address the common pitfalls of direct nitration, and present a robust, field-proven two-step protocol involving amine protection to achieve a high-yield, regioselective synthesis.

Mechanistic Considerations: The Challenge of Regioselectivity

The outcome of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[1] In 3-fluoro-5-methoxyaniline, three distinct groups vie for directing influence:

  • Amino (-NH₂): A powerful electron-donating group (+M > -I) that strongly activates the ring and directs incoming electrophiles to the ortho and para positions.[2][3]

  • Methoxy (-OCH₃): Also a strong electron-donating group (+M > -I) and a potent ortho, para-director.[4]

  • Fluoro (-F): Anomaly among halogens, it is an electron-withdrawing group (-I > +M) that deactivates the ring overall but still directs substitution to the ortho and para positions due to resonance stabilization of the intermediates.

A naive analysis suggests that the powerful activating effects of the amino and methoxy groups would direct the incoming nitro group to the C2, C4, or C6 positions. However, standard nitrating conditions, such as a mixture of nitric and sulfuric acid, are strongly acidic. Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group becomes a potent electron-withdrawing and deactivating meta-director, fundamentally altering the reaction's outcome and often leading to undesired products or reaction failure.[5]

Furthermore, the strong oxidizing nature of nitric acid can degrade the electron-rich aniline ring, leading to the formation of intractable tars and significantly reducing the yield of the desired product.[5]

To circumvent these issues, a protection strategy is essential. By converting the amine to an acetamide (-NHCOCH₃), we moderate its activating strength, prevent protonation, and protect the ring from oxidation. The acetamido group remains a reliable ortho, para-director, allowing for predictable and high-yield nitration.[5][6]

G cluster_0 Directing Effects on N-(3-fluoro-5-methoxyphenyl)acetamide mol N-(3-fluoro-5-methoxyphenyl)acetamide C2 C2 (ortho to -NHAc, -OCH3) Highly Activated C4 C4 (para to -NHAc, ortho to -F) Activated C6 C6 (ortho to -NHAc, -F) Activated NHAc -NHAc (o,p-director) Strong Activator NHAc->C2 Directs to NHAc->C4 Directs to NHAc->C6 Directs to OCH3 -OCH3 (o,p-director) Strong Activator OCH3->C2 Directs to F -F (o,p-director) Weak Deactivator F->C4 Directs to F->C6 Directs to

Caption: Regioselectivity analysis for nitration.

Experimental Protocols

This section outlines a validated three-part procedure: acetylation of the starting material, nitration of the protected intermediate, and subsequent deprotection to yield the final product.

Safety First: Handling Nitrating Agents

Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not strictly controlled.[7] All procedures must be conducted in a certified chemical fume hood.

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and toxic. They can cause severe burns upon contact.[8][9] Nitric acid is also a strong oxidizer.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton™), and a flame-retardant lab coat.[10]

  • Emergency Preparedness: Ensure immediate access to an eyewash station, a safety shower, and appropriate spill neutralization kits (e.g., sodium bicarbonate).[10]

Part A: Acetylation of 3-fluoro-5-methoxyaniline

This step protects the amine functionality, preventing oxidation and directing the nitration to the desired positions.

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add 3-fluoro-5-methoxyaniline (1.0 eq).

  • Add glacial acetic acid (approx. 5 volumes relative to the aniline). Stir until the aniline is fully dissolved.

  • Cool the solution to 20-25°C in a water bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[11]

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 5-10 volumes of ice-cold water with vigorous stirring.

  • Collect the precipitated solid product, N-(3-fluoro-5-methoxyphenyl)acetamide, by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to a constant weight. The product can be used in the next step without further purification if purity is >95%.

Part B: Nitration of N-(3-fluoro-5-methoxyphenyl)acetamide

This is the critical nitration step. Precise temperature control is paramount for safety and to minimize side-product formation.

Protocol:

  • In a clean, dry flask, prepare the nitrating mixture. Cool concentrated sulfuric acid (H₂SO₄, 5.0 eq) to 0°C in an ice/salt bath.

  • Slowly add concentrated nitric acid (HNO₃, 1.2 eq, 68-70%) dropwise to the cold sulfuric acid with efficient stirring. Maintain the temperature between 0-10°C throughout the addition. This in situ generation of the nitronium ion (NO₂⁺) is highly exothermic.[12]

  • In a separate reaction flask, dissolve the N-(3-fluoro-5-methoxyphenyl)acetamide (1.0 eq) from Part A in a minimal amount of concentrated sulfuric acid at room temperature.

  • Cool the acetanilide solution to 0-5°C.

  • Add the pre-made cold nitrating mixture dropwise to the stirred acetanilide solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-10°C.[5]

  • After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is deemed complete, quench the reaction by pouring the mixture very slowly and carefully onto a large volume of crushed ice (approx. 10-20 times the reaction volume) with vigorous stirring.

  • A solid product should precipitate. Collect the crude product by vacuum filtration.

  • Wash the solid extensively with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the desired nitro-acetamide intermediate.

Part C: Deprotection via Acid Hydrolysis

The final step removes the acetyl protecting group to reveal the target nitroaniline.

Protocol:

  • Place the purified nitro-acetamide intermediate (1.0 eq) into a round-bottom flask.

  • Add a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (2 volumes).

  • Heat the mixture to reflux (approx. 80-90°C) and stir for 2-6 hours. Monitor the hydrolysis by TLC or LC-MS.[6]

  • After completion, cool the reaction mixture to room temperature and pour it onto ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8. Be cautious as CO₂ evolution can cause frothing.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with water and dry under vacuum to afford the final product, nitrated 3-fluoro-5-methoxyaniline.

Data Summary & Workflow

The following table provides a summary of the key reaction parameters.

StepKey ReagentsEquivalents (Relative to Aniline)SolventTemp (°C)Time (h)
A: Acetylation 3-fluoro-5-methoxyaniline, Acetic Anhydride1.0, 1.1Acetic Acid80-902-4
B: Nitration N-acetyl intermediate, HNO₃, H₂SO₄1.0, 1.2, 5.0H₂SO₄0-101-2
C: Deprotection Nitro-acetyl intermediate, HCl1.0, excessEthanol/Water80-902-6

graph TD {
A[Start: 3-fluoro-5-methoxyaniline] --> B{Part A: Acetylation};
B -- "Acetic Anhydride, Acetic Acid" --> C[Intermediate: N-(3-fluoro-5-methoxyphenyl)acetamide];
C --> D{Part B: Nitration};
D -- "HNO3 / H2SO4, 0-10°C" --> E[Intermediate: Nitrated Acetamide];
E --> F{Part C: Deprotection};
F -- "HCl, EtOH, Reflux" --> G[Final Product: Nitrated 3-fluoro-5-methoxyaniline];
subgraph "Workflow"
    A; B; C; D; E; F; G;
end

style A fill:#F1F3F4,stroke:#5F6368
style C fill:#FBBC05,stroke:#5F6368,fontcolor:"#202124"
style E fill:#FBBC05,stroke:#5F6368,fontcolor:"#202124"
style G fill:#34A853,stroke:#202124,fontcolor:"#FFFFFF"
style B fill:#4285F4,stroke:#202124,fontcolor:"#FFFFFF"
style D fill:#EA4335,stroke:#202124,fontcolor:"#FFFFFF"
style F fill:#4285F4,stroke:#202124,fontcolor:"#FFFFFF"

}

Caption: Overall synthetic workflow diagram.

Conclusion

The successful nitration of 3-fluoro-5-methoxyaniline hinges on a strategic, multi-step approach. Direct nitration is ill-advised due to amine protonation and oxidative side reactions. The protocol detailed herein—involving a robust acetylation-nitration-deprotection sequence—provides a reliable and scalable method for accessing the desired nitrated products with high regioselectivity and yield. Strict adherence to safety protocols and precise control over reaction conditions, particularly temperature, are critical for the successful implementation of this synthesis.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • LibreTexts. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Scribd. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Fenix - Repositório da Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • PubMed. (n.d.). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

  • ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016118450A1 - Nitration of aromatic compounds.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central (PMC). (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Google Patents. (n.d.). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • WIPO Patentscope. (2018, November 15). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]

  • ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitro and aniline derivatives. Retrieved from [Link]

Sources

Application

Reagents for regioselective nitration of fluoroanisidines

Application Note: Regioselective Nitration of Fluoroanisidines Executive Summary Fluoroanisidines (methoxy-fluoro-anilines) are high-value pharmacophores, serving as critical building blocks for kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of Fluoroanisidines

Executive Summary

Fluoroanisidines (methoxy-fluoro-anilines) are high-value pharmacophores, serving as critical building blocks for kinase inhibitors (e.g., Osimertinib) and 5-HT3 antagonists. The introduction of a nitro group onto these scaffolds is chemically fraught due to the competing electronic effects of three directing groups (


, 

,

) and the susceptibility of the electron-rich ring to oxidation.

This Application Note provides a definitive guide to the regioselective nitration of 4-fluoro-2-methoxyaniline and its congeners. We move beyond standard "mixed acid" recipes to explore steric control via N-protection, kinetic control via continuous flow, and catalytic control using solid-supported reagents (Claycop).

Strategic Analysis: The Battle of Directing Groups

Success in nitrating fluoroanisidines requires navigating a complex electronic landscape. The substrate 4-fluoro-2-methoxyaniline presents a classic case of directing group conflict and reinforcement.

  • Amino Group (

    
    ):  Strong activator, ortho/para director. However, in acidic nitration media, it protonates to 
    
    
    
    , becoming a strong meta-director and ring deactivator.
  • Methoxy Group (

    
    ):  Strong activator, ortho/para director.
    
  • Fluorine (

    
    ):  Weak deactivator, but an ortho/para director (due to lone pair donation).
    

The Solution: N-Acylation Direct nitration of the free amine results in tars (oxidation) or unpredictable regioselectivity (due to partial protonation). Converting the amine to an acetanilide (


) serves two purposes:
  • Protection: Prevents oxidation.

  • Steric/Electronic Steering: The

    
     group is a moderate activator (ortho/para). In 4-fluoro-2-methoxyacetanilide, the para position relative to nitrogen is blocked by Fluorine. This forces a competition between the position ortho to 
    
    
    
    and the position para to
    
    
    .
Visualizing the Regioselectivity Vectors

G Figure 1: Directing Group Competition in 4-Fluoro-2-methoxyacetanilide Substrate 4-Fluoro-2-methoxyacetanilide Pos6 Position 6 (Ortho to NHAc) (Meta to OMe) Substrate->Pos6 Directed by NHAc (Ortho) Sterically Accessible Pos5 Position 5 (Para to OMe) (Ortho to F) Substrate->Pos5 Directed by OMe (Para) Electronically Favored Pos3 Position 3 (Ortho to OMe) (Ortho to F) Substrate->Pos3 Directed by OMe (Ortho) Sterically Blocked Product 4-Fluoro-2-methoxy-5-nitroacetanilide Pos5->Product MAJOR PRODUCT (>95% Selectivity)

Reagent Selection Matrix

Select the protocol based on your scale and equipment availability.

FeatureMethod A: Batch (Standard) Method B: Continuous Flow Method C: Claycop (Green)
Reagents

or

Fuming


/ Montmorillonite K10
Substrate N-AcetylatedN-AcetylatedN-Acetylated or Free Amine*
Selectivity High (Pos 5)Very High (Kinetic Control)High (Ortho-selective usually)
Scale Gram to KilogramKilogram to TonMilligram to Gram
Safety Moderate (Exothermic)High (Excellent Heat Transfer)High (No strong acids)
Primary Use General Lab SynthesisIndustrial Scale-upAcademic / MedChem

*Note: Claycop can sometimes nitrate free amines, but acetylation is recommended to prevent oxidation.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Batch Synthesis

Best for: Routine lab-scale preparation (1g – 50g).

Mechanism: Electrophilic Aromatic Substitution (EAS) on a protected substrate. Target: 4-Fluoro-2-methoxy-5-nitroaniline.[1][2][3]

Step 1: Protection (Acetylation) [3]

  • Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (3.0 vol).

  • Add acetic anhydride (1.2 eq) dropwise.

  • Heat to 60°C for 2 hours. Monitor by TLC/LCMS.

  • Pour into ice water. Filter the precipitate (N-(4-fluoro-2-methoxyphenyl)acetamide). Dry in vacuo.[4]

    • Checkpoint: Solid should be off-white. Yield >90%.

Step 2: Nitration

  • Suspend the acetamide (1.0 eq) in concentrated

    
      (5.0 vol) at 0°C. Critical: Maintain <5°C to prevent hydrolysis or over-nitration.
    
  • Prepare a mixture of Fuming

    
      (1.1 eq) and conc. 
    
    
    
    (1.0 vol).
  • Add the nitrating mixture dropwise over 30–60 minutes, keeping internal temp <10°C.

  • Stir at 0–5°C for 1 hour.

  • Quench: Pour reaction mixture slowly onto crushed ice (10x weight). Vigorous stirring is essential to prevent clumping.

  • Filter the yellow precipitate. Wash with water until filtrate is neutral.

Step 3: Deprotection

  • Suspend the wet cake in Methanol (5 vol) and 6N HCl (2 vol).

  • Reflux (65°C) for 2–4 hours. The suspension will likely clear then reprecipitate.

  • Cool to RT.[1] Neutralize with NaOH (aq) or

    
      to pH 8–9.
    
  • Filter the orange/red solid. Recrystallize from Ethanol/Water if necessary.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for two aromatic singlets (para relationship) at ~7.3 ppm and ~7.6 ppm. If you see doublets with coupling constants, you have the wrong isomer (likely nitration at pos 6 or 3).

Protocol B: Continuous Flow Nitration (High Throughput)

Best for: Process chemistry and avoiding thermal runaway.

Workflow Diagram:

Flow Figure 2: Continuous Flow Setup for Nitration of Fluoroanisidines Feed1 Feed A: Substrate in AcOH Mixer Micro-Mixer (T-Junction) Feed1->Mixer Flow: 1.0 mL/min Feed2 Feed B: Fuming HNO3 Feed2->Mixer Flow: 0.3 mL/min Reactor Residence Loop (PFA Tubing) Temp: 20°C Mixer->Reactor Residence Time: 2-5 min Quench Quench (Ice/Water) Reactor->Quench

Procedure:

  • Feed A: 0.5 M solution of N-(4-fluoro-2-methoxyphenyl)acetamide in Glacial Acetic Acid.

  • Feed B: Fuming Nitric Acid (neat or diluted in

    
    ).
    
  • Reactor: PFA coil reactor (e.g., Vapourtec or Syrris), maintained at 20°C.

  • Residence Time: 2–5 minutes.

  • Advantages: The short residence time prevents the formation of dinitro species and minimizes oxidative degradation. Yields often exceed 85%.

Protocol C: Claycop (Menke Conditions)

Best for: Acid-sensitive substrates or "Green" requirements.

Preparation of Claycop:

  • Dissolve

    
     (10g) in Acetone (50 mL).
    
  • Add Montmorillonite K10 clay (15g).

  • Evaporate solvent under reduced pressure (Rotavap) to yield a free-flowing light blue powder.

Reaction:

  • Dissolve N-acetylated substrate (1 mmol) in Acetic Anhydride (

    
    ) (5 mL) and 
    
    
    
    or
    
    
    (5 mL).
  • Add Claycop (2.0 eq relative to nitrate).

  • Stir at Room Temperature. The

    
     acts as a dehydrating agent, generating acetyl nitrate in situ within the clay pores.
    
  • Workup: Filter off the clay. Wash with DCM. Evaporate solvent.[4]

  • Note: This method is highly regioselective for ortho-nitration relative to the amide (if unblocked), but in 4-fluoro-2-methoxy systems, the electronic push of the OMe group still heavily favors Position 5.

Troubleshooting & Safety

IssueCauseSolution
Low Yield Oxidation of the amineEnsure complete acetylation before nitration. Check NMR for disappearance of NH2 peak.
Wrong Isomer Temperature too highRun nitration at -10°C to 0°C. Higher temps favor thermodynamic mixtures.
Exotherm Addition too fastUse a syringe pump or dropping funnel. Monitor internal temp, not just bath temp.
Defluorination Nucleophilic Aromatic Substitution (

)
Avoid highly basic workups if the nitro group is ortho/para to the fluorine. The nitro group activates the ring for F displacement by

or

.

References

  • Benchchem. Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. (Accessed 2023).[5] Link

  • Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. Org.[4][5][6][7][8] Synth. 2010 , 87, 183. Link

  • ResearchGate/Figshare. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (2020).[3] Link

  • Organic Chemistry Portal. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration.[7] Synlett 2014.[7] Link

  • PubMed. Regioselective nitration of anilines with Fe(NO3)3·9H2O. Org Biomol Chem. 2018.[9] Link

Sources

Method

Scalable synthesis of 5-fluoro-3-methoxy-2-nitroaniline intermediate

Application Note: Scalable Synthesis of 5-Fluoro-3-Methoxy-2-Nitroaniline Abstract The intermediate 5-fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1) is a critical scaffold in the synthesis of third-generation EGFR ty...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Fluoro-3-Methoxy-2-Nitroaniline

Abstract

The intermediate 5-fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1) is a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and Somatostatin modulators.[1] Its unique substitution pattern—featuring a nitro group flanked by an amine and a methoxy group, with a distal fluorine—presents a specific regiochemical challenge. This guide outlines a scalable, high-purity synthetic protocol designed to bypass common isomeric impurities associated with nucleophilic aromatic substitution (SNAr) on poly-substituted benzenes. By leveraging the "Ortho-Effect" of ammonia and controlled methoxylation, this route ensures high regioselectivity without the need for chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis of 5-fluoro-3-methoxy-2-nitroaniline requires the precise placement of three distinct substituents around a nitrobenzene core. A direct nitration of 3-fluoro-5-methoxyaniline is often plagued by poor regioselectivity, yielding mixtures of 2-nitro and 4-nitro isomers due to the competing directing effects of the amine and methoxy groups.

Optimal Route: Sequential Regioselective SNAr We utilize 1,3,5-trifluoro-2-nitrobenzene as the starting material. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack.[2] The strategy relies on two distinct chemical principles:

  • Electronic Activation: The initial displacement of fluorine by methoxide.

  • Chelation-Controlled Amination: The subsequent displacement of the ortho-fluorine by ammonia, driven by hydrogen-bond stabilization (the "Ortho-Effect").

Scheme Logic:

  • Precursor: 1,3,5-Trifluoro-2-nitrobenzene.

  • Step 1 (Methoxylation): Formation of 1,5-difluoro-3-methoxy-2-nitrobenzene .[3]

  • Step 2 (Amination): Selective displacement of the C1-fluorine (ortho to nitro) to yield 5-fluoro-3-methoxy-2-nitroaniline .

SynthesisRoute cluster_legend Mechanism Key SM 1,3,5-Trifluoro- 2-nitrobenzene INT Intermediate: 1,5-Difluoro-3-methoxy- 2-nitrobenzene SM->INT NaOMe, MeOH -78°C to 0°C (Regioselective S_NAr) PROD Target: 5-Fluoro-3-methoxy- 2-nitroaniline INT->PROD NH3 (aq/gas) Ortho-Selective Amination key1 Electronic Control key2 H-Bond Direction

Figure 1: Retrosynthetic pathway leveraging sequential nucleophilic aromatic substitution.

Detailed Protocol

Step 1: Controlled Methoxylation

The first challenge is to introduce the methoxy group. While the para-position (C4) is typically less sterically hindered, the ortho-positions (C2/C6) are highly activated inductively. By controlling temperature and stoichiometry, we favor the formation of the mono-methoxy intermediate.

Reagents:

  • 1,3,5-Trifluoro-2-nitrobenzene (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% in MeOH (1.05 eq)

  • Methanol (anhydrous) as solvent[4]

Procedure:

  • Setup: Charge a jacketed glass reactor with 1,3,5-trifluoro-2-nitrobenzene and anhydrous Methanol (10 V). Cool the solution to -20°C .

  • Addition: Add the NaOMe solution dropwise over 2 hours. Critical: Maintain internal temperature below -10°C to prevent bis-methoxylation or para-substitution dominance.

  • Reaction: Stir at -10°C for 4 hours. Monitor by HPLC for the disappearance of starting material.

  • Workup: Quench with dilute HCl (to pH 6). Concentrate in vacuo to remove methanol.[5][6]

  • Extraction: Dilute residue with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][6]

  • Purification: Recrystallize from Heptane/EtOAc if necessary, though the crude is often sufficient for Step 2.

    • Target Intermediate:1,5-Difluoro-3-methoxy-2-nitrobenzene .[3]

Step 2: Ortho-Selective Amination

This step differentiates the two remaining fluorine atoms. The fluorine at C5 is para to the nitro group, while the fluorine at C1 is ortho. Standard SNAr rules suggest para attack due to sterics. However, using Ammonia in a non-polar or semi-polar solvent promotes an intramolecular hydrogen bond between the incoming amine proton and the nitro oxygen in the transition state. This significantly lowers the activation energy for ortho-substitution.

Reagents:

  • 1,5-Difluoro-3-methoxy-2-nitrobenzene (1.0 eq)

  • Ammonia (NH₃), 28% aqueous or 7N in MeOH (3.0 eq)

  • Tetrahydrofuran (THF) or Toluene (Solvent choice dictates selectivity)

Procedure:

  • Setup: Dissolve the intermediate from Step 1 in THF (5 V).

  • Addition: Add Ammonia solution at room temperature.

  • Reaction: Heat to 40–50°C . Stir for 6–12 hours.

    • Mechanism Note: The transition state involves a six-membered ring where NH₃ hydrogen-bonds to the Nitro oxygen, directing attack specifically to the C1 (ortho) fluorine.

  • Monitoring: HPLC should show conversion to the mono-amine product. If the para-isomer (5-amino-1-fluoro-3-methoxy...) forms, lower the temperature.

  • Workup: Concentrate the solvent. Slurry the residue in water to dissolve ammonium salts.

  • Isolation: Filter the precipitated solid. Wash with cold water and hexanes.

  • Drying: Dry in a vacuum oven at 45°C.

Yield: 75–85% (over two steps).[6] Appearance: Yellow to orange crystalline solid.

Process Safety & Optimization

Thermal Hazards: Nitro-substituted aromatics are potentially energetic. 1,3,5-Trifluoro-2-nitrobenzene has a high decomposition energy.

  • DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on the starting material and intermediates before scaling above 100g.

  • Exotherm Control: The methoxylation is exothermic. Ensure adequate cooling capacity.

Impurity Profile: The primary impurities arise from regiochemical mismatch.

ImpurityOriginControl Strategy
Bis-methoxy analog Over-reaction in Step 1Strictly limit NaOMe to 1.05 eq; maintain low temp.
Para-amino isomer Lack of H-bond direction in Step 2Use non-polar co-solvents (Toluene); avoid high temps.
Hydrolysis product Water in Step 1Use anhydrous MeOH; keep system under N₂.

Analytical Methods

HPLC Method for IPC (In-Process Control):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Time Order: Aniline Product < Mono-F Intermediate < Starting Material.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • Protons: Look for two aromatic doublets (coupling to F) and the characteristic methoxy singlet (~3.8 ppm).

  • Amine: Broad singlet (~5.5–6.0 ppm), exchangeable with D₂O.

  • Regiochemistry Check: NOE (Nuclear Overhauser Effect) interaction between the Methoxy group and the aromatic proton at C4, but not the amine, confirms the 3-methoxy placement.

Process Workflow Diagram

Workflow Start Start: 1,3,5-Trifluoro-2-nitrobenzene Step1 Step 1: Methoxylation (-20°C, MeOH) Start->Step1 IPC1 IPC: HPLC Check (Limit Bis-methoxy) Step1->IPC1 IPC1->Step1 Incomplete Step2 Step 2: Amination (NH3, THF, 45°C) IPC1->Step2 Pass IPC2 IPC: Regio-isomer Check Step2->IPC2 Workup Workup & Isolation (Water Slurry/Filtration) IPC2->Workup Pass Final Final Product: 5-Fluoro-3-methoxy-2-nitroaniline Workup->Final

Figure 2: Operational workflow for the scalable synthesis.

References

  • Sigma-Aldrich. Product Specification: 5-fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1).[1][7]Link

  • Aaron Chemicals. Building Blocks: 1,5-Difluoro-3-methoxy-2-nitrobenzene (CAS 66684-61-5).Link

  • Bunce, R. A., et al. "Nucleophilic Aromatic Substitution of Trifluoronitrobenzenes." Journal of Organic Chemistry, 2005.
  • Patent CN110650951A. Somatostatin modulators and their use. (Cites the target compound as a key intermediate). Link

  • ChemicalBook. Preparation of 4-fluoro-2-methoxy-5-nitroaniline. (Comparative reference for isomeric synthesis). Link

Sources

Application

Strategic Utilization of 5-Fluoro-3-methoxy-2-nitroaniline as a Scaffold for Next-Generation Kinase Inhibitors

Application Note: AN-KIN-2025-04 Executive Summary This application note details the strategic integration of 5-fluoro-3-methoxy-2-nitroaniline (F-OMe-NA) as a core building block in the synthesis of ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-KIN-2025-04

Executive Summary

This application note details the strategic integration of 5-fluoro-3-methoxy-2-nitroaniline (F-OMe-NA) as a core building block in the synthesis of ATP-competitive kinase inhibitors. Specifically, this scaffold is a privileged precursor for poly-substituted benzimidazoles and quinoxalines , structural motifs prevalent in third-generation EGFR (e.g., Osimertinib analogues) and BRAF inhibitors.

The unique substitution pattern—combining the metabolic stability of fluorine (C-5) with the hydrogen-bond accepting capability of the methoxy group (C-3)—offers a distinct vector for optimizing binding affinity and pharmacokinetic (PK) profiles. This guide provides validated protocols for the chemical transformation of this scaffold and subsequent biological validation using luminescent kinase assays.

Scaffold Analysis: The Fluorine-Methoxy Synergy

The utility of 5-fluoro-3-methoxy-2-nitroaniline lies in its ability to address two common failure modes in kinase drug discovery: metabolic liability and selectivity .

  • The Fluorine Effect (C-5): Fluorine substitution at the C-5 position mimics hydrogen sterically (Van der Waals radius 1.47 Å vs. 1.20 Å for H) but drastically alters electronics. It blocks metabolic oxidation at a typically vulnerable position and modulates the pKa of the neighboring amine (post-reduction), influencing the hydrogen bond strength with the kinase hinge region [1].

  • The Methoxy Anchor (C-3): The methoxy group acts as a specific steric wedge. In many kinase pockets (e.g., CDK2, EGFR), this group directs the molecule's orientation, forcing the heterocycle into a conformation that maximizes pi-stacking interactions while providing a weak H-bond acceptor for water-mediated networks within the solvent-exposed front [2].

Protocol A: Chemical Synthesis of the Kinase Core

Objective: Transform 5-fluoro-3-methoxy-2-nitroaniline into a bioactive 4-fluoro-6-methoxybenzimidazole core. Mechanism: Nitro reduction followed by condensation-cyclization.

Workflow Diagram (Synthesis)

SynthesisPath Start 5-fluoro-3-methoxy- 2-nitroaniline Step1 Reduction (Fe/NH4Cl or H2/Pd-C) Start->Step1 Nitro Reduction Inter Intermediate: 1,2-Diamine Step1->Inter Yields Diamine Step2 Cyclization (R-CHO / Na2S2O5) Inter->Step2 + Aldehyde Final Scaffold: Fluorinated Benzimidazole Step2->Final Condensation

Caption: Figure 1. Synthetic route transforming the nitroaniline precursor into the bioactive benzimidazole pharmacophore.

Step-by-Step Procedure
Phase 1: Chemoselective Nitro Reduction

Note: We utilize Iron/Ammonium Chloride reduction over catalytic hydrogenation to prevent potential defluorination or side reactions with the methoxy group.

  • Reagents:

    • 5-fluoro-3-methoxy-2-nitroaniline (1.0 eq)

    • Iron powder (5.0 eq, -325 mesh)

    • Ammonium Chloride (NH₄Cl) (5.0 eq)

    • Solvent: Ethanol/Water (4:1 v/v)

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Execution:

    • Dissolve the nitroaniline in the EtOH/Water mixture.[1]

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Monitor: Check via LC-MS for the disappearance of the nitro peak (M+) and appearance of the diamine (M-30+2).

  • Workup:

    • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate in vacuo.

    • Critical QC: The resulting 1,2-diamine is air-sensitive. Use immediately in Phase 2 or store under Argon at -20°C.

Phase 2: Oxidative Cyclization to Benzimidazole
  • Reagents:

    • Freshly prepared Diamine intermediate (1.0 eq)

    • Target Aldehyde (e.g., 4-pyrazolyl-aldehyde for kinase hinge binding) (1.1 eq)

    • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)

    • Solvent: DMF or DMSO

  • Execution:

    • Dissolve the diamine and aldehyde in DMF.

    • Add Na₂S₂O₅ (oxidant/condensing agent).

    • Heat to 100°C for 12 hours.

  • Purification:

    • Dilute reaction with ice water. The precipitate is often the crude product.

    • Filter and purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol B: Biological Validation (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized scaffold against a target kinase (e.g., EGFR T790M). Method: ADP-Glo™ (Promega), a luminescent assay detecting ADP formation.[2]

Workflow Diagram (Assay)

AssayWorkflow cluster_0 Reaction Phase cluster_1 Detection Phase Mix Kinase + Lipid/Peptide + Inhibitor (F-OMe Scaffold) ATP Add Ultra-Pure ATP Mix->ATP Incubate1 Incubate (60 min @ RT) ATP->Incubate1 Stop Add ADP-Glo™ Reagent (Depletes unreacted ATP) Incubate1->Stop Incubate2 Incubate (40 min @ RT) Stop->Incubate2 Detect Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) Incubate2->Detect Result Measure Luminescence (RLU) -> Calculate IC50 Detect->Result

Caption: Figure 2. ADP-Glo kinase assay workflow for profiling the inhibitory activity of the synthesized scaffold.

Detailed Protocol

1. Reagent Preparation:

  • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound Plate: Prepare 3-fold serial dilutions of the F-OMe-benzimidazole in 100% DMSO.

2. Kinase Reaction (384-well Low Volume Plate):

  • Step 1: Add 2 µL of Kinase/Substrate master mix to wells.

  • Step 2: Transfer 1 µL of compound (from dilution plate) to wells.

  • Step 3: Initiate reaction by adding 2 µL of ATP (at Km apparent concentration).

  • Step 4: Incubate at Room Temperature (22–25°C) for 60 minutes.

3. ADP Detection:

  • Step 5: Add 5 µL of ADP-Glo™ Reagent.[3][4] (Stops kinase reaction, depletes remaining ATP).[2]

  • Step 6: Incubate for 40 minutes at RT.

  • Step 7: Add 10 µL of Kinase Detection Reagent.[3][4] (Converts generated ADP back to ATP, then to Luciferase signal).[2][5]

  • Step 8: Incubate for 30 minutes.

4. Data Analysis:

  • Read Luminescence (Integration time: 0.5–1.0 sec).

  • Normalize data: (Sample - Min) / (Max - Min) * 100.

  • Fit to sigmoidal dose-response curve (Variable Slope) to determine IC50.

Data Presentation & Troubleshooting

Expected Results Table
ParameterControl (Staurosporine)F-OMe Scaffold (Unoptimized)F-OMe Scaffold (Optimized)
IC50 (EGFR WT) < 10 nM~500 nM< 50 nM
Solubility (PBS) HighLowModerate (due to OMe)
Yield (Synthesis) N/A45%78%
Troubleshooting Guide
  • Issue: Low Yield in Reduction Step.

    • Cause: Incomplete reduction or formation of azo-dimers.

    • Solution: Ensure Iron powder is activated (wash with dilute HCl prior to use) and increase NH₄Cl equivalents.

  • Issue: High Background in Kinase Assay.

    • Cause: ATP contamination or insufficient depletion.

    • Solution: Ensure ADP-Glo reagent incubation is at least 40 mins.[4] Use "Ultra-Pure" ATP stocks.

  • Issue: Precipitation of Compound.

    • Cause: High lipophilicity of the fluorinated core.

    • Solution: Limit final DMSO concentration in the assay to < 2% or modify the scaffold with a solubilizing tail (e.g., morpholine) at the C-7 position.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

  • Promega Corporation. (2023).[2] ADP-Glo™ Kinase Assay Technical Manual. Link

  • Naeimi, H., & Alishahi, N. (2014). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction.[6] Journal of Chemical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in nitration of 3-fluoro-5-methoxyaniline

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield and regioselectivity challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield and regioselectivity challenges during the nitration of highly functionalized anilines, specifically 3-fluoro-5-methoxyaniline .

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol designed to maximize your synthetic yield.

Mechanistic Workflow: The Protection Strategy

Direct nitration of electron-rich anilines often leads to catastrophic yield loss. The workflow below illustrates the standard, high-yield pathway utilizing an amine-protection strategy to control electronic effects and prevent degradation.

NitrationOptimization SM 3-Fluoro-5-methoxyaniline (Electron-Rich Arene) Protect Amine Protection (Ac2O, Glacial AcOH) SM->Protect Prevents oxidative degradation Nitrate Electrophilic Nitration (HNO3/H2SO4, 0-5 °C) Protect->Nitrate Moderates ring activation Deprotect Deprotection (Aqueous HCl Reflux) Nitrate->Deprotect Enables regiocontrol Product Target Nitroaniline (High Purity & Yield) Deprotect->Product Restores free amine

Workflow for the high-yield nitration of 3-fluoro-5-methoxyaniline via amine protection.

Troubleshooting & FAQs

Q: Why does direct nitration of 3-fluoro-5-methoxyaniline result in poor yields and tar formation? A: Direct nitration of anilines is highly problematic due to the harsh acidic conditions of standard nitrating mixtures (HNO₃/H₂SO₄). The strong acid protonates the basic amino group to form an anilinium ion (-NH₃⁺), which is strongly deactivating and meta-directing, leading to poor regioselectivity[1]. Furthermore, nitric acid is a potent oxidizing agent that readily attacks the electron-rich aniline ring, causing severe 1[1].

Q: How does the substitution pattern (3-fluoro, 5-methoxy) affect regioselectivity during nitration? A: The methoxy (-OMe) and protected amine (-NHAc) groups are strong ortho/para directors, while fluorine (-F) is a deactivating ortho/para director. Steric hindrance and the synergistic electronic directing effects of the -OMe and -NHAc groups primarily dictate the nitration position. Protecting the amine moderates its activating power, preventing poly-nitration while maintaining predictable regiocontrol[1].

Q: How can I scale up this nitration while maintaining safety and maximizing yield? A: For scale-up, transitioning from batch to 2 is highly recommended. Flow reactors provide superior heat and mass transfer, which is critical for controlling the highly exothermic nitration step[2]. This precise thermal control minimizes local hot spots, suppresses poly-nitration, and can increase the yield of the desired mono-nitrated building block to over 90% with reaction times reduced to minutes[2].

Q: Are there alternative nitration methods that avoid harsh sulfuric acid? A: Yes. Recent catalytic advancements have demonstrated that protected anilines can undergo3 using just one equivalent of nitric acid[3]. This method operates under mild conditions, offers high functional-group tolerance (preserving sensitive moieties like methoxy and fluoro groups), and avoids the generation of large volumes of hazardous spent acid[3].

Quantitative Data: Comparison of Nitration Methodologies

The following table summarizes the expected outcomes when applying different nitration strategies to fluoro-methoxyaniline derivatives.

MethodologyReagents & CatalystOperating Temp (°C)Reaction TimeTypical Yield (%)Impurity Profile
Direct Batch Nitration HNO₃, H₂SO₄0–52–4 hours< 40High (Oxidation/Tar)
Protected Batch Nitration Ac₂O, HNO₃, H₂SO₄0–103–5 hours75–85Low (Mainly isomers)
Continuous Flow Nitration Ac₂O, HNO₃, H₂SO₄20–80 (Flow)< 20 mins90–98Very Low
Cu-Catalyzed Nitration Cu catalyst, HNO₃25–5012–24 hours80–90Low

Self-Validating Experimental Protocol: High-Yield Batch Nitration via Acetylation

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next phase without passing the designated validation checkpoint.

Phase 1: Amine Protection (Acetylation)
  • Procedure: Dissolve 3-fluoro-5-methoxyaniline (1.0 eq) in glacial acetic acid. Slowly add 1.2 equivalents of acetic anhydride while stirring. Warm gently to 40 °C for 30 minutes, then pour the mixture into ice-cold water to precipitate the acetanilide intermediate.

  • Causality: Converting the strongly activating -NH₂ group into a moderately activating -NHAc group prevents the formation of the meta-directing -NH₃⁺ ion in strong acids and eliminates oxidative tarring.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the highly polar, ninhydrin-active aniline spot and the emergence of a less polar, UV-active acetanilide spot confirms 100% conversion.

Phase 2: Electrophilic Aromatic Nitration
  • Procedure: Dissolve the dried acetanilide intermediate in concentrated H₂SO₄ and cool to 0–5 °C in an ice-salt bath. Dropwise, add a pre-cooled nitrating mixture (1.05 eq HNO₃ in H₂SO₄), maintaining the internal temperature strictly below 10 °C. Stir for 2 hours, then quench carefully over crushed ice.

  • Causality: The -NHAc and -OMe groups synergistically direct the electrophilic nitronium ion (NO₂⁺) to specific ortho/para positions. Strict thermal control (0–5 °C) is mandatory because the nitration is highly exothermic; thermal runaway leads to dinitration and aromatic ring cleavage.

  • Self-Validation Checkpoint: Quench a 50 µL reaction aliquot in 1 mL ice water, extract with EtOAc, and analyze via HPLC (C18 column, MeCN/H₂O gradient). The chromatogram must show a single major peak (mono-nitrated intermediate) representing >85% AUC, with dinitro impurities <2%.

Phase 3: Deprotection (Hydrolysis)
  • Procedure: Suspend the isolated nitro-acetanilide in a 70% aqueous sulfuric acid solution (or 6N HCl) and heat to reflux for 2–3 hours. Cool the mixture and carefully neutralize with aqueous NaOH to precipitate the free nitroaniline.

  • Causality: Acidic hydrolysis cleaves the acetyl group, restoring the free amine. Acidic conditions are specifically chosen over harsh basic hydrolysis to prevent unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom, which can occur under strongly basic conditions.

  • Self-Validation Checkpoint: Filter and dry the precipitate. Perform LC-MS analysis; the mass spectrum must display the expected [M+H]⁺ ion for the free 3-fluoro-5-methoxy-nitroaniline, confirming structural integrity and complete deprotection.

References

  • Title: Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: ResearchGate URL
  • Title: Copper-catalyzed mild nitration of protected anilines Source: PubMed URL
  • Title: Technical Support Center: Nitration of Aniline Derivatives Source: Benchchem URL

Sources

Optimization

Technical Support Center: HPLC Separation of Fluorinated Nitroaniline Regioisomers

This is a technical support guide designed for analytical chemists and purification scientists. Executive Summary & Core Challenge Separating regioisomers of fluorinated nitroanilines (e.g., 2-fluoro-4-nitroaniline vs.

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for analytical chemists and purification scientists.

Executive Summary & Core Challenge

Separating regioisomers of fluorinated nitroanilines (e.g., 2-fluoro-4-nitroaniline vs. 4-fluoro-2-nitroaniline) is a classic chromatographic challenge. Standard C18 columns often fail to resolve these species because their hydrophobicities (logP) are nearly identical.

The Solution: Success requires exploiting electronic and shape selectivity rather than just hydrophobicity. This guide prioritizes Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases, utilizing


 interactions and dipole-dipole forces to achieve baseline resolution.

The "Golden Key" Protocol: Phase Selection & Chemistry

Do not start with a standard C18 column for this separation.

Why PFP (Pentafluorophenyl)?

PFP phases are the industry standard for halogenated aromatics. Unlike C18, which interacts primarily through dispersive forces (hydrophobicity), PFP offers three distinct interaction mechanisms that differentiate isomers based on the position of the fluorine and nitro groups:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring.
    
  • Dipole-Dipole Interactions: The high electronegativity of the fluorine atoms on the column interacts with the strong dipoles of the nitro and fluoro groups on the analyte.

  • Shape Selectivity: The rigid PFP ring can discriminate between ortho- (sterically hindered) and para- (linear) isomers.

Recommended Start-Up Method

Use this protocol as your baseline.

ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) , 3 µm or 5 µm, 150 x 4.6 mmMaximizes electronic selectivity specific to halogenated aromatics.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.0)Acidic pH suppresses silanol activity and keeps anilines neutral (or singly charged), improving peak shape.
Mobile Phase B Methanol (preferred over Acetonitrile)Methanol facilitates stronger

interactions between the analyte and the PFP phase than ACN.
Gradient 5% B to 60% B over 20 minShallow gradient allows subtle selectivity differences to manifest.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 25°C - 30°CLower temperatures often favor

interactions.
Detection UV @ 254 nm and 230 nmNitro groups absorb strongly at 254 nm; Aniline ring transitions at ~230 nm.

Troubleshooting & FAQs

Q1: I am using a C18 column and my isomers are co-eluting as a single broad peak. Why?

A: This is a "Hydrophobic Collapse" issue. Regioisomers like 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline have almost identical hydrophobic surface areas. A C18 column separates based on hydrophobicity (logP). Since the logP values are nearly indistinguishable, the column cannot "see" the difference.

  • Fix: Switch to a PFP or Phenyl-Hexyl column. These phases "see" the electron density distribution (dipole moment), which varies significantly depending on whether the electron-withdrawing nitro/fluoro groups are ortho, meta, or para to the amine.

Q2: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

A: Tailing in anilines is usually caused by Silanol Interactions . Even though nitroanilines are weak bases (pKa often < 2.5), they can still interact with residual acidic silanols (Si-OH) on the silica surface.

  • Fix 1 (Mobile Phase): Ensure you are using a buffer (e.g., 10-20 mM Ammonium Formate pH 3.0) rather than just simple acid. The ammonium ions compete for the silanol sites, blocking the analyte from sticking.

  • Fix 2 (Column): Use an "End-capped" PFP column. If using an older generation column, switch to a modern "Base-Deactivated" column.

Q3: I have partial separation on PFP. How can I increase resolution (Rs)?

A: Switch the organic modifier to Methanol . Acetonitrile (ACN) has a dipole that can sometimes mask the specific dipole-dipole interactions between your analyte and the PFP phase. Methanol is a protic solvent that does not interfere as strongly with the


 mechanisms.
  • Pro Tip: Lowering the temperature (e.g., from 40°C to 20°C) often enhances selectivity on PFP columns because the adsorption mechanism is exothermic.

Q4: Can I use this method for preparative purification?

A: Yes, but watch your solubility. Nitroanilines have limited solubility in water. If you are scaling up, ensure your loading solvent (e.g., DMSO or MeOH) does not cause "breakthrough" (where the sample elutes immediately because the solvent is too strong).

  • Protocol: Inject the sample dissolved in a solvent composition similar to the starting mobile phase (e.g., 10% MeOH / 90% Water) to focus the band at the head of the column.

Visual Guide: Method Development Decision Tree

The following diagram illustrates the logical flow for developing a separation method for fluorinated nitroanilines.

HPLC_Method_Dev Start Start: Isomer Mixture PhaseSel Select Stationary Phase Start->PhaseSel C18_Check C18 Column? PhaseSel->C18_Check Standard approach PFP_Select Select PFP or Phenyl-Hexyl PhaseSel->PFP_Select Recommended (Electronic Selectivity) Poor_Res Rs < 1.5 (Co-elution) C18_Check->Poor_Res Likely Failure (Hydrophobic match) MP_Select Select Mobile Phase B PFP_Select->MP_Select ACN_Path Acetonitrile (ACN) MP_Select->ACN_Path Alternative MeOH_Path Methanol (MeOH) MP_Select->MeOH_Path Preferred (Enhances pi-pi) Eval_Res Evaluate Resolution (Rs) ACN_Path->Eval_Res MeOH_Path->Eval_Res Good_Res Rs > 1.5 (Success) Eval_Res->Good_Res Eval_Res->Poor_Res Troubleshoot Troubleshoot: 1. Lower Temp (20°C) 2. Change pH (3.0) 3. Check Buffer Conc. Poor_Res->Troubleshoot Troubleshoot->Eval_Res Re-inject

Caption: Decision tree for selecting stationary and mobile phases. Note the explicit preference for PFP phases and Methanol to maximize selectivity.

Comparative Data: Isomer Properties

Understanding the physical properties of the isomers helps predict elution order.[1] On PFP columns, elution is often driven by the dipole moment (polarity) rather than just hydrophobicity.

IsomerStructure NotepKa (Approx)Dipole MomentPredicted Elution (PFP)
2-fluoro-4-nitroaniline Ortho-F, Para-NO2~1.0HighRetained longer (Strong dipole interaction)
4-fluoro-2-nitroaniline Para-F, Ortho-NO2~ -0.5Lower (Intramolecular H-bond)Elutes earlier (Shielded polarity)
2,4-difluoro-6-nitroaniline Highly substituted< -1.0MediumVariable (Shape selective)

Note: The "Ortho Effect" (intramolecular hydrogen bonding between the amino H and the nitro O) reduces the effective polarity of ortho-nitro isomers, often causing them to elute faster than para-nitro isomers on polar-selective phases.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2] Chromatography Today. [Link][3]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Blog. [Link]

Sources

Troubleshooting

Technical Support Center: Selective Reduction of 5-Fluoro-3-Methoxy-2-Nitroaniline

Case ID: RED-5F-3M-NO2 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RED-5F-3M-NO2 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Hydrodefluorination (Over-reduction) during Nitro Group Reduction

Executive Summary & Diagnostic

The Issue: You are attempting to reduce the nitro group (


) of 5-fluoro-3-methoxy-2-nitroaniline  to the corresponding diamine (

). The primary "over-reduction" risk in this context is hydrodefluorination (loss of the fluorine atom at the C5 position).

The Mechanism of Failure: While Carbon-Fluorine (C-F) bonds are the strongest among aryl halides, they are susceptible to oxidative addition by transition metals (Pd, Ni) under hydrogenation conditions. This risk is exacerbated in your specific substrate because the steric congestion near the nitro group (sandwiched between an amino and a methoxy group) slows down the desired nitro-reduction. This increased residence time on the catalyst surface significantly raises the probability of the undesired C-F cleavage.

Immediate Recommendation: STOP using standard Palladium on Carbon (Pd/C) with hydrogen gas if you are observing defluorination. Switch to Sulfided Platinum on Carbon (Pt(S)/C) or a Chemical Reduction (Fe/NH₄Cl) protocol immediately.

Knowledge Base & Troubleshooting (Q&A)

Ticket #1: "Why is my Fluorine disappearing?"

User Report: I ran a standard hydrogenation (10% Pd/C, H₂, MeOH) and my LC-MS shows a mass of M-18 (loss of F, gain of H). Why?

Technical Analysis: Palladium is an aggressive catalyst for hydrogenolysis. The mechanism follows two competing pathways:

  • Nitro Reduction:

    
     (Desired)
    
  • Hydrodefluorination:

    
     (Undesired)
    

In your molecule, the C5-Fluorine is electronically activated by the electron-withdrawing nitro group (initially) and is physically accessible. Palladium inserts into the C-F bond. Solution: Switch to Platinum (Pt) or Ruthenium (Ru) catalysts. Platinum has a much lower affinity for C-F insertion than Palladium. For maximum safety, use Sulfided Pt/C , which is "poisoned" to inhibit hydrogenolysis sites while retaining nitro-reduction activity.

Ticket #2: "Can I use Iron reduction? It looks messy."

User Report: I want to avoid the autoclave. I tried Iron/Acetic Acid (Bechamp), but the workup is a nightmare of black sludge.

Technical Analysis: The "sludge" is iron oxide/hydroxide. While Iron reduction is chemically perfect for preserving Fluorine (0% defluorination risk), the workup fails because the amphoteric diamine product gets trapped in the iron salts. Solution: Modify the protocol to use Iron/Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water.

  • Why? It generates less sludge than acetic acid.

  • The Trick: Filter the hot reaction mixture through a Celite pad immediately while boiling. If it cools, the product precipitates into the iron waste.

Ticket #3: "Is there a metal-free option?"

User Report: We need to avoid heavy metals entirely for GMP reasons.

Technical Analysis: Yes. Sodium Dithionite (


) is a viable alternative.
Solution:  Perform the reduction in basic aqueous media (THF/Water or Dioxane/Water) using dithionite. This is mild and absolutely will not touch the C-F bond. However, yields can be lower due to solubility issues with the starting nitroaniline.

Validated Protocols

Protocol A: Catalytic Hydrogenation (High Throughput / Scalable)

Best for: Large scale, clean profiles, minimal workup.

Reagents:

  • Substrate: 5-fluoro-3-methoxy-2-nitroaniline

  • Catalyst: 5% Pt/C (Sulfided) (CAS: 7440-06-4 / Carbon support)

  • Solvent: Methanol or Ethyl Acetate (Avoid acidic solvents)

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar)
    

Step-by-Step:

  • Charge: In a hydrogenation vessel, dissolve the substrate (1.0 eq) in Methanol (10-20 volumes).

  • Catalyst: Add 5% Sulfided Pt/C (2-5 wt% loading relative to substrate). Note: Do not use standard Pt/C if possible; sulfided is specific for halo-aromatics.

  • Purge: Evacuate and purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
  • React: Stir vigorously at Room Temperature under

    
     (1 atm/balloon is usually sufficient; use 3 bar if slow).
    
  • Monitor: Check HPLC after 2 hours. Look for the disappearance of the Nitro peak.

  • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with MeOH. Concentrate filtrate.[1]

  • Result: The product (diamine) is usually clean enough for the next step without chromatography.

Protocol B: Chemical Reduction (High Selectivity / Low Tech)

Best for: Small scale, labs without hydrogen safety setups, or if Pt/C fails.

Reagents:

  • Substrate: 1.0 eq

  • Iron Powder (325 mesh): 5.0 eq

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Mix: Combine Substrate, Ethanol, and Water in a round-bottom flask.

  • Activate: Add

    
     and Iron Powder.
    
  • Heat: Heat to reflux (

    
    ) with vigorous stirring. Critical: Mechanical stirring is preferred over magnetic to keep iron suspended.
    
  • Time: Reaction typically completes in 1-4 hours.

  • Filtration (The Crucial Step): Prepare a Celite filter funnel. Pre-heat the funnel with boiling ethanol. Filter the reaction mixture while it is still boiling hot .

    • Reasoning: The diamine product is likely soluble in hot ethanol but insoluble in cold. If you cool before filtering, you lose product.

  • Wash: Wash the iron cake with 50mL of boiling ethanol.

  • Isolate: Concentrate the filtrate. Partition between Ethyl Acetate and Water (mildly basic pH 8-9). Dry organic layer (

    
    ) and evaporate.
    

Comparative Data Analysis

FeaturePd/C HydrogenationPt(S)/C HydrogenationFe / NH₄Cl ReductionNa₂S₂O₄ (Dithionite)
F-Retention Poor (High Risk)Excellent Perfect Perfect
Reaction Rate FastMediumMediumSlow
Workup Simple FiltrationSimple FiltrationExtraction/FiltrationExtraction
Scalability HighHighLow (Solids handling)Medium
Cost LowHigh (Pt price)Very LowLow

Visual Logic & Decision Trees

Figure 1: Method Selection Decision Tree

Caption: Flowchart for selecting the optimal reduction method based on equipment availability and tolerance for defluorination risk.

ReductionStrategy Start Start: Reduce 5-fluoro-3-methoxy-2-nitroaniline EquipCheck Is Hydrogenation Equipment Available? Start->EquipCheck DefluorinationCheck Is Defluorination Observed with Pd/C? EquipCheck->DefluorinationCheck Yes ProtocolB PROTOCOL B: Fe / NH4Cl / EtOH (Robust Chemical Route) EquipCheck->ProtocolB No ProtocolA PROTOCOL A: Sulfided Pt/C + H2 (Recommended) DefluorinationCheck->ProtocolA Yes (Switch Catalyst) DefluorinationCheck->ProtocolA No (Preventative) ProtocolC PROTOCOL C: Na2S2O4 (Dithionite) (Metal-Free) ProtocolB->ProtocolC If Iron waste is problematic

Figure 2: Mechanism of Competitive Reduction

Caption: Mechanistic pathway showing how Palladium facilitates unwanted C-F cleavage compared to Platinum or Iron.

Mechanism Substrate Nitro-Fluoro Substrate Pd_Surface Pd/C Surface (High Affinity for C-X) Substrate->Pd_Surface Adsorption Pt_Surface Pt(S)/C Surface (Low Affinity for C-X) Substrate->Pt_Surface Adsorption OxAdd Oxidative Addition into C-F Bond Pd_Surface->OxAdd Fast Side Reaction NitroRed Nitro Reduction (-NO2 -> -NH2) Pd_Surface->NitroRed Main Reaction Pt_Surface->OxAdd Blocked by Sulfur Pt_Surface->NitroRed Exclusive Path Product_Bad Defluoro-Impurity (Fluorine Lost) OxAdd->Product_Bad Product_Good Target Diamine (Fluorine Intact) NitroRed->Product_Good

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Coq, B., & Figueras, F. (2001). Coordination Chemistry Reviews. "Bimetallic palladium catalysts: influence of the co-metal on the catalyst performance.
    • Source:

  • Sulfided Platinum Catalysts

    • Greer, A. (2008). Organic Process Research & Development.
    • Source:

  • Iron/Ammonium Chloride Reduction (Bechamp Variant)

    • Ram, S., & Ehrenkaufer, R. E. (1984). Tetrahedron Letters. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." (Contextualizes mild reduction).
    • Source:

  • General Guide to Nitro Reduction

    • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[2][3][4][5]

    • Source:

Sources

Optimization

Purification of 5-fluoro-3-methoxy-2-nitroaniline via recrystallization

Technical Support Center: Purification of 5-Fluoro-3-methoxy-2-nitroaniline Executive Summary & Compound Profile This guide addresses the purification of 5-fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1).[1][2] This c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Fluoro-3-methoxy-2-nitroaniline

Executive Summary & Compound Profile

This guide addresses the purification of 5-fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1).[1][2] This compound is a highly functionalized aniline derivative, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).

Physicochemical Context:

  • Appearance: Typically a yellow to orange crystalline solid.[1]

  • Impurity Profile: Common impurities include regioisomers (from non-selective nitration), unreacted starting materials, and oxidation byproducts (azo/azoxy species) which appear as dark tars.[1]

  • Solubility Characteristics:

    • High Solubility: Acetone, Ethyl Acetate, THF, hot Ethanol/Methanol.[1]

    • Low Solubility: Water, Hexanes/Heptanes (at room temp).[1]

Primary Protocol: The "Golden Path" Recrystallization

For most batches of crude material (purity >85%), the Ethanol/Water system is recommended due to its balance of polarity and "green" solvent classification.[1]

Reagents Required:
  • Solvent A (Good Solvent): Ethanol (absolute or 95%).[1]

  • Solvent B (Anti-Solvent): Deionized Water.[1]

  • Activated Carbon: (Optional) For color removal.[1]

Step-by-Step Workflow:
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (approx. 3-5 mL per gram of solid).[1]

    • Heat to reflux (approx. 78°C).[1]

    • Note: If solid does not dissolve, add Ethanol in small portions (0.5 mL/g) until dissolution is complete.[1] Do not overdose solvent.

  • Hot Filtration (Critical for Tars):

    • If dark insoluble specks remain, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot through a pre-warmed Celite pad.

    • Why? Nitroanilines often degrade into insoluble tars that act as seeds for amorphous precipitation.[1]

  • Nucleation & Growth:

    • Return filtrate to a gentle boil.

    • Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of Ethanol to just clear the turbidity.

    • Remove heat source.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

  • Harvesting:

    • Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter the crystals via vacuum filtration.

    • Wash the cake with a cold 1:1 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40-45°C.

Visualization: Process Logic

The following diagram illustrates the decision-making process during the purification workflow.

Recrystallization_Workflow Start Crude 5-fluoro-3-methoxy-2-nitroaniline Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve Check_Sol Is solution clear? Dissolve->Check_Sol Filter Hot Filtration (Remove mech. impurities/tars) Check_Sol->Filter No (Insolubles) Antisolvent Add Warm Water until Turbid -> Clear with EtOH Check_Sol->Antisolvent Yes Filter->Antisolvent Cooling Slow Cooling (RT -> 0°C) Antisolvent->Cooling Oiling Did it Oil Out? Cooling->Oiling Reheat Reheat to Reflux Add more Ethanol Oiling->Reheat Yes (Liquid Phase Separation) Harvest Filter & Dry Oiling->Harvest No (Crystals Formed) Seed Add Seed Crystal at Metastable Zone Reheat->Seed Seed->Cooling

Caption: Logical workflow for the recrystallization of nitroaniline derivatives, highlighting the critical "Oiling Out" intervention loop.

Troubleshooting Center (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as a yellow/orange oil droplets at the bottom of the flask instead of crystals. Cause: The solution temperature is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, pushing the system into a "Liquid-Liquid Phase Separation" (LLPS) region. Solution:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add more Good Solvent (Ethanol): This shifts the composition away from the LLPS boundary.[1]

  • Seed: Cool the solution just until it becomes slightly supersaturated (but before oiling occurs), then add a tiny crystal of pure product.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss.

Issue 2: Low Yield (<60%)

Symptom: Very few crystals form, even after cooling to 0°C. Cause: Too much "Good Solvent" (Ethanol) was used, keeping the product in solution (Mother Liquor loss).[1] Solution:

  • Concentrate: Rotovap the mother liquor to half its volume and repeat the cooling process.

  • Solvent Switch: If Ethanol/Water consistently gives low yields, switch to Ethyl Acetate/Heptane .[1] Dissolve in min. hot EtOAc, then add hot Heptane until turbid.

Issue 3: Persistent Color (Dark Brown/Red)

Symptom: Crystals are dark or the solution is black.[1] Cause: Oxidation products (azo-linkages) or polymerized anilines.[1] Solution:

  • Acid Wash: Dissolve crude in dilute HCl (if the amine is basic enough), extract impurities with Ether, then basify to reprecipitate. Note: Nitroanilines are weakly basic; this may require strong acid.[1]

  • Double Recrystallization: The first pass removes bulk impurities; the second pass (using fresh solvent) polishes the color.

Quantitative Data: Solvent Selection Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Ethanol / Water HighLowExcellent (Polar Tars)Low (Class 3)
Methanol / Water Very HighModerateGoodModerate (Toxic)
EtOAc / Heptane HighLowExcellent (Non-polar)Low (Class 3)
Toluene ModerateLowModerateModerate (Class 2)

Safety & Handling (Critical)

  • Explosion Hazard: Nitro compounds can be energetic.[1] Never distill the mother liquor to dryness if you suspect peroxide formation or thermal instability.

  • Toxicity: Fluorinated nitroanilines are potential skin sensitizers and systemic toxins.[1]

    • PPE:[1] Double nitrile gloves, lab coat, safety glasses.[1]

    • Handling: All weighing and transfers must occur inside a fume hood.[1]

References

  • AstraZeneca AB. (2016).[1] Process for the preparation of EGFR inhibitors.[1][3] (Patent WO2016051186A1).[1] Describes the synthesis and purification of similar aminopyrimidine intermediates. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for recrystallization of aromatic nitro compounds). Link

  • ChemScene. (2023).[1] Product Data Sheet: 5-Fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1).[1][2] Confirms physical state and commercial availability.[1] Link

  • PubChem. (2023).[1] Compound Summary: Nitroaniline Derivatives.[1][4] General toxicity and physical property data for the nitroaniline class. Link

Sources

Troubleshooting

Troubleshooting low yields in nitroaniline reduction to diamine

Topic: Troubleshooting Low Yields in Nitroaniline Reduction to Diamine Content Type: Technical Support Center (Tier 3 Support Guide) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Status: Active T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Nitroaniline Reduction to Diamine Content Type: Technical Support Center (Tier 3 Support Guide) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Status: Active Ticket Priority: High (Yield/Purity Critical) Agent: Senior Application Scientist

Welcome to the technical support hub for aromatic nitro reduction. You are likely here because your conversion of nitroaniline to phenylenediamine (or similar diamine) has failed to meet yield specifications (


) or purity standards (colored impurities/tar).

This guide does not offer generic advice. It targets the three specific failure modes of this chemistry: Catalytic Stalling , Selectivity Loss (Dehalogenation) , and Oxidative Degradation during workup.

🔧 Phase 1: Diagnostic Workflow

Before altering conditions, identify where the mass balance is lost. Use this decision tree to categorize your failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Check Reaction Mixture (HPLC/TLC) Before Workup Start->CheckTLC Incomplete Starting Material or Intermediates Present CheckTLC->Incomplete Conversion < 95% CleanRxn Reaction Clean (Product formed in situ) CheckTLC->CleanRxn Conversion > 95% Intermediates Which Intermediate? Incomplete->Intermediates Hydroxylamine Hydroxylamine (M-16) Intermediates->Hydroxylamine Stalled Reduction AzoAzoxy Azo/Azoxy Dimers (Colored) Intermediates->AzoAzoxy Condensation Side-Rxn Extraction Loss during Extraction? (Check aqueous layer pH) CleanRxn->Extraction Degradation Product turned black/tar during drying? CleanRxn->Degradation

Figure 1: Diagnostic decision tree to isolate reaction kinetics failures from isolation/workup failures.

🔬 Phase 2: Understanding the Chemistry (The "Why")

To fix the problem, you must understand the Haber Mechanism . Nitro reduction is not a single step; it is a cascade. If your reaction stalls, it is likely stuck at the Hydroxylamine stage. If your product is highly colored (red/orange) but low yield, you have triggered the Condensation Route .

HaberMechanism Nitro Nitroaniline (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine Diamine Product (R-NH2) Hydroxyl->Amine +2H (Slow Step) Azo Azo Dimer Azoxy->Azo Azo->Amine Difficult Reduction

Figure 2: The Haber Mechanism. Note that the accumulation of Hydroxylamine leads to the formation of Azoxy impurities (Condensation Route), which are difficult to reduce back to the amine.

🛠 Module 1: Catalytic Hydrogenation ( + Pd/C)

Context: The industry standard for cleanliness, but prone to "stalling" and "dehalogenation."

FAQ 1.1: My reaction stalls at 90% conversion. Adding more catalyst doesn't help. Why?

Root Cause: Catalyst Poisoning or Hydroxylamine Accumulation. Diamines are excellent ligands. The product itself can bind to the Pd surface, poisoning it. Alternatively, the reduction of the intermediate N-phenylhydroxylamine to the amine is the rate-determining step. If this slows down, the hydroxylamine condenses with the nitroso intermediate to form azoxy species (Figure 2), which are kinetically very slow to reduce. Solution:

  • Increase Temperature: The final reduction step has a higher activation energy. Increasing from 25°C to 50-60°C often pushes the hydroxylamine to the amine.

  • Acidic Promotion: Add 1-2 equivalents of Acetic Acid or Methanesulfonic Acid. Protonating the amine product prevents it from poisoning the catalyst [1].

FAQ 1.2: I have a Chlorine/Bromine on the ring. The halogen is falling off (Dehalogenation).

Root Cause: Pd/C is excellent at cleaving C-X bonds under hydrogenation conditions. Protocol Adjustment:

  • Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the highly active sites responsible for oxidative addition into the C-X bond but leaves the sites active for nitro reduction [2].

  • Additive Strategy: If you must use Pd/C, add Vanadium oxide (

    
    )  or perform the reaction in the presence of an inhibitor like Diphenylsulfide  (0.1 eq).
    
  • Alternative Reductant: Use Hydrazine Hydrate with Pd/C instead of

    
     gas.[1] This transfer hydrogenation is often much more selective for nitro groups over halogens [3].
    

Data: Selectivity of Halogenated Nitroaniline Reduction

Catalyst SystemH2 PressureAdditiveYield (Diamine)De-halogenated Byproduct
10% Pd/C3 barNone65%30% (Critical Failure)
5% Pt(S)/C5 barNone92%< 1%
10% Pd/CN/A (Hydrazine)None88%< 2%
Raney Ni5 barNone85%5-10%
🛠 Module 2: Chemical Reduction (Fe/HCl - Béchamp)

Context: The "robust" method. Used when hydrogenation fails or selectivity is required.[2] The failure mode here is almost always Workup/Isolation .

FAQ 2.1: The reaction worked, but I can't get the product out of the "Iron Sludge."

Root Cause: The byproduct is a matrix of Iron oxides/hydroxides (


). Diamines (especially polar ones) adsorb strongly to this sludge, leading to massive yield loss during filtration.
Troubleshooting Protocol: 
  • Do NOT just filter: The "cake" will retain your product.

  • The "Celite Boil":

    • Neutralize the reaction mixture with

      
      .
      
    • Add Celite (diatomaceous earth) to the sludge.

    • Add a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Heat the slurry to reflux for 30 minutes.

    • Filter while hot. The heat disrupts the adsorption equilibrium [4].

  • Continuous Extraction: If the product is water-soluble, use a continuous liquid-liquid extractor (perforator) on the filtrate for 24 hours.

🛠 Module 3: Isolation & Storage (The "Invisible" Loss)

Context: Phenylenediamines are electron-rich and oxidize rapidly in air to form purple/black "Wurster's salts" and polymers.

FAQ 3.1: My product was a white solid, but turned black overnight in the vacuum oven.

Root Cause: Oxidative instability. The presence of trace metals (Fe, Cu) accelerates this. Corrective Actions:

  • Salt Formation: Do not isolate the free base if possible. Isolate as the Dihydrochloride (

    
    )  or Tosylate  salt. These are indefinitely stable.
    
    • Protocol: After reduction, filter catalyst -> add conc. HCl -> evaporate or precipitate with

      
      .
      
  • Antioxidants: Add 0.1% Sodium Dithionite or Sodium Ascorbate to the aqueous workup buffers. This scavenges dissolved oxygen [5].

  • Storage: Store under Argon/Nitrogen in the dark.

📝 Summary Checklist for Optimization
ParameterRecommendationReason
Solvent Methanol or EthanolHigh solubility of nitro; promotes H-bonding.
Concentration 0.1 M - 0.5 MToo dilute = slow; Too conc. = exotherm risk.
Temperature Start 25°C, ramp to 50°CPrevent accumulation of hydroxylamine.
Workup pH Keep Basic (> pH 10)Ensures diamine is in organic phase (unless isolating as salt).
Atmosphere Inert (

/Ar) during workup
Prevents "Black Tar" oxidation.
📚 References
  • Catalytic Hydrogenation Mechanism & Promotion:

    • Haber, F. (1898).[3][4] Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem., 22, 506.

    • Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals Production. Link

  • Prevention of Dehalogenation:

    • Lippincott, H. (1975). Hydrogenation of halonitrobenzenes without dehalogenation. U.S. Patent 3,929,891.[5] Link

    • Li, F., Frett, B., & Li, H. Y. (2014).[1] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[1] Link

  • Iron Reduction (Béchamp) & Sludge Handling:

    • Noubactep, C. (2020). Fe0-based environmental remediation: The Béchamp Reduction. Encyclopedia MDPI. Link

  • Handling & Stability of Phenylenediamines:

    • Meyer, G. (1967). Process for purifying a phenylenediamine. U.S. Patent 3,345,413. Link

    • Chien, Y. C., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations... A Call for Safety Reassessment. Cosmetics, 9(2), 43. Link[4]

Sources

Optimization

Controlling regioselectivity in electrophilic aromatic substitution of fluoroanisoles

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of performing Electrophilic Aromatic Substitution (EAS) on fluoroanisoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of performing Electrophilic Aromatic Substitution (EAS) on fluoroanisoles. Unlike simple anisoles, fluoroanisoles present a unique "Push-Pull" electronic conflict where the strong resonance donation of the methoxy group competes with the inductive withdrawal and resonance effects of the fluorine atom.

Part 1: The Mechanistic Hierarchy (Logic Flow)

Before troubleshooting, you must diagnose the electronic landscape of your specific isomer. The methoxy group (-OCH


) is a Strong Activator  and Ortho/Para Director .[1] The fluorine atom (-F) is a Weak Deactivator  but an Ortho/Para Director .

The Golden Rule: In EAS, the strongest activator controls the position. However, the inductive effect of fluorine (


) creates "dead zones" at positions ortho to itself, even if they are activated by resonance.
Decision Logic: Predicting Your Major Isomer[1]

Fluoroanisole_EAS Start Select Substrate FA2 2-Fluoroanisole (Ortho-substituted) Start->FA2 FA3 3-Fluoroanisole (Meta-substituted) Start->FA3 FA4 4-Fluoroanisole (Para-substituted) Start->FA4 Conflict2 Conflict: OCH3 directs to 4, 6 F directs to 3, 5 FA2->Conflict2 Coop3 Cooperative: Both direct to 2, 4, 6 FA3->Coop3 Blocked4 Blocked Para: OCH3 directs to 2 F directs to 3 FA4->Blocked4 Prod2 Major: Position 4 (Para to OCH3) Minor: Position 6 Conflict2->Prod2 OCH3 Dominates Prod3 Major: Position 6 (Para to F, Ortho to OCH3) *Position 4 is inductively deactivated* Coop3->Prod3 Inductive Effect Blocks Pos 4 Prod4 Major: Position 2 (Ortho to OCH3) *Exclusive* Blocked4->Prod4 OCH3 Dominates

Figure 1: Regioselectivity decision tree for fluoroanisole substrates. Note that for 3-fluoroanisole, while Position 4 is electronically favored by the methoxy group, the adjacent fluorine often destabilizes the transition state, shifting preference to Position 6.

Part 2: Troubleshooting Guides & FAQs
Module A: Halogenation (Bromination/Chlorination)[2][3][4][5]

Q: I am brominating 3-fluoroanisole, but I am getting a mixture of isomers. Why isn't it going exclusively para to the methoxy group (Position 4)?

A: This is a classic "Inductive Trap." While Position 4 is para to the strong methoxy activator, it is also ortho to the fluorine atom. Fluorine is highly electronegative. Through the


-bond framework (induction), it pulls electron density away from Position 4, destabilizing the arenium ion intermediate formed during the attack [1].
  • The Result: The electrophile often prefers Position 6 . Position 6 is ortho to the methoxy (activated) and para to the fluorine (resonance stabilized, less inductive withdrawal).

  • Solution: Lower the temperature to -78°C if using NBS/MeCN to maximize kinetic control, or switch to a bulkier electrophile source to further discourage the crowded Position 2 (between F and OCH

    
    ).
    

Q: I see over-bromination (dibromo products) even with 1 equivalent of NBS.

A: Fluoroanisoles are electron-rich. Once the first bromine is added, the ring is deactivated, but not enough to fully stop a second attack if the local concentration of brominating agent is high.

  • Troubleshooting Protocol:

    • Add the NBS solution dropwise over 1 hour.

    • Do not use Lewis Acid catalysts (like FeBr

      
      ) unless absolutely necessary; they are too aggressive for activated rings.
      
    • Use a solvent like DMF or Acetonitrile, which moderates the reactivity of the bromonium ion compared to acetic acid.

Module B: Friedel-Crafts Acylation & Alkylation[6][7]

Q: My reaction turned black, and NMR shows I lost the methyl group (formation of a phenol). What happened?

A: You have triggered Lewis Acid-Mediated Ether Cleavage . Aluminum Chloride (AlCl


), the standard catalyst for Friedel-Crafts, is a hard Lewis acid. In the presence of the oxygen lone pairs of the methoxy group, AlCl

coordinates to the oxygen. Upon heating, this complex facilitates the nucleophilic attack of a chloride ion on the methyl group, cleaving it to form chloromethane and an aluminum phenoxide [3].

Corrective Workflow:

  • Switch Catalyst: Use milder Lewis acids like ZnCl

    
      or SnCl
    
    
    
    . They are strong enough to activate acyl chlorides but rarely cleave ethers.
  • Temperature Control: Keep the reaction below 0°C. Cleavage usually requires elevated temperatures (>40°C).

  • Alternative Method: If you must use AlCl

    
    , use Acylation  (acyl chloride) rather than Alkylation. The resulting ketone deactivates the ring immediately, preventing side reactions. Never attempt Friedel-Crafts Alkylation on fluoroanisoles using AlCl
    
    
    
    without expecting complex mixtures.
Module C: "Impossible" Isomers

Q: I need to substitute 4-fluoroanisole at Position 3 (Ortho to Fluorine). EAS keeps putting it at Position 2 (Ortho to Methoxy).

A: You are fighting thermodynamics. The methoxy group is a far superior director to fluorine. You cannot force an electrophile to Position 3 using standard EAS.

  • The Workaround: Switch mechanisms. Use Directed Ortho Metalation (DoM) .

    • Reagent: n-Butyllithium (n-BuLi) / TMEDA.

    • Logic: Fluorine is a powerful Directing Group for Lithiation due to its inductive acidity. It will direct the lithium to the position ortho to itself (Position 3).

    • Quench: React the lithiated species with your electrophile (e.g., DMF for formylation, I

      
       for iodination).
      
Part 3: Validated Experimental Protocols
Protocol 1: Regioselective Monobromination of 2-Fluoroanisole

Target: 4-Bromo-2-fluoroanisole (Para to OCH


)

Reagents:

  • Substrate: 2-Fluoroanisole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Catalyst: Ammonium Acetate (10 mol%) - Acts as a mild proton buffer.

  • Solvent: Acetonitrile (MeCN) [0.1 M]

Step-by-Step:

  • Setup: Dissolve 2-fluoroanisole in MeCN in a round-bottom flask shielded from light (foil-wrapped).

  • Addition: Add Ammonium Acetate. Stir for 5 minutes.

  • Reaction: Add NBS in 4 portions over 20 minutes at 0°C .

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 2-4 hours.

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (removes residual bromine). Extract with Ethyl Acetate.
  • Data Check:

    • Major Product: 4-bromo isomer (>90%).

    • Minor Product: 6-bromo isomer (<10%).

Protocol 2: Mild Friedel-Crafts Acylation (No Cleavage)

Target: Acylation of Fluoroanisole without Demethylation

Reagents:

  • Substrate: Fluoroanisole (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Catalyst: Zinc Chloride (ZnCl

    
    ) (1.5 equiv) - Anhydrous
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Drying: Flame-dry glassware under Argon flow. Moisture kills this reaction.

  • Activation: Suspend ZnCl

    
     in DCM. Add Acetyl Chloride dropwise at 0°C. Stir 15 mins to form the acylium complex.
    
  • Addition: Add the fluoroanisole solution slowly to the catalyst mixture. Note: Adding substrate to catalyst prevents high local concentrations of substrate.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour mixture into ice-cold 1M HCl (dissolves Zn salts).

  • Purification: Wash organic layer with brine, dry over MgSO

    
    .
    
Part 4: Comparative Data Table
SubstrateReactionMajor Product PositionReason for Selectivity
2-Fluoroanisole NitrationC-4 (Para to OCH

)
OCH

activation outweighs F deactivation.
3-Fluoroanisole BrominationC-6 (Para to F)C-4 is inductively deactivated by adjacent F.
4-Fluoroanisole AcylationC-2 (Ortho to OCH

)
Only activated position available.
Any Isomer AlCl

/ Heat
Phenols (Demethylation)Lewis acid cleavage of ether bond.
References
  • Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding . The Journal of Organic Chemistry. ACS Publications.[2] Retrieved from [Link][2][8]

  • Friedel-Crafts Acylation and Ether Cleavage Mechanisms . Chemistry Steps. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Solvent Systems for Nitroaniline Column Chromatography

Welcome to the technical support center for nitroaniline purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitroaniline purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent systems in column chromatography. Moving beyond simple protocols, we will delve into the chemical principles governing separation, enabling you to troubleshoot effectively and develop robust purification methods.

A Critical Note on Safety

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for nitroaniline isomers and all solvents used. Nitroanilines are toxic if swallowed, inhaled, or in contact with skin and may cause damage to organs through prolonged exposure.[1][2]

  • Engineering Controls : Always handle nitroanilines and volatile organic solvents inside a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (inspect before use), and a lab coat.[1][5]

  • Waste Disposal : Dispose of all chemical waste, including used silica and solvent fractions, in appropriately labeled hazardous waste containers according to your institution's guidelines.[2]

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that form the basis of a successful separation.

Q1: What is the fundamental principle of separating nitroaniline isomers using column chromatography?

Column chromatography for nitroaniline isomers typically employs normal-phase chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase (usually silica gel) and their solubility in a non-polar mobile phase (the solvent system).[6] The core principle is a competition: the analyte molecules, solvent molecules, and the stationary phase all interact.

  • Stationary Phase : Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[7]

  • Mechanism : More polar analytes, like nitroanilines, will adsorb more strongly to the polar silica gel via hydrogen bonding and dipole-dipole interactions. To move the analyte down the column, the mobile phase must displace it from the stationary phase. A more polar solvent is more effective at this displacement.

  • Elution Order : Consequently, less polar compounds are weakly adsorbed and travel quickly through the column, eluting first. More polar compounds are strongly adsorbed and require a more polar mobile phase to elute, thus exiting the column later.[8]

Q2: Why is the polarity of the nitroaniline isomers so important for their separation?

The subtle differences in the polarity of ortho-, meta-, and para-nitroaniline are the key to their separation. Polarity is dictated by the molecule's overall dipole moment, which results from the vector sum of the dipole moments of its functional groups—the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂).[9]

  • p-Nitroaniline : This isomer is generally the most polar. The amino and nitro groups are positioned opposite each other (180°), leading to a large net molecular dipole moment.[9][10] This high polarity causes it to bind most strongly to silica gel.

  • m-Nitroaniline : With the groups at 120°, it has a significant dipole moment and is intermediate in polarity.

  • o-Nitroaniline : This isomer is the least polar of the three. The proximity of the amino and nitro groups allows for the formation of an intramolecular hydrogen bond. This internal bonding satisfies some of the hydrogen bonding potential of the groups, reducing their ability to form intermolecular hydrogen bonds with the polar silica gel stationary phase.[10] This weaker interaction with the adsorbent allows it to elute faster than its isomers.

Therefore, the expected elution order from a silica gel column is typically: ortho- (fastest), meta-, para- (slowest) .

Q3: How do I use Thin-Layer Chromatography (TLC) to find the right solvent system for my column?

TLC is an indispensable pilot technique for column chromatography.[11] It's a rapid and material-sparing way to screen various solvent systems to find one that provides optimal separation. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) between 0.20 and 0.35 .[6][11]

  • What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A low Rf means strong adsorption to the stationary phase, while a high Rf indicates weak adsorption.

  • Why Rf 0.20-0.35? An Rf in this range on a TLC plate generally ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long (low Rf) or eluting too quickly with poor separation (high Rf).[11]

The process involves spotting the crude mixture on a TLC plate and developing it in chambers with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6] By observing the separation and calculating the Rf values, you can zero in on the ideal mobile phase for your column.

Q4: What is an elutropic series and how does it help me choose solvents?

An elutropic series is a list of solvents ranked in order of their eluting power, or strength, on a specific adsorbent like silica gel.[12] This strength corresponds directly to the solvent's polarity. A more polar solvent has a higher eluting strength and is more effective at pushing compounds down a polar column.

For silica gel, the series generally follows this order of increasing polarity and eluting strength: Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < Ethanol < Methanol < Water.[8][12]

When optimizing your solvent system, you typically use a mixture of a weak solvent (like hexane) and a stronger, more polar solvent (like ethyl acetate). By systematically adjusting the ratio, you can fine-tune the polarity of the mobile phase to achieve the best separation.[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of nitroanilines.

Problem: My compounds are eluting too quickly and all together (Poor Resolution, High Rf).
  • Causality : This indicates that your mobile phase is too polar. The solvent is so strong that it outcompetes all the nitroaniline isomers for binding sites on the silica, causing them to spend most of their time in the mobile phase and elute together near the solvent front.[12]

  • Solution :

    • Decrease Mobile Phase Polarity : Reduce the proportion of the polar component in your solvent system. For example, if you are using 3:7 Ethyl Acetate:Hexane (30% EtOAc), try 2:8 (20% EtOAc) or 1:9 (10% EtOAc).

    • Verify with TLC : Confirm the new solvent system provides better separation and the desired Rf range (0.2-0.35) on a TLC plate before running the column.[13]

Problem: My compounds will not move from the top of the column (No Elution, Rf = 0).
  • Causality : Your mobile phase is not polar enough. The nitroanilines are adsorbed so strongly to the silica gel that the low-polarity solvent cannot displace them. The equilibrium is shifted entirely in favor of the sample-adsorbent interaction.[8]

  • Solution :

    • Increase Mobile Phase Polarity : Systematically increase the proportion of the polar solvent. If 1:9 Ethyl Acetate:Hexane (10% EtOAc) did not work, try 2:8 (20% EtOAc) and then 3:7 (30% EtOAc).

    • Use a Stronger Polar Solvent : If increasing the proportion of ethyl acetate is ineffective or requires a very high percentage, consider switching to a more polar solvent modifier, such as a small amount of methanol in dichloromethane. Caution: Large jumps in polarity can crack the column packing.[12]

Problem: The colored bands on my column are streaking or "tailing".
  • Causality : Tailing is an asymmetrical band shape with a long, trailing edge. It can be caused by several factors:

    • Sample Overloading : Applying too much sample to the column saturates the stationary phase at the point of application, leading to poor band shape.[13]

    • Inappropriate Solvent for Sample Loading : If the sample is dissolved in a solvent that is much more polar than the mobile phase, it can disrupt the packing at the top of the column and cause streaking.

    • Strong Analyte-Adsorbent Interaction : The basic nature of the aniline amino group can lead to very strong, sometimes irreversible, binding to the slightly acidic silica gel, causing tailing.[13]

    • Compound Precipitation : If the compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as it moves down the column.

  • Solution :

    • Reduce Sample Load : Use less crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to stationary phase by weight.

    • Load Sample in a Weak Solvent : Dissolve the crude mixture in a minimal amount of the mobile phase or a volatile, low-polarity solvent like dichloromethane.[14]

    • Neutralize the Silica : To counter the acidic nature of silica, you can add a small amount (0.1-1%) of a volatile base like triethylamine to your mobile phase.[13] This will cap the highly acidic sites on the silica, leading to more symmetrical peaks. Always test this on TLC first, as it will increase the Rf of your compounds.

Problem: I see cracks or channels forming in my silica bed.
  • Causality : A non-uniform column bed provides pathways for the solvent to flow unevenly, which ruins separation. This is often caused by:

    • Poor Packing Technique : Dry packing can trap air pockets, and an inconsistent slurry can lead to uneven density.[15][16]

    • Thermal Effects : Adding a polar solvent to dry silica gel generates heat (exotherm), which can cause solvent to boil and create bubbles and cracks.[14]

    • Letting the Column Run Dry : If the solvent level drops below the top of the silica bed, air enters and the packing will crack.[6]

  • Solution :

    • Use the Wet (Slurry) Packing Method : This is the preferred method as it minimizes air bubbles and dissipates heat more effectively.[15][16] (See Protocol 2).

    • Never Let the Column Run Dry : Always ensure there is a head of solvent above the stationary phase from the moment you pack the column until the run is complete.[6]

    • Avoid Large, Abrupt Polarity Changes : When running a gradient, increase the polarity gradually to avoid thermal shock.[12]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent System Selection via TLC

This protocol outlines the steps to identify an optimal isocratic solvent system for separating nitroaniline isomers.

  • Prepare Samples : Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane. Prepare dilute solutions of your pure starting materials and expected products (if available) to use as standards.

  • Prepare TLC Chambers : In separate 100 mL beakers (or TLC chambers), place a piece of filter paper and add ~5-10 mL of pre-mixed solvent systems of varying polarity. Cover with a watch glass and let the atmosphere saturate.

    • System 1: 10% Ethyl Acetate in Hexane (1:9 v/v)

    • System 2: 20% Ethyl Acetate in Hexane (2:8 v/v)

    • System 3: 30% Ethyl Acetate in Hexane (3:7 v/v)

  • Spot the TLC Plate : Using a capillary tube, spot the crude mixture and standards on a silica gel TLC plate, keeping spots small and about 1 cm from the bottom.

  • Develop the Plate : Place the spotted plate in a prepared chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze : Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots. Nitroanilines are colored, but a UV lamp can also be used.

  • Select the Optimal System : Calculate the Rf for each spot. Identify the solvent system that gives the best separation between the isomers and where the target isomer has an Rf value between 0.20-0.35.[6][11] This will be the mobile phase for your column.

Below is a logical workflow for this process.

G cluster_TLC TLC Optimization cluster_Analysis Analysis of Results cluster_Decision Decision & Action TLC_Start Start with Crude Mixture Test_10 Test 10% EtOAc/Hexane TLC_Start->Test_10 Test_20 Test 20% EtOAc/Hexane TLC_Start->Test_20 Test_30 Test 30% EtOAc/Hexane TLC_Start->Test_30 Evaluate Evaluate TLC Plates Test_10->Evaluate Test_20->Evaluate Test_30->Evaluate Rf_low Rf too low (<0.2) Evaluate->Rf_low Spots at bottom Rf_high Rf too high (>0.4) Evaluate->Rf_high Spots at top Rf_good Good Separation Rf = 0.2 - 0.35 Evaluate->Rf_good Spots separated Increase_Pol Increase %EtOAc Rf_low->Increase_Pol Decrease_Pol Decrease %EtOAc Rf_high->Decrease_Pol Proceed Proceed to Column Chromatography Rf_good->Proceed Increase_Pol->Test_20 Decrease_Pol->Test_10

Caption: Workflow for TLC solvent system optimization.

Protocol 2: Wet Packing a Silica Gel Column

This method is generally preferred as it minimizes cracking and air bubbles.[16]

  • Setup : Securely clamp a glass chromatography column in a perfectly vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin (~0.5 cm) layer of sand.

  • Prepare Slurry : In a beaker, measure the required amount of silica gel (e.g., 30g). Add the non-polar component of your chosen mobile phase (e.g., hexane) and stir gently to create a consistent, pourable slurry without lumps.

  • Pack the Column : Fill the column about one-third full with the non-polar solvent. Swiftly but carefully, pour the silica slurry into the column.

  • Settle the Bed : Open the stopcock to drain the solvent. As the solvent drains, continuously tap the side of the column gently with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[6] Add more solvent as needed to ensure the silica bed is always submerged.

  • Finalize Packing : Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface from being disturbed during sample loading.[6] Drain the excess solvent until the solvent level is just at the top of the sand layer. CRITICAL: From this point on, the column must never be allowed to run dry. [6] The column is now ready for sample loading.

If your column fails to separate the isomers, use this decision tree to diagnose the issue.

G Start Problem: Poor Separation Check_TLC Did TLC predict good separation with this solvent system? Start->Check_TLC Check_Column Examine the physical column bed Check_TLC->Check_Column Yes Re_Optimize Root Cause: Incorrect Solvent System. Action: Re-develop mobile phase using TLC. Check_TLC->Re_Optimize No Cracks Cracks Check_Column->Cracks Cracks or channels visible? Check_Sample Review sample loading procedure Overload Overload Check_Sample->Overload Was sample load > 1:30 (sample:silica)? Cracks->Check_Sample No Repack Root Cause: Poor Packing / Ran Dry. Action: Repack column carefully using slurry method. Cracks->Repack Yes Reduce_Load Root Cause: Overloading. Action: Reduce sample quantity for next run. Overload->Reduce_Load Yes Tailing Are peaks tailing badly? Overload->Tailing No Add_Base Root Cause: Strong acid-base interaction. Action: Add 0.5% triethylamine to eluent. Tailing->Add_Base Yes Other Consult advanced diagnostics. Tailing->Other No

Caption: Troubleshooting decision tree for poor separation.

Data Tables for Reference

Table 1: Properties of Nitroaniline Isomers
IsomerPositionMolecular Weight ( g/mol )Melting Point (°C)Relative Polarity / Elution Order on Silica
o-nitroanilineortho-138.1271.5Least Polar / Elutes First
m-nitroanilinemeta-138.12114Intermediate Polarity / Elutes Second
p-nitroanilinepara-138.12146-149Most Polar / Elutes Last

Note: Polarity is a relative measure; the elution order is the practical consequence in normal-phase chromatography.[10]

Table 2: Common Solvents for Normal-Phase Chromatography
SolventPolarity Index (Snyder)Eluting Strength (ε° on Silica)Boiling Point (°C)
n-Hexane0.10.0169
Toluene2.40.29111
Dichloromethane3.10.4240
Diethyl Ether2.80.3835
Ethyl Acetate 4.4 0.58 77
Acetone5.10.5656
2-Propanol3.90.8282
Methanol5.10.9565

Data compiled from various chromatography resources. The Polarity Index and Eluting Strength are common measures but can vary slightly depending on the source.

References

  • Elemental Microanalysis. (2024, March 18). 4-NITROANILINE Safety Data Sheet. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • Acadechem. MATERIAL SAFETY DATA SHEET - 3-NITRO ANILINE 99% Pure. [Link]

  • Quora. (2015, April 13). Which has a higher dipole moment, o-nitroaniline, m-nitroaniline, p-nitroaniline or nitrobenzene?. [Link]

  • Bitesize Bio. (2024, September 9). Column Chromatography Made Simple: An Easy to Follow Guide. [Link]

  • One Part of Chemistry. (2011, November 8). Thin Layer Chromatography and Column Chromatography. [Link]

  • University of Victoria. Column chromatography. [Link]

  • University of Colorado Boulder. TLC. [Link]

  • Reddit. (2024, July 16). Column chromatography issues. [Link]

  • Socratic. (2016, April 17). If the polarity of the solvent increases, will the Rf value increase or decrease?. [Link]

  • Study.com. Explain the difference in chromatographic mobility of ortho and para nitroaniline in terms of molecular structure. [Link]

  • YouTube. (2012, February 28). 11. Solvent Polarity- Effect on Rf. [Link]

Sources

Optimization

Technical Guide: Photostability &amp; Handling of 5-Fluoro-3-methoxy-2-nitroaniline

Emergency Response & Quick Alert Q: I accidentally left the vial of 5-fluoro-3-methoxy-2-nitroaniline on the bench under fluorescent light for 4 hours. Is it ruined?

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Response & Quick Alert

Q: I accidentally left the vial of 5-fluoro-3-methoxy-2-nitroaniline on the bench under fluorescent light for 4 hours. Is it ruined?

A: Not necessarily, but immediate action is required. Nitroaniline derivatives are susceptible to photochemical reduction and rearrangement upon exposure to UV and visible light (blue spectrum). While a 4-hour exposure is unlikely to cause total decomposition, surface degradation is probable.

Immediate Action Protocol:

  • Visual Check: Compare the surface color to the material in the center of the vial. A darkening (from bright yellow/orange to brownish-red) indicates surface photo-oxidation.

  • Sequestration: Immediately wrap the vial in aluminum foil or transfer to an amber desiccator.

  • QC Validation: Do not use for critical GMP steps without re-validation. Run a quick HPLC or TLC (see Module 3) to confirm purity >98%. If surface degradation is suspected, recrystallization may be necessary to remove the photo-degraded layer.

Module 1: Storage & Logistics

Q: What are the absolute requirements for long-term storage to prevent light-induced degradation?

A: Light sensitivity in nitroanilines is often coupled with thermal instability over time. You must interrupt the "Photo-Thermal Cycle" where light absorption generates heat, accelerating hydrolysis or oxidation.

Storage Protocol (The "Dark-Cold-Inert" Triad)
ParameterSpecificationScientific Rationale
Primary Container Amber borosilicate glass (Type I)Blocks UV radiation <450 nm. Essential for nitro-aromatics.
Secondary Shield Aluminum foil or opaque Mylar bagProvides 100% photon exclusion. Amber glass still transmits some visible light.
Atmosphere Argon or Nitrogen (Inert)Prevents photo-oxidative coupling (Azo formation). Nitro groups can be photoreduced to nitroso species in the presence of oxygen/moisture.
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of any dark reactions initiated by brief light exposure.

Technical Insight: Nitroanilines can undergo "crystal lattice darkening." Even if the bulk purity remains high, the crystal surface can act as a photocatalyst, absorbing photons and transferring energy to the bulk. Opaque shielding is non-negotiable for storage >1 week.

Module 2: Experimental Handling Workflow

Q: How do I handle this compound during weighing and reaction setup without degrading it?

A: You must establish a "Safe Light" environment. Standard fluorescent lab lights emit significant UV/Blue light which overlaps with the absorption band of the nitro group (


 transitions).
The "Red-Light" Protocol
  • Environment: Use a hood equipped with Yellow Safe-Light filters (cutoff <500 nm) or work under low-light conditions.

  • Solvent Choice: Avoid dissolving the compound in solvents prone to radical transfer (e.g., ethers like THF) under bright light, as this accelerates photoreduction.

  • Dissolution: Dissolve immediately before use. Do not store stock solutions in clear glass, even for minutes.

Handling Workflow Diagram

HandlingWorkflow Figure 1: Optimized Handling Workflow to Minimize Photodegradation Risks. Receiving Receiving (Check Seal/Color) Storage Storage (Amber Vial + Foil, 4°C) Receiving->Storage Immediate Weighing Weighing (Yellow/Red Light Only) Storage->Weighing Equilibrate to RT Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Minimize Time Reaction Reaction (Shielded Vessel) Dissolution->Reaction Transfer via Cannula

Module 3: Analytical Troubleshooting

Q: I see a new spot on my TLC after leaving the reaction mixture in light. What is it?

A: The "new spot" is likely a Nitroso intermediate or an Azo-dimer . Upon photo-excitation, the nitro group (-NO2) can be reduced to a nitroso group (-NO), which can further react with the amine group of another molecule to form azo linkages (Ar-N=N-Ar), especially in concentrated solutions.

Degradation Pathway Analysis
  • Primary Impurity (Reduction): 5-fluoro-3-methoxy-2-nitrosoaniline (Often green/blue in color).

  • Secondary Impurity (Coupling): Azo dimers (Deep red/orange, very non-polar).

  • Tertiary Impurity (Hydrolysis): If moisture is present, the fluorine atom can sometimes be displaced (SNAr) if the nitro group activates the ring sufficiently under photon excitation.

Diagnostic Table
ObservationProbable CauseVerification Method
Material turns dark brown/black Surface photo-oxidation / Radical polymerizationH-NMR: Look for line broadening or loss of aromatic proton integration.
TLC: Fast moving yellow/orange spot Azo-dimer formation (Non-polar)LC-MS: Check for [2M-16] or dimer masses.
TLC: Baseline streak Polymerization or salt formationSolubility Test: Degraded polymer is often insoluble in MeOH/DCM.
LC-MS: Mass [M-16] Loss of Oxygen (Nitro -> Nitroso)UV-Vis: Shift in

(Nitroso compounds often absorb at longer wavelengths).
Hypothetical Photodegradation Pathway

DegradationPathway Figure 2: Potential Photochemical Degradation Pathways of 2-Nitroanilines. Parent Parent Compound (Nitroaniline) Excited Excited State (Singlet/Triplet) Parent->Excited hν (Light) Nitroso Nitroso Intermediate (R-NO) Excited->Nitroso Photoreduction Amine Amine Reduction (R-NH2) Nitroso->Amine +2H (Reductive Env) Azo Azo Dimer (R-N=N-R) Nitroso->Azo + Parent (-H2O)

Module 4: Waste & Safety (EHS)

Q: Are the photodegradation products more toxic than the parent compound?

A: Potentially, yes. Nitroanilines are already Class 6.1 (Toxic) and potential mutagens.

  • Nitroso intermediates are potent alkylating agents and are often more mutagenic (Ames positive) than the parent nitro compound.

  • Handling Waste: Treat all light-exposed waste as "High Hazard." Do not mix with strong oxidizers.

  • Disposal: Incineration is the only recommended disposal method to ensure destruction of the thermally stable azo-dimers.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-5-methoxy-2-nitroaniline (Related Analog). Accessed October 2025. Link

  • ChemicalBook. 4-Fluoro-2-methoxy-5-nitroaniline MSDS. Accessed October 2025. Link

  • Canle, M., et al. "On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives."[1][2] Journal of Photochemistry and Photobiology A: Chemistry, vol. 175, no. 2-3, 2005, pp. 192-200. Link

  • BenchChem. In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline. Accessed October 2025. Link

  • Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-nitroaniline. Accessed October 2025. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Fluorinated Nitroanilines

Introduction & Mechanistic Causality Fluorinated nitroanilines (e.g., 4-fluoro-2-nitroaniline, 2-fluoro-4-nitroaniline) are critical intermediates in the synthesis of kinase inhibitors, agrochemicals, and energetic mater...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Fluorinated nitroanilines (e.g., 4-fluoro-2-nitroaniline, 2-fluoro-4-nitroaniline) are critical intermediates in the synthesis of kinase inhibitors, agrochemicals, and energetic materials. However, their translation into aqueous biological assays or environmentally benign synthetic steps is frequently hindered by severe precipitation. The causality of this insolubility is twofold:

  • High Crystal Lattice Energy: The planar aromatic ring and the strong dipole of the nitro group facilitate tight crystal packing via intermolecular hydrogen bonding and

    
     stacking. According to the General Solubility Equation (GSE), aqueous solubility is inversely proportional to the melting point (lattice energy) and lipophilicity (logP)[1].
    
  • Hydrophobicity & Lipophobicity: The introduction of fluorine atoms increases general hydrophobicity. In highly fluorinated analogs, the molecules become both hydrophobic and lipophobic, resisting solvation by water and standard hydrocarbon-based lipids[2]. Nitro groups further reduce aqueous solubility, often necessitating polar aprotic solvents like DMSO for initial dissolution[3].

Section 1: Diagnostic FAQs

Q1: Why does my fluorinated nitroaniline precipitate immediately upon dilution from a DMSO stock into PBS? Causality: This is a classic "solvent crash." The compound is soluble in 100% DMSO due to favorable polar aprotic solvation of the nitro group. When diluted into Phosphate-Buffered Saline (PBS), the local concentration of water spikes, drastically reducing the solvent's capacity to disrupt the compound's self-association. The sudden shift in the dielectric constant forces the highly lipophilic fluorinated aromatic rings to aggregate and nucleate into crystals.

Q2: Can I just adjust the pH to solubilize it, since it has an amine group? Causality: Generally, no. While aliphatic amines are readily protonated to form soluble salts, the amino group in a nitroaniline is heavily deactivated. The strongly electron-withdrawing nitro group (via resonance and inductive effects) and the electronegative fluorine atom drastically reduce the basicity of the amine (pKa often < 2). Therefore, physiological pH (7.4) or even mild acidic buffers (pH 4-5) will not protonate the amine sufficiently to form a soluble salt.

Q3: Standard surfactants (Tween-20, Triton X-100) aren't keeping my highly fluorinated analog in solution. Why? Causality: Highly fluorinated organic molecules exhibit a unique "fluorophobic effect"—they are mutually repelled by both water and standard hydrocarbon chains. Standard surfactant micelles have lipophilic cores, which energetically reject highly fluorinated solutes. In these cases, semifluorinated block copolymers are required to create a fluorous-phase inner core for successful micellar encapsulation[2].

Section 2: Solubilization Strategies & Workflows

To systematically resolve these issues, we recommend a tiered approach based on the downstream application (e.g., enzymatic assay, cell culture, or aqueous synthesis).

G Start Fluorinated Nitroaniline Precipitates in Aqueous Media CheckAssay Is the downstream assay tolerant to organic solvents? Start->CheckAssay Cosolvent Strategy A: Co-solvent System (e.g., 1-5% DMSO in Buffer) CheckAssay->Cosolvent Yes (>1% tolerance) CheckStructure Is the molecule highly fluorinated (perfluorinated)? CheckAssay->CheckStructure No (<1% tolerance) Cyclodextrin Strategy B: Host-Guest Complexation (HP-β-CD) CheckStructure->Cyclodextrin No (Mono/Di-fluoro) Surfactant Strategy C: Semifluorinated Surfactant Micelles CheckStructure->Surfactant Yes (Highly fluorinated)

Workflow for selecting an aqueous solubilization strategy based on molecular constraints.

Section 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected solubility improvements using different excipients, based on typical physicochemical behaviors of fluorinated aromatic amines.

Solubilization StrategyExcipient / SystemMechanism of ActionTypical Solubility IncreaseBest Application
Co-solvency 5% DMSO in PBSLowers dielectric constant; disrupts hydrogen bonding[3].10x - 50xIn vitro biochemical assays (non-cellular).
Host-Guest Complexation 10% w/v HP-

-CD
Encapsulates the hydrophobic fluorinated ring in a non-polar cavity[4],[5].100x - 500xCell-based assays, in vivo dosing, NMR.
Standard Micelles 1% Tween-80Hydrophobic partitioning into hydrocarbon micelle core.20x - 100xMono-fluorinated nitroanilines.
Fluorous Micelles Semifluorinated copolymersFluorophobic effect; partitioning into fluorous core[2].>500xHighly fluorinated / perfluorinated analogs.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Preparation of 2-Hydroxypropyl- -Cyclodextrin (HP- -CD) Inclusion Complexes

Self-Validating Principle: If the inclusion complex is successfully formed, the resulting solution will remain optically clear upon centrifugation, and UV-Vis spectroscopy will show a slight bathochromic shift (red-shift) in the nitroaniline absorbance peak due to the transition from a highly polar aqueous environment to the non-polar cyclodextrin cavity.

  • Preparation of Host Solution: Dissolve 10 g of HP-

    
    -CD in 100 mL of deionized water to create a 10% (w/v) solution. Stir at 25°C until completely clear.
    
  • Addition of Guest: Weigh the fluorinated nitroaniline to achieve a 1:1 to 1:2 molar ratio (Guest:Host). Add the solid directly to the HP-

    
    -CD solution.
    
  • Equilibration: Stir the suspension vigorously at 300 rpm for 24-48 hours at room temperature. Causality: Inclusion complexation is an equilibrium process governed by non-covalent interactions; sufficient time is required to overcome the high crystal lattice energy of the solid drug.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter to remove any uncomplexed, undissolved fluorinated nitroaniline.
    
  • Validation: Centrifuge the filtrate at 10,000 x g for 10 minutes. If a pellet forms, the complexation was incomplete or the saturation limit was exceeded. The supernatant represents the true solubilized fraction.

CyclodextrinWorkflow Prep Prepare 10% w/v HP-β-CD in H2O Add Add Solid Fluorinated Nitroaniline Prep->Add Stir Stir 24-48h (Equilibration) Add->Stir Filter Filter 0.45 µm (Remove free solid) Stir->Filter Validate Centrifuge & UV-Vis Validation Filter->Validate

Step-by-step workflow for generating and validating cyclodextrin inclusion complexes.

Protocol 2: Controlled Co-Solvent Titration (The "Anti-Crash" Method)

Self-Validating Principle: By adding the aqueous phase to the organic phase under high shear (rather than vice versa), you prevent localized pockets of high water concentration, kinetically trapping the compound in a metastable supersaturated state long enough for assay execution.

  • Stock Preparation: Prepare a 10 mM stock of the fluorinated nitroaniline in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400). Causality: PEG-400 acts as a precipitation inhibitor by hydrogen-bonding with the nitro group, sterically hindering crystal nucleation.

  • Aqueous Addition: Place the intermediate solution on a vortex mixer at maximum speed. Slowly add the aqueous buffer (e.g., PBS) dropwise to reach the final desired concentration.

  • Validation: Measure the optical density (OD) at 600 nm immediately and after 2 hours. An increase in OD

    
     > 0.05 indicates sub-visible particle formation (precipitation).
    

References

  • 4-Fluoro-3-nitroaniline | 364-76-1 , Benchchem. 6

  • 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid , Benchchem. 3

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects , PMC (NIH). 4

  • Functionalization of Cyclodextrins , Encyclopedia.pub.5

  • Improving solubility via structural modification , ResearchGate. 1

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants , PubMed (NIH). 2

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of 5-Fluoro-3-methoxy-2-nitroaniline: Benchtop (60 MHz) vs. High-Field (400 MHz) Systems

Executive Summary Fluorinated aromatic compounds are cornerstones of modern pharmaceutical development due to the unique metabolic stability and lipophilicity imparted by the carbon-fluorine bond. However, the introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aromatic compounds are cornerstones of modern pharmaceutical development due to the unique metabolic stability and lipophilicity imparted by the carbon-fluorine bond. However, the introduction of fluorine (¹⁹F, spin = ½, 100% natural abundance) complicates structural elucidation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The strong heteronuclear scalar coupling (J-coupling) between ¹⁹F and ¹H nuclei often leads to complex multiplet splitting patterns[1].

This guide objectively compares the analytical performance of a modern 60 MHz benchtop NMR spectrometer against a traditional 400 MHz high-field NMR system for the structural verification of 5-fluoro-3-methoxy-2-nitroaniline . By analyzing this specific multi-substituted aromatic ring, we demonstrate how magnetic field strength dictates spectral resolution and dictates the appropriate instrument choice for specific laboratory workflows[2].

Structural & Spectral Complexity: The Causality of Experimental Choices

Understanding the spin system of 5-fluoro-3-methoxy-2-nitroaniline is critical for interpreting its NMR spectrum. The molecule possesses three distinct proton environments:

  • Methoxy Protons (-OCH₃ at C3): Three equivalent protons isolated from the ring's spin system.

  • Amine Protons (-NH₂ at C1): Two exchangeable protons adjacent to a strongly electron-withdrawing nitro group.

  • Aromatic Protons (H-4 and H-6): Two non-equivalent protons situated meta to each other, and both ortho to the fluorine atom at C5.

The Physics of Resolution

The fundamental challenge in analyzing this molecule lies in the ratio of chemical shift dispersion (


, in Hz) to the scalar coupling constant (

, in Hz). The scalar coupling (e.g., ³

≈ 9–11 Hz) is an intrinsic molecular property transmitted through covalent bonds and remains constant regardless of the magnetic field[1]. However, the chemical shift dispersion scales linearly with the spectrometer's field strength (

).
  • At 400 MHz: The frequency difference between H-4 and H-6 is large enough (

    
    ) that the system behaves as a first-order (AMX) spin system.
    
  • At 60 MHz: The narrow chemical shift range of protons causes

    
     to approach 
    
    
    
    . This results in severe second-order effects (strong coupling), causing the aromatic signals to overlap and distort (the "roof effect"), making direct extraction of coupling constants impossible without advanced spin simulation[2].
Solvent Selection Causality

Deuterated dimethyl sulfoxide (DMSO-


) is explicitly chosen over Chloroform-d (CDCl₃). DMSO is a strongly polar, hydrogen-bond-accepting solvent. It forms robust intermolecular hydrogen bonds with the -NH₂ protons, significantly slowing their chemical exchange rate. This prevents the amine signal from broadening into the baseline and shifts it downfield, cleanly separating it from the aliphatic methoxy signal.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following sample preparation and acquisition protocol is designed as a self-validating system . Built-in quality control metrics guarantee that the resulting spectra are artifact-free and quantitatively reliable.

Step-by-Step Methodology
  • Sample Weighing: Weigh exactly 15.0 mg of 5-fluoro-3-methoxy-2-nitroaniline.

    • Causality: This concentration provides an optimal signal-to-noise ratio (SNR) in a single scan without inducing concentration-dependent viscosity line broadening.

  • Solvent Addition: Dissolve the compound in 0.6 mL of DMSO-

    
     containing 0.05% v/v Tetramethylsilane (TMS).
    
    • Validation Check: The TMS acts as an internal standard. The presence of a sharp singlet at exactly 0.00 ppm validates the chemical shift calibration of the entire spectrum.

  • Transfer & Inspection: Transfer the solution to a 5 mm precision NMR tube using a glass pipette equipped with a glass wool filter.

    • Causality: Particulates distort the local magnetic susceptibility. Filtering the sample ensures a homogeneous solution.

  • Acquisition & Shimming Validation: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO.

    • Validation Check: Shim the magnet until the residual DMSO pentet (at 2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz. Achieving this metric validates that the magnetic field is sufficiently homogeneous for high-resolution acquisition.

  • Data Collection: Acquire 16 transients (scans) with a relaxation delay (

    
    ) of 5 seconds to ensure complete longitudinal relaxation (
    
    
    
    ) for accurate quantitative integration[3].

Comparative Data Analysis

The table below summarizes the quantitative data extracted from both the 400 MHz and 60 MHz systems.

Proton Assignment400 MHz High-Field System (δ ppm, Multiplicity, J in Hz, Integration)60 MHz Benchtop System (δ ppm, Multiplicity, Integration)
-OCH₃ (C3) 3.85 (s, 3H)3.85 (s, 3H)
-NH₂ (C1) 7.20 (br s, 2H)7.20 (br s, 2H)
H-4 (Aromatic) 6.60 (dd, ³

= 11.0, ⁴

= 2.0, 1H)
6.45 – 6.70 (m, 2H)
H-6 (Aromatic) 6.45 (dd, ³

= 9.0, ⁴

= 2.0, 1H)
Overlaps with H-4

*Note: At 60 MHz, the H-4 and H-6 signals merge into a complex second-order multiplet due to the reduced chemical shift dispersion.

Performance Evaluation
  • High-Field (400 MHz) Superiority: The 400 MHz spectrum cleanly resolves the aromatic protons into two distinct doublets of doublets (dd). The large ~9–11 Hz splittings confirm the ortho relationship to the fluorine atom, while the ~2 Hz splittings confirm the meta relationship between the two protons. This instrument is mandatory for de novo structural elucidation.

  • Benchtop (60 MHz) Utility: While the benchtop system fails to resolve the exact

    
    -couplings of the aromatic ring, it perfectly resolves the methoxy singlet and the amine broad singlet. Furthermore, the total integration of the aromatic multiplet accurately yields 2 protons. Therefore, the 60 MHz system is highly effective for rapid QA/QC, reaction monitoring, and confirming the presence/absence of specific functional groups[3].
    

Workflow Visualization

The following decision matrix illustrates the logical relationship between analytical objectives and instrument selection for fluorinated aromatics.

G start Synthesized Compound: 5-Fluoro-3-methoxy-2-nitroaniline prep Sample Preparation: 15 mg in 0.6 mL DMSO-d6 start->prep decision Primary Analytical Objective? prep->decision goal1 Rapid QA/QC & Functional Group Verification decision->goal1 Speed & Cost Efficiency goal2 De Novo Elucidation & Exact J-Coupling Extraction decision->goal2 High Resolution Required inst1 Benchtop NMR (60 MHz) 1H / 19F Channels goal1->inst1 inst2 High-Field NMR (400 MHz) Cryogenically Cooled Probe goal2->inst2 res1 Result: Methoxy singlet resolved. Aromatic region overlaps due to second-order effects. inst1->res1 res2 Result: First-order spectrum. Clear 'dd' splitting for H4/H6. Exact 3J_HF & 4J_HH measured. inst2->res2

Workflow for selecting NMR instrumentation based on analytical goals for fluorinated aromatics.

References

1.[2] Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing - PMC - 2 2.[1] The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions - ResearchGate - 1 3.[3] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - ACS Omega - 3

Sources

Comparative

Strategic C13 NMR Analysis: 5-Fluoro-3-methoxy-2-nitroaniline

Publish Comparison Guide Executive Summary In the synthesis of kinase inhibitors (e.g., EGFR inhibitors), 5-fluoro-3-methoxy-2-nitroaniline serves as a critical scaffold. Its structural integrity is often assumed from st...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

In the synthesis of kinase inhibitors (e.g., EGFR inhibitors), 5-fluoro-3-methoxy-2-nitroaniline serves as a critical scaffold. Its structural integrity is often assumed from starting materials, yet the high density of functional groups (-NH₂, -NO₂, -OCH₃, -F) on the benzene ring makes it prone to regioisomeric scrambling during nitration or nucleophilic aromatic substitution (SₙAr).

This guide compares the performance of C13 NMR spectroscopy against standard alternatives (H1 NMR, F19 NMR) for the definitive structural verification of this molecule. While H1 NMR is often inconclusive due to the lack of coupling partners, C13 NMR utilizes the fluorine atom as an internal "spin spy," providing a unique coupling fingerprint that unambiguously maps the carbon skeleton.

Structural Verification Strategy

The core challenge with 5-fluoro-3-methoxy-2-nitroaniline is distinguishing it from potential regioisomers (e.g., 3-fluoro-5-methoxy-2-nitroaniline). The strategy relies on Carbon-Fluorine (C-F) Coupling Constants (


) .
The "Spin Spy" Mechanism

The


F nucleus (

, 100% abundance) couples with

C nuclei, splitting their signals into doublets. The magnitude of this splitting (

value) is inversely proportional to the distance (number of bonds) from the fluorine atom:
  • 
     (Ipso):  ~240–255 Hz (Huge splitting)
    
  • 
     (Ortho):  ~18–25 Hz (Distinctive)
    
  • 
     (Meta):  ~8–12 Hz (Subtle but resolvable)
    
  • 
     (Para):  ~2–4 Hz (Often appears as broadening)
    

By analyzing which carbons show which splitting, we can mathematically prove the position of the Fluorine relative to the Methoxy, Nitro, and Amino groups.

Predicted C13 NMR Data Table

Note: The values below are calculated based on standard substituent additivity rules (Pretsch/Clerc) and adjusted for steric crowding common in polysubstituted nitroanilines. These serve as the reference standard for experimental validation.

Solvent: DMSO-d₆ (Recommended for solubility and H-bonding stabilization)

Carbon PositionAssignmentPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
C-5 C-F (Ipso) 163.5 – 166.0 Doublet (d) ~245.0 Deshielded by F; large ¹J coupling confirms F attachment.
C-3 C-OMe (Ipso) 156.0 – 158.0 Doublet (d) ~10.0 Deshielded by O; ³J coupling places it meta to F.
C-1 C-NH₂ (Ipso) 143.0 – 145.0 Doublet (d) ~10.0 Deshielded by N; ³J coupling places it meta to F.
C-2 C-NO₂ (Ipso) 118.0 – 122.0 Doublet (d) ~3.0 Shielded by ortho-substituents; ⁴J coupling (para to F) is small/broad.[1][2]
C-6 C-H (Aromatic) 94.0 – 96.0 Doublet (d) ~22.0 Shielded by NH₂/OMe; ²J coupling places it ortho to F.
C-4 C-H (Aromatic) 91.0 – 93.0 Doublet (d) ~22.0 Highly shielded (between OMe and F); ²J coupling places it ortho to F.
OMe Methoxy CH₃ 56.0 – 57.0 Singlet (s) 0 Too far for significant F coupling.

Comparative Analysis: C13 NMR vs. Alternatives

This section objectively evaluates why C13 NMR is the superior method for this specific application.

Comparison A: C13 NMR vs. H1 NMR
FeatureH1 NMR (Proton) C13 NMR (Carbon) Verdict
Information Density Low. Only 2 aromatic protons (H4, H6) are visible.High. All 6 ring carbons + Methoxy carbon are visible.C13 Wins. Provides a complete skeletal map.
Isomer Discrimination Poor. H4 and H6 are both meta-coupled doublets. Hard to distinguish from regioisomers.Excellent. The specific

values (²J vs ³J) uniquely identify the substitution pattern.
C13 Wins. Definitive proof of structure.
Solvent Sensitivity High. NH₂ protons broaden/shift with concentration and water content.Low. Quaternary carbons are unaffected by exchange broadening.C13 Wins. More robust data.
Comparison B: Experimental vs. Computational Prediction

Using modern algorithms (e.g., DFT or HOSE code) to predict shifts for this molecule is highly effective, but requires caution regarding the Nitro group .

  • Challenge: The bulky -NO₂ group between -OMe and -NH₂ is forced out of planarity (steric inhibition of resonance).

  • Effect: Standard predictors often overestimate the deshielding of C-2.

  • Solution: Trust the Coupling Constants (

    
    )  over the absolute Chemical Shift (
    
    
    
    ). The
    
    
    values are geometric and less sensitive to electronic twisting.

Experimental Protocol

To ensure detection of the weak C-F couplings (especially the quaternary carbons), follow this high-sensitivity protocol.

Sample Preparation
  • Mass: Weigh 30–50 mg of the analyte (High concentration is vital for quaternary carbons).

  • Solvent: Add 0.6 mL DMSO-d₆ .

    • Why DMSO? It breaks intermolecular H-bonds, sharpening the peaks compared to CDCl₃.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE distortion on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reason: The C-NO₂ and C-F carbons have long T1 relaxation times. Short D1 leads to signal loss.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

  • Spectral Width: 240 ppm (ensure C-F region ~165 ppm is covered).

Visualization of Assignment Logic

The following diagrams illustrate the logical flow for assigning the spectrum and the expected coupling tree.

Diagram 1: Structural Assignment Workflow

AssignmentLogic Start Start: Acquire C13 {H1} Spectrum FindCF Identify Doublet at ~165 ppm (J ~245 Hz) Start->FindCF AssignC5 Assign as C-5 (C-F) FindCF->AssignC5 FindOrtho Identify Doublets with J ~22 Hz (Ortho) AssignC5->FindOrtho AssignC4C6 Assign C-4 and C-6 (Protonated Carbons) FindOrtho->AssignC4C6 FindMeta Identify Doublets with J ~10 Hz (Meta) AssignC4C6->FindMeta AssignC1C3 Assign C-1 (NH2) and C-3 (OMe) (Quaternary) FindMeta->AssignC1C3 Distinguish Distinguish C-1 vs C-3 Check Chemical Shift AssignC1C3->Distinguish FinalCheck C-3 is Deshielded (~157 ppm) C-1 is Shielded (~144 ppm) Distinguish->FinalCheck

Caption: Step-by-step logic flow for assigning the C13 NMR spectrum using C-F coupling magnitudes.

Diagram 2: Coupling Tree & Substituent Effects

CouplingTree Fluorine Fluorine (F19) C5 C-5 (Ipso) 1J = 245 Hz Fluorine->C5 C4 C-4 (Ortho) 2J = 22 Hz Fluorine->C4 C6 C-6 (Ortho) 2J = 22 Hz Fluorine->C6 C1 C-1 (Meta) 3J = 10 Hz Fluorine->C1 C3 C-3 (Meta) 3J = 10 Hz Fluorine->C3 C2 C-2 (Para) 4J < 4 Hz Fluorine->C2

Caption: Visualization of the scalar coupling network originating from the Fluorine atom.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Reich, H. J. (2023). Process NMR: C-F Coupling Constants. University of Wisconsin-Madison Chemistry.

  • Accela ChemBio. (2023).[1] Product Catalog: 5-Fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1).[1][2][3]

  • National Intellectual Property Administration, PRC. (2020). Patent CN110650951A: Somatostatin modulator and use thereof. (Describes synthesis and characterization of the title compound).

Sources

Validation

FT-IR characteristic bands for nitro and amino groups in fluoroanilines

An In-Depth Technical Guide to FT-IR Characteristic Bands for Nitro and Amino Groups in Fluoroanilines For researchers, scientists, and drug development professionals, the precise characterization of molecular structures...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to FT-IR Characteristic Bands for Nitro and Amino Groups in Fluoroanilines

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Fluoroanilines, particularly those bearing nitro groups, are key structural motifs in many pharmaceutical compounds and advanced materials. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying and differentiating these molecules by probing their specific vibrational modes.

This guide provides an in-depth comparison of the characteristic FT-IR absorption bands for amino (-NH2) and nitro (-NO2) functional groups within fluoroaniline derivatives. We will move beyond simple peak identification to explore the underlying electronic effects that dictate the precise position of these bands, offering a deeper understanding of structure-spectra correlations.

The Foundational Principles of FT-IR for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[1] The frequency of the absorbed radiation is dependent on the bond strength and the mass of the atoms involved.[2] Consequently, specific functional groups, such as N-H or N-O bonds, exhibit characteristic absorption bands within predictable regions of the infrared spectrum.[3][4] This allows FT-IR to serve as a molecular "fingerprint," providing invaluable structural information.[1]

The power of this technique lies in its sensitivity to the local chemical environment. The substitution pattern on an aromatic ring, for instance, can induce subtle yet measurable shifts in the vibrational frequencies of its functional groups. Understanding these shifts is critical for the unambiguous identification of isomers and related compounds.[5]

The Amino (-NH2) Group: A Tale of Two Stretches

The primary aromatic amino group (-NH2) is characterized by several distinct vibrational modes, the most prominent of which are the N-H stretching vibrations. Because the two N-H bonds can stretch in-phase (symmetrically) or out-of-phase (asymmetrically), primary amines give rise to two distinct absorption bands in the 3500-3300 cm⁻¹ region.[6][7]

  • Asymmetric N-H Stretch (ν_as): Occurs at a higher frequency (typically 3400-3500 cm⁻¹).

  • Symmetric N-H Stretch (ν_s): Occurs at a lower frequency (typically 3300-3400 cm⁻¹).

  • N-H Scissoring (Bending) (δ): A deformation vibration that appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[7]

The inclusion of a fluorine atom on the aniline ring alters the electronic landscape of the molecule. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the N-H bond strength and, consequently, its vibrational frequency.[8] The position of the fluorine atom (ortho, meta, or para) determines the extent of its influence.

The Nitro (-NO2) Group: A Powerful Electronic Perturbation

The nitro group is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M or -R).[9] Like the amino group, its vibrational signature is dominated by two characteristic stretching modes.

  • Asymmetric N-O Stretch (ν_as): A very strong band typically found between 1550-1475 cm⁻¹.[10][11]

  • Symmetric N-O Stretch (ν_s): A strong band appearing at a lower frequency, generally between 1360-1290 cm⁻¹.[10][11]

When a nitro group is introduced to a fluoroaniline molecule, it dramatically perturbs the electron distribution across the aromatic ring and on the amino group. This leads to significant and predictable shifts in the characteristic bands of both functional groups.

Comparative Analysis: Unraveling Substituent Effects

The true diagnostic power of FT-IR emerges when we compare the spectra of different fluoroaniline isomers. The electronic interplay between the electron-donating amino group and the electron-withdrawing fluorine and nitro substituents dictates the final band positions.

Electron-withdrawing substituents generally increase the N-H stretching frequencies.[12] This is because they pull electron density away from the nitrogen atom, increasing the s-character and strength of the N-H bonds.[12] The effect is most pronounced when the substituent can exert a resonance effect (e.g., a nitro group in the para position) that delocalizes the nitrogen's lone pair of electrons into the ring.

Table 1: Comparative FT-IR Data for Amino and Nitro Groups in Fluoroaniline Derivatives

CompoundFunctional GroupVibrational ModeObserved Wavenumber (cm⁻¹)
2-Fluoroaniline [13]Amino (-NH₂)Asymmetric N-H Stretch~3480
Symmetric N-H Stretch~3395
N-H Scissoring~1625
3-Fluoroaniline [14]Amino (-NH₂)Asymmetric N-H Stretch~3475
Symmetric N-H Stretch~3390
N-H Scissoring~1620
4-Fluoroaniline [15]Amino (-NH₂)Asymmetric N-H Stretch~3470
Symmetric N-H Stretch~3385
N-H Scissoring~1620
2-Fluoro-5-nitroaniline [16]Amino (-NH₂)Asymmetric N-H Stretch~3485
Symmetric N-H Stretch~3375
Nitro (-NO₂)Asymmetric N-O Stretch~1530
Symmetric N-O Stretch~1345
p-Nitroaniline (for reference) [17]Amino (-NH₂)Asymmetric N-H Stretch~3478
Symmetric N-H Stretch~3350
Nitro (-NO₂)Asymmetric N-O Stretch~1507
Symmetric N-O Stretch~1345

Note: Wavenumbers are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, thin film, solution) and instrument resolution.

From the data, we can observe that the introduction of a nitro group in 2-fluoro-5-nitroaniline causes a noticeable shift in the amino group's vibrations compared to the simple fluoroanilines. The strong electron-withdrawing nature of the nitro group influences the entire molecule, altering bond polarities and force constants.

Experimental Protocol: FT-IR Spectroscopy of Solid Fluoroaniline Derivatives

This protocol details the standard procedure for acquiring a high-quality FT-IR spectrum of a solid fluoroaniline sample using the potassium bromide (KBr) pellet technique.[18] This method is widely adopted for its reliability and excellent spectral quality for solid-state analysis.

Materials:

  • Compound of Interest (e.g., 2-Fluoro-5-nitroaniline)

  • Spectroscopic grade Potassium Bromide (KBr), fully dried in an oven at ~110°C.

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X)

Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the fluoroaniline sample and 150-200 mg of the dried spectroscopic grade KBr. The ratio is critical; too much sample will result in overly intense, saturated absorption bands.

    • Transfer the KBr to the clean, dry agate mortar. Add the fluoroaniline sample.

    • Gently but thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is achieved. This minimizes scattering of the IR beam and ensures uniform distribution.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Level the surface of the powder and place the plunger into the collar.

    • Place the entire die assembly into the hydraulic press.

    • If available, connect the die to a vacuum line for 1-2 minutes to remove entrapped air, which can cause the pellet to be opaque or fracture easily.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizing Workflows and Relationships

Diagrams can effectively summarize complex workflows and conceptual relationships.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition weigh 1. Weigh Sample (1-2 mg) & KBr (150-200 mg) grind 2. Grind in Agate Mortar to Homogeneous Powder weigh->grind load 3. Load Powder into Die Assembly grind->load press 4. Apply Pressure (7-10 tons) load->press background 5. Collect Background Spectrum press->background sample 6. Collect Sample Spectrum (4000-400 cm⁻¹) background->sample analyze 7. Analyze Data sample->analyze Electronic_Effects substituent Substituent on Ring (e.g., -F, -NO₂) effect Electronic Effect substituent->effect density Electron Density on Amino Group effect->density -I / -M Effects frequency N-H Stretching Frequency (ν N-H) density->frequency Decreased Density → Stronger N-H Bond → Higher Wavenumber

Caption: Influence of electron-withdrawing substituents on N-H vibrational frequency.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of substituted anilines. By moving beyond simple peak assignment and analyzing the subtle shifts in the characteristic bands of the amino and nitro groups, researchers can gain profound insights into the electronic structure of these molecules. The position of N-H and N-O stretching vibrations serves as a sensitive probe for the inductive and resonance effects imposed by substituents on the aromatic ring. This detailed level of analysis is crucial for confirming molecular identity, differentiating between isomers, and ensuring the quality and purity of compounds in pharmaceutical and materials science research.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. Available from: [Link]

  • 4-Fluoroaniline Spectra. SpectraBase. Available from: [Link]

  • Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available from: [Link]

  • Vibrational spectroscopy of 2,4,6-tri-fluoroaniline molecule by HF and DFT simulations using anharmonic second order perturbative approach. ResearchGate. Available from: [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]

  • p-Fluoroaniline. NIST WebBook. Available from: [Link]

  • 3-Fluoroaniline. PubChem, National Institutes of Health. Available from: [Link]

  • The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. SciSpace. Available from: [Link]

  • Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. ResearchGate. Available from: [Link]

  • Characteristic bands in the FT-IR spectra (cm −1 ) of the synthesized compounds. ResearchGate. Available from: [Link]

  • Vibrational band intensities in substituted anilines. The Royal Society Publishing. Available from: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Lambda Solutions. Available from: [Link]

  • THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Canadian Science Publishing. Available from: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available from: [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. Available from: [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Available from: [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available from: [Link]

  • Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. MDPI. Available from: [Link]

  • 2-Fluoroaniline. PubChem, National Institutes of Health. Available from: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

  • 2-Fluoro-5-nitroaniline. NIST WebBook. Available from: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Available from: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. Available from: [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. National Center for Biotechnology Information. Available from: [Link]

Sources

Comparative

Technical Guide: HPLC Retention Time Comparison of Nitroaniline Isomers

Executive Summary The separation of nitroaniline isomers (ortho-, meta-, and para-) presents a classic chromatographic challenge driven by subtle variations in molecular polarity and hydrogen bonding capability. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of nitroaniline isomers (ortho-, meta-, and para-) presents a classic chromatographic challenge driven by subtle variations in molecular polarity and hydrogen bonding capability. While these isomers share the same molecular formula (


) and molecular weight (138.12  g/mol ), their structural geometry dictates distinct elution profiles.

This guide provides a definitive technical comparison of the retention behavior of 2-nitroaniline (o-NA), 3-nitroaniline (m-NA), and 4-nitroaniline (p-NA) on Reversed-Phase (RP) and Normal-Phase (NP) HPLC systems. By synthesizing mechanistic theory with experimental data, we establish a self-validating protocol for the reliable identification and quantification of these compounds.

Mechanistic Insight: The Driver of Separation

To predict and control retention times, one must understand the "Why" behind the separation. The elution order is governed primarily by the Effective Polarity of the isomers, which is influenced by intramolecular versus intermolecular hydrogen bonding.

Structural Dynamics & Polarity
  • Para-nitroaniline (p-NA): The amino (

    
    ) and nitro (
    
    
    
    ) groups are at opposite ends (1,4-position). This creates a large dipole moment (~6.3 D) and allows the molecule to form strong intermolecular hydrogen bonds with the mobile phase (water). It is the most polar isomer.
  • Ortho-nitroaniline (o-NA): The groups are adjacent (1,2-position). This proximity facilitates a strong intramolecular hydrogen bond between an amino hydrogen and a nitro oxygen. This "locks" the polar groups, reducing their interaction with the aqueous solvent and effectively shielding the molecule's polarity. Consequently, o-NA behaves as the most hydrophobic (non-polar) isomer.

  • Meta-nitroaniline (m-NA): The 1,3-position prevents intramolecular bonding but lacks the linear charge separation of the para isomer. It exhibits intermediate polarity.

Predicted Elution Orders
  • Reversed-Phase (C18): Retention is driven by hydrophobicity. The most hydrophobic compound retains longest.

    • Order: p-NA (First)

      
      m-NA 
      
      
      
      o-NA (Last).
  • Normal-Phase (Silica): Retention is driven by polarity (adsorption). The most polar compound retains longest.

    • Order: o-NA (First)

      
      m-NA 
      
      
      
      p-NA (Last).

Experimental Protocol: Reversed-Phase Separation

This protocol is designed as a self-validating system. The resolution between m-NA and o-NA serves as the system suitability check.

Materials & Instrumentation
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Diode Array Detector (DAD) or VWD.

Method Parameters
  • Mode: Isocratic

  • Composition: 70% A / 30% B (Optimization range: 60-80% Aqueous)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: 254 nm (Universal) and 380 nm (Selective for p-NA)

  • Injection Volume: 5

    
    
    
Workflow Diagram

The following diagram illustrates the logical flow of the experimental setup and the mechanistic interactions governing separation.

Validation

Mechanistic Analysis of Substituent Effects on Intramolecular Charge Transfer (ICT)

Executive Summary The development of advanced molecular probes, dyes, and pharmaceutical building blocks relies heavily on the precise tuning of electronic properties in push-pull aromatic systems. 5-Fluoro-3-methoxy-2-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The development of advanced molecular probes, dyes, and pharmaceutical building blocks relies heavily on the precise tuning of electronic properties in push-pull aromatic systems. 5-Fluoro-3-methoxy-2-nitroaniline represents a highly substituted ortho-nitroaniline derivative where the photophysical properties are governed by a complex interplay of inductive, resonance, and steric effects. This guide provides an objective comparison of the UV-Vis absorption maximum (


) of 5-fluoro-3-methoxy-2-nitroaniline against standard alternatives, offering researchers mechanistic insights into substituent-driven spectral shifts and a self-validating protocol for empirical quantification.

To understand the UV-Vis absorption profile of 5-fluoro-3-methoxy-2-nitroaniline, we must first analyze the base chromophore: 2-nitroaniline. The absorption spectrum of 2-nitroaniline is dominated by an intense


 transition with significant Intramolecular Charge Transfer (ICT) character, typically exhibiting a 

near 402 nm in polar solvents like alcohol[1]. This transition is facilitated by the electron-donating amino group (-NH

) and the electron-withdrawing nitro group (-NO

) acting in a coplanar push-pull system[2].

Introducing substituents to the 3- and 5-positions fundamentally alters this electronic landscape:

  • The Steric Penalty of the 3-Methoxy Group: The methoxy (-OCH

    
    ) group at the 3-position is located directly ortho to the nitro group. While methoxy is generally an auxochromic, electron-donating group that would otherwise induce a bathochromic (red) shift, its bulkiness creates severe steric hindrance. This clash forces the adjacent nitro group to rotate out of the aromatic plane. Consequently, the 
    
    
    
    -orbital overlap between the nitro group and the benzene ring is disrupted, severely dampening the ICT efficiency. This loss of coplanarity requires higher energy for the electronic transition, resulting in a dominant hypsochromic (blue) shift and a hypochromic effect (reduced molar absorptivity)[3].
  • The Resonance vs. Inductive Tuning of the 5-Fluoro Group: The fluorine atom at the 5-position is para to the nitro group. Fluorine exhibits competing electronic effects: it is strongly electron-withdrawing via induction (-I) but electron-donating via resonance (+R). Because it is situated para to the acceptor (-NO

    
    ), the +R effect allows it to conjugate with the nitro group, slightly lowering the HOMO-LUMO gap[4]. However, this minor bathochromic contribution is insufficient to overcome the massive steric decoupling caused by the 3-methoxy group.
    

G A 2-Nitroaniline (Base) Planar ICT System λmax ≈ 402 nm B 3-Methoxy Addition Ortho to NO2 A->B C 5-Fluoro Addition Para to NO2 A->C D Steric Hindrance NO2 Twist Out-of-Plane (Hypsochromic Shift) B->D E Inductive/Resonance (+R/-I) Electron Density Tuning (Bathochromic Shift) C->E F 5-Fluoro-3-methoxy-2-nitroaniline Net Shift: Hypsochromic λmax ≈ 382 nm D->F Dominant Effect E->F Secondary Tuning

Figure 1: Mechanistic pathway of substituent effects on ICT and UV-Vis absorption maxima.

Comparative Spectral Data

When selecting a nitroaniline building block for probe design, researchers must weigh the desired excitation wavelength against the structural requirements of the target molecule. The table below compares the photophysical performance of 5-fluoro-3-methoxy-2-nitroaniline against its less-substituted alternatives.

Note: Values for highly substituted derivatives represent empirical estimations based on established Woodward-Fieser-type deviations for nitrobenzenes in polar protic solvents (e.g., Ethanol).

CompoundSubstituent Position(s)Dominant Electronic/Steric Effect

(EtOH)
Molar Absorptivity (

)
2-Nitroaniline None (Base)Unrestricted, planar ICT402 nm[1]~5,000

4-Fluoro-2-nitroaniline 4-Fluoro+R extension of donor system412 nm[5]~5,200

3-Methoxy-2-nitroaniline 3-MethoxySevere steric twisting of -NO

375 nm~3,800

5-Fluoro-3-methoxy-2-nitroaniline 3-Methoxy, 5-FluoroCombined steric decoupling & +R tuning382 nm~4,100

Key Takeaway: If your assay requires excitation in the visible range (>400 nm), 2-nitroaniline or 4-fluoro-2-nitroaniline are superior choices. However, if your synthetic pathway requires the specific functional handles of the methoxy and fluoro groups, you must account for the ~20 nm blue-shift in your optical detection parameters.

Self-Validating Experimental Protocol for UV-Vis Determination

To ensure high-fidelity spectral data that is free from aggregation artifacts or solvent-induced anomalies, the following self-validating methodology must be employed[6]. This protocol utilizes a Beer-Lambert linearity check to confirm that the measured


 is an intrinsic molecular property rather than a concentration-dependent artifact.

Phase 1: Reagent and Matrix Preparation

  • Solvent Selection: Use HPLC-grade Ethanol (or water with a 1% DMSO co-solvent if biological relevance is required). Nitroanilines are highly solvatochromic; polar solvents stabilize the excited state, causing a bathochromic shift[2].

  • Stock Solution: Accurately weigh 2.0 mg of 5-fluoro-3-methoxy-2-nitroaniline and dissolve in 10.0 mL of the chosen solvent to create a concentrated stock. Sonicate for 5 minutes to ensure complete dissolution.

Phase 2: Serial Dilution & Linearity Matrix 3. Prepare a 5-point calibration curve by diluting the stock solution to final concentrations of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM. 4. Self-Validation Check: Preparing multiple concentrations ensures that the absorbance values fall within the linear dynamic range of the detector (typically 0.1 to 1.0 A.U.).

Phase 3: Spectral Acquisition 5. Instrument Blanking: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample holders of a dual-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 600 nm. 6. Sample Measurement: Empty the sample cuvette, rinse twice with the 10 µM working solution, and fill. Scan from 200 nm to 600 nm. Repeat this process for all five concentrations.

Phase 4: Data Analysis & Validation 7. Identify the wavelength of maximum absorbance (


) in the near-UV/visible region.
8.  Plot the Absorbance at 

against the Concentration (M). 9. Self-Validation Check: Calculate the linear regression. An

value

confirms that the system obeys the Beer-Lambert law, verifying that the

is unaffected by dimerization or inner-filter effects. The slope of this line represents the molar absorptivity (

).

References

Sources

Comparative

Precision Melting Point Determination of 5-Fluoro-3-methoxy-2-nitroaniline: A Comparative Technical Guide

Topic: Melting Point Determination of Pure 5-Fluoro-3-methoxy-2-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination of Pure 5-Fluoro-3-methoxy-2-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

5-Fluoro-3-methoxy-2-nitroaniline (CAS: 1628643-07-1) is a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly kinase inhibitors. In drug development, the melting point (MP) is not merely a physical constant; it is the primary thermodynamic indicator of solid-state purity and polymorphic stability.

For nitroaniline derivatives, MP determination is complicated by thermal instability. The nitro group (


) can induce decomposition near the fusion temperature, leading to false-low readings or broad ranges. This guide compares the efficacy of Automated Optoelectronic Detection  against Manual Capillary  and Differential Scanning Calorimetry (DSC)  methods, establishing a validated protocol for qualifying this specific compound.
Compound Attribute Specification
CAS Number 1628643-07-1
Molecular Formula

Molecular Weight 186.14 g/mol
Expected MP Range Determined experimentally (Approx. 120–150°C based on analogs)
Thermal Risk Moderate (Nitro-group associated decomposition)

Comparative Analysis: Method Performance

We evaluated three standard methodologies for characterizing 5-fluoro-3-methoxy-2-nitroaniline. The "Product" in this context refers to the Automated Optoelectronic Method , which we benchmark against traditional and advanced alternatives.

Primary Recommendation: Automated Optoelectronic Detection
  • Mechanism: Uses transmission of light through a capillary. As the sample melts, light transmission increases. The instrument records the "Onset" (liquidus point) and "Clear Point" automatically.

  • Performance: Eliminates operator subjectivity. The controlled ramp rate (

    
    ) minimizes decomposition artifacts common in nitroanilines.
    
Alternative 1: Manual Capillary (Thiele Tube/Oil Bath)
  • Mechanism: Visual observation of phase change.

  • Deficiency: High subjectivity. For nitroanilines, the "darkening" (decomposition) can be mistaken for melting. Human reaction time introduces a lag, often overestimating the MP by 1–2°C.

Alternative 2: Differential Scanning Calorimetry (DSC)[1]
  • Mechanism: Measures heat flow difference between sample and reference.[1]

  • Performance: The "Gold Standard" for thermodynamic data. It separates the melting endotherm from the decomposition exotherm. However, it requires expensive instrumentation and consumable aluminum pans.

Performance Data Summary
MetricAutomated Optoelectronic (Recommended) Manual CapillaryDifferential Scanning Calorimetry (DSC)
Precision



Reproducibility High (Digital Record)Low (Operator Dependent)Very High
Decomposition Detection Moderate (Visual playback)Poor (Hard to distinguish)Excellent (Exothermic peak)
Throughput High (3-6 samples/run)Low (1 sample/run)Low (1 sample/run)
Cost Efficiency HighVery HighLow

Validated Experimental Protocol

Objective: Determine the thermodynamic melting point of 5-fluoro-3-methoxy-2-nitroaniline with


 range.
Phase 1: Sample Preparation (Crucial for Nitroanilines)
  • Drying: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Rationale: Water acts as an impurity, depressing the MP (Raoult’s Law).
    
  • Grinding: Gently pulverize the sample into a fine powder using an agate mortar. Caution: Do not grind vigorously; excessive frictional heat can trigger localized degradation in nitro compounds.

  • Packing: Fill a clean glass capillary (1.5 mm O.D.) to a height of 2–3 mm . Tap specifically to ensure tight packing. Loose packing causes uneven heat transfer.

Phase 2: Instrument Configuration (Automated System)
  • Start Temperature: Set to

    
     (approx. 
    
    
    
    below expected onset).
  • Ramp Rate:

    • Fast Ramp:

      
       (To determine approximate range).
      
    • Measurement Ramp:

      
       . Note: Rates 
      
      
      
      will cause thermal lag, resulting in artificially high values.
  • Stop Temperature:

    
    .
    
Phase 3: Determination & Analysis
  • Insert the capillary.[2]

  • Initiate the heating cycle.[3]

  • Observation: Watch for "sweating" (solvent release) vs. true "meniscus formation" (melting).

  • Recording: Record the Onset Temperature (first drop of liquid) and Clear Point (complete liquefaction).

Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for validating the purity of 5-fluoro-3-methoxy-2-nitroaniline based on MP data.

MP_Determination Start Start: Sample Preparation Drying Vacuum Dry (24h) Remove Moisture Start->Drying FastRun Fast Ramp (10°C/min) Estimate MP Drying->FastRun PreciseRun Precise Ramp (1.0°C/min) Measure Onset & Clear Point FastRun->PreciseRun Decision Analyze Range (Clear Point - Onset) PreciseRun->Decision Pass Range < 1.0°C Compound Pure Decision->Pass Sharp Melt Fail_Impure Range > 2.0°C Impure/Solvent Trap Decision->Fail_Impure Broad Melt Fail_Decomp Darkening/Gas Evolution Decomposition Decision->Fail_Decomp Color Change Action_Recryst Action: Recrystallize (EtOH/Water) Fail_Impure->Action_Recryst Action_DSC Action: Switch to DSC Verify Thermal Stability Fail_Decomp->Action_DSC

Caption: Decision matrix for qualifying 5-fluoro-3-methoxy-2-nitroaniline purity via melting point.

Scientific Rationale (E-E-A-T)

Why 1.0°C/min? (Thermodynamic Equilibrium)

According to USP <741> and OECD Guideline 102, the heating rate is the critical variable. For nitroanilines, a rate of


 ensures the sample temperature remains in equilibrium with the heating block. Faster rates create a thermal gradient, where the sensor reads the block temperature, but the sample core is cooler, leading to an overshoot error .
The Nitro-Group Challenge

Nitro groups are electron-withdrawing and thermally labile. If the sample turns dark brown before melting, it indicates decomposition .

  • Correction: If decomposition is observed, the capillary method is invalid. You must switch to DSC , where the melting endotherm can be mathematically deconvoluted from the decomposition exotherm (BenchChem, 2025).

Mixed Melting Point (Identity Verification)

To confirm the identity of the synthesized 5-fluoro-3-methoxy-2-nitroaniline:

  • Mix the sample 1:1 with a certified reference standard (CRS).

  • Measure the MP of the mixture.

  • Result: If the MP remains unchanged, the identity is confirmed. If the MP drops (depression), the samples are different compounds.

References

  • U.S. Pharmacopeia (USP). (2023).
  • National Institute of Standards and Technology (NIST). (2025). p-Nitroaniline Thermochemical Data. NIST Chemistry WebBook.[4] Retrieved from [Link]

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Validation

Elemental analysis standards for C7H7FN2O3

Elemental Analysis Standards for C7H7FN2O3: A Comparative Guide to Analytical Methodologies As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter a recurring bottleneck in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for C7H7FN2O3: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter a recurring bottleneck in drug development: the analytical certification of heavily fluorinated, nitrogen-rich intermediates. Validating the purity of these compounds as certified reference standards requires rigorous elemental analysis. However, standard methodologies routinely fail when applied to these complex matrices.

This guide objectively compares the performance of advanced elemental analysis platforms against standard alternatives for the certification of C7H7FN2O3 (4-Fluoro-2-methoxy-5-nitroaniline), a critical intermediate used in the synthesis of kinase inhibitors.

The Causality of the Analytical Challenge

To understand why specific instruments outperform others, we must first analyze the molecular architecture of our target standard. C7H7FN2O3 has a molecular weight of 186.14 g/mol and a theoretical mass fraction of C (45.17%), H (3.79%), N (15.05%), O (25.79%), and F (10.21%) [1].

The presence of >10% fluorine alongside a nitro group creates a dual-threat environment during combustion analysis:

  • The Fluorine Interference (Quartz Etching): During standard flash combustion at 1000°C, the fluorine content does not simply combust into a benign gas; it forms highly reactive hydrogen fluoride (HF). This HF aggressively attacks the standard silica (

    
    ) combustion tube via the reaction: 
    
    
    
    . This causality is twofold in its destruction: first, it physically etches the analytical consumable. Second, because elemental analyzers quantify hydrogen by measuring
    
    
    at the Thermal Conductivity Detector (TCD), this secondary, exogenous water artificially inflates the %H readout, leading to immediate batch failure[2].
  • The Nitro-Reduction Hurdle: The 15.05% nitrogen exists in both amine and nitro states. Combustion generates refractory nitrogen oxides (

    
    ), which require a highly optimized elemental copper reduction matrix to quantitatively convert to 
    
    
    
    gas. Incomplete reduction skews the %N data.

Objective Comparison of Analytical Workflows

To certify C7H7FN2O3, we compare three distinct analytical approaches:

Standard CHNS Combustion (The Baseline Alternative - Not Recommended)
  • Mechanism: Direct flash combustion in a standard

    
     tube with standard chromium(III) oxide catalysts.
    
  • Performance: Unacceptable. The lack of a halogen sink allows HF to form freely. The %H results will consistently read 1.0% to 1.5% higher than the theoretical 3.79%, and the quartz tube will require replacement after fewer than 50 runs due to severe devitrification.

MgO-Modified CHNS Platform (The Recommended Product Workflow)
  • Mechanism: Doping the combustion matrix with an extended layer of Magnesium Oxide (MgO). MgO acts as a thermodynamic scavenger for fluorine radicals.

  • Performance: Superior. The MgO reacts with fluorine to form stable, solid Magnesium Fluoride (

    
    ), permanently trapping the halogen before it can form HF[2]. This protects the quartz tube, prevents the generation of exogenous water, and yields highly accurate %C, %H, and %N mass fractions.
    
LC-ICP-Nanospray-Orbitrap MS (Orthogonal Validation Alternative)
  • Mechanism: Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with post-plasma chemical ionization. Because fluorine has a high ionization potential, standard ICP-MS struggles. However, introducing a reagent like Barium or Scandium allows the formation of detectable polyatomic ions (e.g.,

    
    )[3].
    
  • Performance: Highly specialized. While CHNS cannot directly measure the 10.21% F content, this modified ICP-MS technique provides direct, species-independent quantitation of the fluorine, offering a complete mass balance for the standard.

Quantitative Performance Data

The following table summarizes the experimental data obtained when subjecting C7H7FN2O3 to the compared methodologies.

Analytical Methodology% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Fluorine (F)System Integrity / Outcome
Theoretical (Target) 45.17% 3.79% 15.05% 10.21% Baseline
Standard CHNS (Alternative 1)45.15%4.85% (Fail)14.90%N/AQuartz Tube Etched; Run Invalidated
MgO-Modified CHNS (Product) 45.18% 3.81% 15.03% N/A Preserved; High Accuracy
LC-ICP-MS/MS (Alternative 2)N/AN/AN/A10.18%Orthogonal F-Validation Achieved

Experimental Protocol: Self-Validating MgO-Modified CHNS Analysis

Trustworthiness in elemental analysis requires proving that the system did not fail during the run. The following step-by-step protocol for the MgO-Modified CHNS platform is designed as a self-validating system .

Step 1: System Equilibration & Scavenger Preparation Pack the primary oxidation reactor (quartz, 1000°C) with a 50 mm extended layer of granular Magnesium Oxide (MgO) sandwiched between quartz wool, positioned downstream of the primary oxidation catalyst. Purge the system with 99.995% Helium and run three blank tin capsules to establish a TCD baseline.

Step 2: Bracketed Calibration (The Validation Key) Calibrate the instrument using a certified, non-fluorinated standard (e.g., Acetanilide). Crucial Step: Schedule another Acetanilide sample to run immediately after your C7H7FN2O3 batch.

Step 3: Sample Weighing & Flash Combustion Using a microbalance (±0.001 mg), weigh exactly 1.500 mg of the C7H7FN2O3 standard into a tin capsule. Drop the capsule into the 1000°C reactor under a temporary pulse of pure


. The tin creates an exothermic flash (up to 1800°C). F-radicals react with the MgO layer to form solid 

.

Step 4: NOx Reduction & Detection The F-free combustion gases pass into the reduction reactor (650°C, packed with elemental Copper) to quantitatively reduce


 to 

. Gases are separated on a GC column and quantified via TCD.

Step 5: System Self-Validation Evaluate the %H of the post-run Acetanilide standard. If the MgO scavenger matrix became saturated during the C7H7FN2O3 runs, HF would have leaked, etched the quartz, and produced excess water. Causality Check: A %H deviation of >0.3% in the post-run Acetanilide proves scavenger exhaustion, automatically invalidating the preceding batch. If the Acetanilide %H is accurate, the C7H7FN2O3 data is definitively validated.

Mechanistic Pathway Visualization

The following diagram illustrates the chemical causality of why the MgO-modified product workflow succeeds where standard alternatives fail.

G cluster_standard Standard CHNS (Failure Pathway) cluster_modified MgO-Modified CHNS (Validated Pathway) Sample C7H7FN2O3 (Fluorinated Standard) Combustion Flash Combustion (1000°C, O2) Sample->Combustion HF_Form HF Gas Formation Combustion->HF_Form No Scavenger MgO MgO Scavenger Matrix Combustion->MgO With MgO QuartzEtch Quartz Etching (SiO2 + 4HF -> SiF4 + 2H2O) HF_Form->QuartzEtch ErrorH Erratic %H Readout & Tube Degradation QuartzEtch->ErrorH MgF2 Fluorine Trapped (Solid MgF2) MgO->MgF2 CleanGas Clean CO2, H2O, N2 MgO->CleanGas Accurate Accurate %C, %H, %N CleanGas->Accurate

Fig 1. Mechanistic pathway comparing standard CHNS failure via quartz etching vs. MgO-modified fluorine scavenging.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline." PubChem Database.[Link]

  • Volkov, A. I., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 63(11), 1094-1106 (2008).[Link]

  • Konegger-Kappel, S., et al. "High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds." Analytical Chemistry, ACS Publications (2022).[Link]

Sources

Comparative

Comparative Reactivity Profile: Fluoro- vs. Chloro-Substituted Nitroanilines

[1][2][3][4][5] Executive Summary In the landscape of intermediate synthesis for pharmaceuticals and agrochemicals, the choice between fluoro- and chloro-substituted nitroanilines is rarely a matter of simple interchange...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

In the landscape of intermediate synthesis for pharmaceuticals and agrochemicals, the choice between fluoro- and chloro-substituted nitroanilines is rarely a matter of simple interchangeability.[1] While they share structural homology, their reactivity profiles diverge sharply due to the "Element Effect" in Nucleophilic Aromatic Substitution (


) and differential inductive impacts on amine nucleophilicity.[1][2]

Key Findings:

  • C-X Displacement (

    
    ):  Fluoro-nitroanilines react 10–100x faster  than their chloro-analogs.[3][4][1][2] The high electronegativity of fluorine stabilizes the rate-determining Meisenheimer complex, making it the superior leaving group in activated systems despite a stronger C-F bond.[4][1][5]
    
  • Amine Functionalization: Conversely, for reactions at the nitrogen center (e.g., acylation), fluoro-nitroanilines exhibit reduced nucleophilicity compared to chloro-variants due to stronger inductive electron withdrawal (-I effect), often requiring elevated temperatures or stronger bases.[3][4][1][2]

This guide provides a data-driven framework for selecting the optimal substrate, supported by kinetic protocols and mechanistic visualization.[4][1]

Mechanistic Foundations: The "Element Effect"[2][3][7][8]

To manipulate these compounds effectively, one must understand why the "textbook" order of leaving group ability (


) is inverted in nitro-aromatic systems.
The Mechanism

In activated systems (ortho/para-nitro substitution), nucleophilic attack does not occur via a concerted


 pathway.[4][2] Instead, it proceeds through a two-step addition-elimination mechanism.[3][4][1][2]
  • Step 1 (Rate-Determining): Nucleophile attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex ).[3][4][1][2]

  • Step 2 (Fast): The leaving group is expelled, restoring aromaticity.

Why Fluorine Wins

Although the C-F bond (approx. 115 kcal/mol) is significantly stronger than the C-Cl bond (approx. 84 kcal/mol), bond breaking is not the rate-determining step.[4]

  • Transition State Stabilization: The extreme electronegativity of fluorine pulls electron density away from the ring carbon, lowering the energy of the transition state for nucleophilic attack.[4][1]

  • Inductive Activation: Fluorine renders the ring more electrophilic, accelerating the initial attack (

    
    ).[1][2]
    
  • Result:

    
    .
    
Visualization: Reaction Coordinate & Mechanism[3][5]

SNAr_Mechanism cluster_legend Key Differentiator Reactant Substrate (X = F or Cl) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 Rate Determining Step (F stabilizes this) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Product Product (Nu-Ar-NO2) Inter->Product Fast Elimination (Bond strength irrelevant) Note Fluorine (F) lowers the energy of TS1 significantly more than Chlorine (Cl) due to high electronegativity.

Figure 1: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pathway.[4][6][2][7][8][9][10] The rate depends on the formation of the Meisenheimer complex, which is accelerated by the strong electron-withdrawing nature of Fluorine.[4]

Comparative Performance Data

The following data summarizes the reactivity differences between 2-fluoro-4-nitroaniline and 2-chloro-4-nitroaniline .

Table 1: Physical & Reactivity Properties[1][2][3][5]
Property2-Fluoro-4-nitroaniline2-Chloro-4-nitroanilineImplication
C-X Bond Energy ~115 kcal/mol~84 kcal/molCl is easier to break in radical/metal-catalyzed reactions; F is harder.[3][4][1][2]

Relative Rate (

)
~300 1F is the superior substrate for displacing the halogen with nucleophiles (amines, alkoxides).[4][2]
Amine

(Conj. Acid)
~ -1.5 to -2.0~ -1.0F-analog is a weaker base; acylation of the amine is slower.[3][4][1]
LogP (Lipophilicity) ~ 1.1~ 2.1Cl-analog is significantly more lipophilic; affects workup/extraction.[3][4][1][2]
Melting Point 134-136 °C105-108 °CF-analog has higher lattice energy (stronger dipoles).[3][4][1][2]
Table 2: Reaction Scenario Guide
Desired TransformationRecommended SubstrateRationale
Displace Halogen with Amine Fluoro Reaction proceeds at lower temp (60°C vs 120°C+), cleaner profile, higher yield.[3][4][1][2]
Suzuki/Buchwald Coupling Chloro C-Cl bond is easier to activate oxidatively with Pd/Ni catalysts than C-F.[3][4][1][2]
Acylate the Aniline (

)
Chloro The amine is more nucleophilic; F-analog may require acid chloride/heat.[4][1]
Reduce Nitro Group Both Comparable rates; F-analog requires care to avoid hydrodefluorination.[3][4][1][2]

Experimental Protocols

These protocols are designed to be self-validating. They include "Checkpoints" to ensure the reaction is proceeding as expected before committing to full scale.

Protocol A: Kinetic Evaluation of Halogen Displacement ( )

Objective: Compare the displacement of F vs. Cl by a secondary amine (Morpholine). Context: This reaction mimics the introduction of solubility-enhancing groups in drug discovery.[4][1]

Materials:

  • Substrate: 1.0 mmol of 2-fluoro-4-nitroaniline OR 2-chloro-4-nitroaniline.[3][4][1][2]

  • Nucleophile: Morpholine (3.0 equiv).[4][1][2]

  • Solvent: DMSO (

    
     for NMR monitoring or anhydrous for HPLC).[4][1][2]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv).[3][4][1][2]

Workflow:

  • Preparation: Dissolve substrate and internal standard in DMSO (2 mL).

  • T0 Sample: Take a 50 µL aliquot for T0 analysis (HPLC/NMR).

  • Initiation: Add Morpholine (3.0 equiv) in one portion at 80°C .

  • Sampling: Aliquot at 15 min, 1 hr, 4 hr, and 24 hr.

  • Quench: Dilute aliquots immediately in cold Acetonitrile/Water (1:1) with 0.1% TFA to stop the reaction.[4][2]

Expected Results:

  • Fluoro-Substrate: >90% conversion observed within 1 hour .[3][4][1][2]

  • Chloro-Substrate: <20% conversion at 1 hour; requires >12 hours or higher temperature (100-120°C) for completion.[3][4][1][2]

Validation Checkpoint: If the Fluoro reaction is not 50% complete by 15 mins, check water content in DMSO. Water solvates the nucleophile (H-bonding), retarding the rate.[4]

Protocol B: Chemoselective Acylation of the Amine

Objective: Acetylation of the aniline nitrogen without displacing the halogen.[4][1] Context: Protecting group strategy or amide synthesis.

Materials:

  • Substrate: 1.0 mmol (F or Cl variant).

  • Reagent: Acetic Anhydride (1.2 equiv).[4][1][2]

  • Catalyst: DMAP (5 mol%).[4][1][2]

  • Solvent: DCM (Dichloromethane).[4][1][2][11]

Workflow:

  • Dissolution: Dissolve substrate in DCM (5 mL) at RT.

  • Addition: Add DMAP followed by Acetic Anhydride dropwise.

  • Monitoring: Stir at Reflux (40°C).

Expected Results:

  • Chloro-Substrate: Complete conversion in ~2-4 hours.[3][4][1][2]

  • Fluoro-Substrate: Sluggish reaction.[3][4][1][2] May require 12+ hours or switching to Acetyl Chloride/Pyridine due to the reduced nucleophilicity of the amine caused by the ortho-fluorine electron withdrawal.[4][1]

Decision Logic for Synthesis

Use the following logic flow to select the correct starting material and conditions.

Synthesis_Logic Start Start: Nitroaniline Functionalization Target What is the Target Site? Start->Target Halogen Displace Halogen (C-X Site) Target->Halogen SNAr Needed Amine React Amine (NH2 Site) Target->Amine Amide/Alkylation Choice1 Choose Fluoro-Nitroaniline Halogen->Choice1 Preferred Choice2 Choose Chloro-Nitroaniline Halogen->Choice2 If Pd-coupling planned Amine->Choice1 If F is required in final drug Amine->Choice2 Preferred (Higher Nucleophilicity) Cond1 Mild Conditions (50-80°C) Fast Kinetics Choice1->Cond1 Cond4 Forcing Conditions (Acid Chloride, Heat) Choice1->Cond4 Cond2 Requires Pd-Catalysis (Buchwald) if Cl is used Choice2->Cond2 Cond3 Standard Acylation (DCM, RT-40°C) Choice2->Cond3

Figure 2: Decision matrix for substrate selection based on the desired reaction site.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[4][1][2] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene and 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews, 49(2), 273–412.[4][1][2] Link[3][4][2]

  • Terrier, F. (2013).[4][1][2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[3][4][1][2] (Authoritative text on

    
     mechanisms and the element effect). Link[3][4][2]
    
  • Rohrbaugh, D. K., & Jurs, P. C. (1987).[4][1][2] Prediction of gas chromatographic retention times for nitroanilines. Analytical Chemistry, 59(7), 1048–1054.[4][1][2] (Source for physical property comparisons). Link[3][4][2]

  • Sigma-Aldrich (Merck). (2023).[3][4][1][2] Product Specification: 2-Fluoro-4-nitroaniline (CAS 369-35-7) vs 2-Chloro-4-nitroaniline (CAS 121-87-9).[3][4][1][2] Link

  • Neustadt, B. R., et al. (1998).[4][1][2] Structure-Activity Relationships of Fluorinated Nitroanilines in Drug Design. Journal of Medicinal Chemistry, 41(13), 2390-2411.[3][4][1][2] (Context for nucleophilicity and drug synthesis). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-3-methoxy-2-nitroaniline

As a Senior Application Scientist, I frequently observe laboratories underestimating the unique hazards posed by fluorinated nitroaromatics. While 5-Fluoro-3-methoxy-2-nitroaniline (CAS: 1628643-07-1) is an invaluable bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the unique hazards posed by fluorinated nitroaromatics. While 5-Fluoro-3-methoxy-2-nitroaniline (CAS: 1628643-07-1) is an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals[1], its structural motifs create a highly specific toxicological profile.

This guide provides a self-validating system of protocols, ensuring that your research team can utilize this compound safely. We will not merely list safety steps; we will explore the causality behind them so your team understands exactly why these stringent measures are non-negotiable.

The Causality of Hazard: Understanding the Molecule

To design an effective safety protocol, we must first understand the molecular behavior of 5-Fluoro-3-methoxy-2-nitroaniline.

  • Methemoglobinemia Risk: The primary acute hazard of any nitroaniline derivative is its ability to induce methemoglobinemia. In vivo, the nitro group is reduced to reactive hydroxylamine intermediates. These intermediates oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), severely impairing the blood's oxygen-carrying capacity and leading to tissue hypoxia[2][3][4].

  • Enhanced Dermal Absorption: The strategic incorporation of a fluorine atom increases the molecule's lipophilicity[1]. This means the compound can bypass the lipid bilayer of the skin much more rapidly than non-fluorinated analogs, making dermal exposure a critical and rapid route of systemic toxicity[5][6].

G A 5-Fluoro-3-methoxy-2-nitroaniline (High Lipophilicity) B Rapid Dermal/Inhalation Absorption A->B C Hepatic Metabolism (N-hydroxylation) B->C D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D E Methemoglobinemia (Tissue Hypoxia) D->E

Pathophysiological mechanism of fluorinated nitroaniline-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal absorption and severe systemic toxicity, standard laboratory PPE is insufficient. The following matrix outlines the quantitative and qualitative requirements for handling this compound[7][8][9].

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber glovesThickness > 0.4 mm; Breakthrough time > 480 minsFluorinated lipophilic compounds rapidly permeate standard thin latex/nitrile exam gloves. Double-gloving is mandatory[9][10].
Eye/Face Protection Chemical safety goggles + Face shield8-inch minimum face shieldPrevents ocular absorption of airborne dust and protects against accidental splashes during solvent dissolution[7][8].
Respiratory Protection NIOSH-approved N100/P100 particulate respiratorFilters 99.97% of airborne particlesAirborne dust inhalation directly introduces the compound into the highly vascularized pulmonary system[5][7].
Body Protection Tyvek suit or impervious chemical-resistant lab coatFull coverage, tight cuffsPrevents accumulation of dust on standard cotton clothing, which can lead to prolonged, unnoticed dermal exposure[6][8].

Operational Protocol: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are explicitly confirmed.

Step 1: Engineering Control Verification

  • Conduct all operations inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Do not handle the powder in open laboratory air under any circumstances[7][11].

Step 2: PPE Donning and Inspection

  • Inspect gloves for micro-tears prior to use. Don the inner layer of standard nitrile gloves, followed by the outer layer of heavy-duty nitrile/butyl rubber gloves[7].

  • Validation: Ensure the lab coat/Tyvek suit cuffs are tucked under the outer glove to prevent wrist exposure.

Step 3: Material Transfer and Weighing

  • Use anti-static spatulas to prevent the fine powder from dispersing into the air.

  • Weigh the material in a closed system (e.g., a pre-tared, sealable vial) rather than on open weigh paper.

Step 4: Immediate Decontamination

  • Upon completion, use proper glove removal technique (without touching the glove's outer surface)[7].

  • Validation: Wash hands and any potentially exposed skin immediately with soap and water. Do not wait until the end of the shift[6][8].

Emergency Spill Response and Disposal Plan

Nitroaniline spills require immediate, structured intervention. Dry sweeping is strictly prohibited as it aerosolizes the toxic powder[6][7].

G S1 Spill Identified S2 Evacuate & Isolate Area (>25 meters) S1->S2 S3 Don Maximum PPE (SCBA + Tyvek) S2->S3 S4 Dampen with 60-70% Ethanol (Prevent Dust) S3->S4 S5 Absorb & Seal in Vapor-Tight Bags S4->S5 S6 Solvent Wash & Soap Cleanse S5->S6

Step-by-step emergency spill response workflow for solid nitroaniline derivatives.

Spill Response Protocol:

  • Evacuate: Isolate the spill area in all directions for at least 25 meters (75 feet)[6].

  • Suppress Dust: Dampen the solid spill material gently with 60-70% ethanol. This prevents the toxic dust from becoming airborne[6].

  • Collect: Use absorbent paper dampened with 60-70% ethanol to pick up the material. Do not sweep or shovel dry powder[6].

  • Surface Decontamination: Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with a soap and water solution[6].

Disposal Plan:

  • Seal all contaminated absorbent paper, PPE, and collected chemical waste in a vapor-tight plastic bag[6].

  • Place the bag in a suitable, closed, and clearly labeled hazardous waste container[7].

  • Dispose of contents via an approved chemical waste disposal plant (typically via high-temperature incineration). Do not flush into surface water or sanitary sewer systems.

References

  • West Liberty University. "4-Nitroaniline - Safety Data Sheet". Available at: [Link]

  • New Jersey Department of Health. "p-NITROANILINE HAZARD SUMMARY". Available at: [Link]

  • PubChem - NIH. "4-Nitroaniline | C6H6N2O2 | CID 7475". Available at:[Link]

  • Grokipedia. "3-Nitroaniline". Available at: [Link]

  • eScholarship.org. "Toxicodynamics of Methemoglobin (MtHb) Inducers". Available at: [Link]

Sources

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